3-(1H-pyrazol-5-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMZZFAVAYXTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774479-26-4 | |
| Record name | 3-(1H-pyrazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1H-pyrazol-5-yl)piperidine synthesis pathway
An In-depth Technical Guide on the Synthesis of 3-(1H-pyrazol-5-yl)piperidine for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its unique three-dimensional structure, combining the flexible saturated piperidine ring with the aromatic, hydrogen-bond donating and accepting pyrazole moiety, makes it a valuable component for probing complex biological targets. However, its synthesis presents distinct challenges, particularly in controlling regioselectivity during the formation of the pyrazole ring. This guide provides a detailed examination of a robust and widely applicable synthetic pathway, proceeding via the cyclocondensation of a piperidine-derived β-enamino diketone with hydrazine. We will dissect the strategic choices behind each step, from precursor preparation to the final heterocycle formation, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.
Part 1: The Significance and Strategic Challenges of the 3-(Pyrazol-5-yl)piperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to confer aqueous solubility and present substituents in a well-defined three-dimensional arrangement.[1][2] When coupled with a pyrazole ring—a heterocycle known for its role in numerous therapeutic agents including analgesics, anti-inflammatory drugs, and anti-cancer medications—the resulting scaffold offers a rich pharmacophore.[3]
The primary synthetic challenge lies in the construction of the C-C bond between the C3 position of the piperidine and the C5 position of the pyrazole. Furthermore, the inherent tautomerism of the pyrazole ring can complicate characterization and biological interactions.[4] A successful synthesis must therefore be regioselective, high-yielding, and amenable to the introduction of diversity at various positions for structure-activity relationship (SAR) studies.
Part 2: Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points towards a strategy where the pyrazole ring is constructed onto a pre-functionalized piperidine framework. This approach is generally preferred as it allows for the use of well-established and often commercially available chiral piperidine precursors.
The key disconnection is the pyrazole ring itself, which can be formed from a 1,3-dicarbonyl equivalent and a hydrazine source, a classic Knorr-type pyrazole synthesis.[5] This leads to a piperidine intermediate substituted at the C3 position with a 1,3-dicarbonyl or a related synthon.
Caption: Retrosynthetic analysis of this compound.
Part 3: A Regioselective Cyclocondensation Pathway: A Detailed Walkthrough
A robust and well-documented pathway for synthesizing 3-(pyrazol-5-yl)piperidine derivatives begins with a protected piperidine-3-carboxylic acid.[6] This method ensures excellent control over the final product's structure and is amenable to scale-up. The overall workflow involves three key transformations: elaboration of the carboxylic acid into a reactive β-enamino diketone, cyclocondensation with hydrazine to form the pyrazole ring, and final deprotection.
Caption: Forward synthesis pathway via cyclocondensation.
Step 1: Synthesis of the β-Keto Ester Precursor
The journey begins with a commercially available and chirally pure starting material, such as (R)- or (S)-piperidine-3-carboxylic acid. The piperidine nitrogen must be protected to prevent its nucleophilicity from interfering with subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
The protected carboxylic acid is then converted into a β-keto ester. A common method involves activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with the mono-potassium salt of a malonic ester, followed by decarboxylation. A highly efficient one-pot procedure involves converting the piperidine-3-carboxylic acid into the corresponding β-keto ester, which is then directly used in the next stage.[6]
Step 2: Formation of the β-Enamino Diketone Intermediate
The β-keto ester is a key intermediate, but for efficient pyrazole formation, it is transformed into a more reactive β-enamino diketone. This is achieved by treating the β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6]
Causality: DMF-DMA serves as a formyl group equivalent. It reacts with the acidic α-proton of the β-keto ester, installing a dimethylaminovinyl group. This transformation not only activates the molecule for the subsequent cyclization but also sets up the required three-carbon framework for the pyrazole ring.
Step 3: Pyrazole Ring Formation via Cyclocondensation
This is the core reaction where the heterocyclic scaffold is forged. The β-enamino diketone intermediate is treated with hydrazine hydrate in a suitable solvent like ethanol.[6] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.
Trustworthiness and Regioselectivity: Using unsubstituted hydrazine (NH₂NH₂·H₂O) leads to the formation of the NH-pyrazole, which exists as a mixture of tautomers. The reaction is highly reliable and generally proceeds in good to excellent yields. If a substituted hydrazine (e.g., methylhydrazine) were used, a mixture of regioisomers could be formed. However, studies have shown that the cyclization of β-enamino diketones with N-mono-substituted hydrazines often affords the 5-(N-Boc-piperidinyl)-1H-pyrazole as the major product.[6]
Step 4: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the free secondary amine of the piperidine ring. This is typically accomplished by treating the protected compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane. The reaction is clean and usually quantitative, yielding the desired this compound as a salt.
Part 4: Experimental Protocols and Data
The following protocols are adapted from established literature procedures and serve as a reliable guide for laboratory synthesis.[6]
Protocol 1: Synthesis of Methyl 3-(1-(tert-butoxycarbonyl)piperidine-3-carbonyl)propanoate (β-Keto Ester Intermediate)
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add carbonyldiimidazole (CDI) (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
In a separate flask, prepare a solution of potassium mono-methyl malonate (1.5 eq) and magnesium chloride (1.5 eq) in anhydrous THF.
-
Add the activated acid solution from step 2 to the malonate solution at room temperature and stir for 16 hours.
-
Quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the β-keto ester.
Protocol 2: Synthesis of (S)-tert-butyl 3-(3-(dimethylamino)-2-(methoxycarbonyl)acryloyl)piperidine-1-carboxylate (β-Enamino Diketone)
-
Dissolve the β-keto ester intermediate (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess DMF-DMA under high vacuum.
-
The resulting crude β-enamino diketone is often of sufficient purity to be carried forward without further purification.[6]
Protocol 3: Cyclization to form (S)-tert-butyl 3-(5-methoxycarbonyl-1H-pyrazol-4-yl)piperidine-1-carboxylate
-
Dissolve the crude β-enamino diketone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.[6]
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the protected pyrazolyl-piperidine derivative.
Summary of Reaction Data
The following table summarizes representative yields for the synthesis of a closely related analogue, demonstrating the efficiency of the pathway.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |
| 1 & 2 | N-Boc-piperidine-3-carboxylic acid | CDI, K-mono-methyl malonate, DMF-DMA | β-Enamino Diketone Intermediate | ~70-80% (over 2 steps) | [6] |
| 3 | β-Enamino Diketone Intermediate | Hydrazine Hydrate | N-Boc-Protected Pyrazolyl Piperidine | ~50-70% | [6] |
| 4 | N-Boc-Protected Pyrazolyl Piperidine | Trifluoroacetic Acid (TFA) | This compound | >95% | Standard Procedure |
Part 5: Conclusion and Future Outlook
The synthesis of this compound via the cyclocondensation of a piperidine-derived β-enamino diketone represents a highly effective and strategically sound approach. By leveraging a protected piperidine-3-carboxylic acid starting material, this pathway provides excellent control over chirality and regioselectivity. The individual steps are robust, generally high-yielding, and utilize readily available reagents, making the route amenable to both small-scale library synthesis and larger-scale production for drug development programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable scaffold and its derivatives, paving the way for the discovery of next-generation therapeutics.
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physicochemical properties of 3-(1H-pyrazol-5-yl)piperidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrazol-5-yl)piperidine
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which marries a basic piperidine ring with an aromatic pyrazole moiety, serves as a valuable scaffold for creating novel therapeutic agents. The piperidine ring is a ubiquitous feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties, while pyrazole derivatives are known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects[1].
This guide provides a comprehensive technical overview of the core . As a Senior Application Scientist, my objective is to move beyond mere data tabulation. Instead, this document elucidates the practical implications of each property, explains the causality behind experimental choices for their determination, and provides robust, field-proven protocols. This information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this molecule in their discovery and development pipelines.
Molecular Structure and Core Physicochemical Profile
The unique properties of this compound arise directly from the fusion of its two core heterocyclic systems. The piperidine ring provides a flexible, saturated, and basic nitrogen center, while the pyrazole ring introduces a planar, aromatic system with hydrogen bond donating and accepting capabilities.
Caption: 2D Chemical Structure of this compound.
The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is derived from experimental analogues, other values are computationally predicted, a common and necessary practice in early-stage drug discovery.
| Property | Value | Significance in Drug Development | Source |
| Molecular Formula | C₈H₁₃N₃ | Defines the elemental composition and exact mass. | [2] |
| Molecular Weight | 151.21 g/mol | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). | [2] |
| pKa | ~9.5 - 10.5 | Governs ionization state, impacting solubility, absorption, and receptor interaction. The basic piperidine nitrogen is the primary ionizable center. | [1] |
| Calculated logP | 0.8076 (for isomer) | Predicts lipophilicity and the ability to cross biological membranes. Value is for the related isomer 3-(1H-pyrazol-1-yl)piperidine. | [2] |
| Aqueous Solubility | Limited in water | Critical for formulation and achieving sufficient concentration for biological activity. Solubility is enhanced in acidic conditions via salt formation. | [1] |
| Topological Polar Surface Area (TPSA) | 29.85 Ų (for isomer) | Estimates the surface area of polar atoms, correlating with transport properties and cell permeability. Value is for the related isomer 3-(1H-pyrazol-1-yl)piperidine. | [2] |
| Hydrogen Bond Donors | 1 (for isomer) | The number of N-H or O-H bonds, influencing binding affinity and solubility. | [2] |
| Hydrogen Bond Acceptors | 3 (for isomer) | The number of N or O atoms, crucial for molecular recognition and binding. | [2] |
Overview of Synthetic Approaches
While this guide focuses on physicochemical properties, a brief understanding of the synthesis provides context for sample purity and potential isomeric contaminants. The synthesis of this compound and its derivatives can be achieved through several established routes in heterocyclic chemistry. A prevalent method involves the reaction of β-enamino diketones with various hydrazines.[3] This approach allows for modular construction, where different piperidine precursors and hydrazine reagents can be used to generate a library of analogues.
Caption: Generalized workflow for the synthesis of pyrazolyl-piperidines.
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
pKa Determination by Potentiometric Titration
The pKa value is arguably the most critical physicochemical parameter for an ionizable compound like this compound. It dictates the degree of ionization at a given pH, which directly controls aqueous solubility, membrane permeability, and the nature of interactions with biological targets. The basic nitrogen in the piperidine ring is the primary site of protonation. Potentiometric titration is the gold-standard method for its determination.[4]
Protocol: Potentiometric pKa Determination
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected titration range.[5]
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1-10 mM). A co-solvent like methanol or DMSO may be used sparingly if initial solubility is poor, but its concentration should be kept minimal (<1-2%) to avoid significant shifts in the apparent pKa.
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution. This maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.[5]
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[5] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This corresponds to the midpoint of the steepest buffering region on the curve.[5]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP) Determination by RP-HPLC
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial predictor of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It influences membrane permeability, plasma protein binding, and metabolic stability. While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative that is well-suited for drug discovery.[6] The method correlates a compound's retention time on a hydrophobic column with known logP values of standard compounds.
Protocol: RP-HPLC logP Determination
-
System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Selection: Prepare a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Calibration Curve Generation: Inject each reference compound individually onto the HPLC system under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) and the column dead time (t_0).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Plot Standard Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. Perform a linear regression to obtain a calibration equation (logP = m * log(k') + c).[6]
-
Test Compound Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system using the exact same conditions as the standards.
-
logP Calculation: Record the retention time (t_R) for the test compound, calculate its capacity factor (k'), and use the linear regression equation from the standard curve to determine its logP value.[6]
Caption: Workflow for logP determination using RP-HPLC.
Aqueous Solubility Determination by Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Insufficient solubility is a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It measures the saturation concentration of a compound in a specific buffer after a prolonged equilibration period.
Protocol: Shake-Flask Solubility Determination
-
Medium Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of the solid this compound to a glass vial containing a known volume of the prepared buffer. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[8]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
-
Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.[8][9]
Caption: Workflow for the shake-flask aqueous solubility assay.
Conclusion
This compound is a molecule with a compelling physicochemical profile for drug discovery. Its key features—a basic piperidine nitrogen conferring a pKa in the physiological range, moderate lipophilicity, and tunable solubility—make it an attractive scaffold. Understanding these properties is not an academic exercise; it is fundamental to designing effective experiments, interpreting biological data, and developing successful drug candidates. The robust, validated protocols provided in this guide offer a clear path for researchers to accurately characterize this molecule and its analogues, thereby accelerating the journey from chemical concept to clinical reality.
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An In-Depth Technical Guide to 3-(1H-pyrazol-5-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-pyrazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number and structure, and presents a plausible synthetic route based on established chemical principles. Furthermore, it compiles available physicochemical data and explores the compound's potential applications in drug discovery, drawing from the broader context of pyrazole and piperidine pharmacology. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold
The fusion of piperidine and pyrazole rings in a single molecular entity creates a scaffold with immense potential in drug discovery. The piperidine ring, a ubiquitous motif in pharmaceuticals, is known to enhance pharmacological activity and improve pharmacokinetic properties such as solubility and bioavailability[1][2]. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets[3].
Complementing the piperidine core, the pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a versatile pharmacophore found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[4][5]. The pyrazole ring can act as a hydrogen bond donor and acceptor, and its electronic properties can be readily modulated through substitution.
The combination of these two privileged scaffolds in this compound results in a molecule with a unique three-dimensional architecture and a rich chemical space for derivatization, making it an attractive starting point for the development of novel therapeutic agents.
Chemical Identity and Structure
CAS Number and Molecular Formula
-
CAS Number: 1612176-98-3[6]
-
Molecular Formula: C₈H₁₃N₃
-
Molecular Weight: 151.21 g/mol
Structural Elucidation
The structure of this compound consists of a piperidine ring substituted at the 3-position with a 1H-pyrazol-5-yl group. The numbering of the piperidine ring starts from the nitrogen atom as position 1. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, and in this isomer, the point of attachment to the piperidine ring is at carbon 5 of the pyrazole ring.
The presence of a chiral center at the 3-position of the piperidine ring means that this compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-3-(1H-pyrazol-5-yl)piperidine. The stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule[3].
Tautomerism: The pyrazole ring can exhibit tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This results in two tautomeric forms: this compound and 3-(1H-pyrazol-3-yl)piperidine. The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents.
Synthesis and Characterization
A robust and versatile synthesis of this compound can be envisioned based on the well-established methodologies for pyrazole formation. A plausible synthetic pathway, adapted from the work of Matulevičiūtė et al. (2021) on related structures, is outlined below[4][5][7][8][9]. This multi-step synthesis starts from a commercially available and enantiomerically pure piperidine derivative, allowing for stereocontrolled synthesis if desired.
Synthetic Workflow
Caption: A plausible multi-step synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Synthesis of the β-Keto Ester Intermediate [7][8][9]
-
To a solution of N-Boc-piperidine-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM), add Meldrum's acid, 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous work-up.
-
The resulting adduct is then subjected to methanolysis to yield the corresponding β-keto ester.
Causality: This step converts the carboxylic acid into a more reactive β-keto ester, which is a key precursor for the subsequent condensation reaction. EDC and DMAP are used to activate the carboxylic acid for coupling with Meldrum's acid.
Step 2: Formation of the Enaminone Intermediate [4][7]
-
Treat the β-keto ester with N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the reaction mixture to drive the condensation and formation of the enaminone.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
Causality: The enaminone is a crucial intermediate that provides the three-carbon backbone required for the formation of the pyrazole ring.
Step 3: Pyrazole Ring Formation [4][5][7][8][9]
-
Dissolve the enaminone intermediate in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture until the reaction is complete.
-
After cooling, the N-Boc protected this compound can be isolated and purified by column chromatography.
Causality: This is a classic Knorr pyrazole synthesis, where the hydrazine undergoes a condensation-cyclization reaction with the enaminone to form the stable aromatic pyrazole ring.
Step 4: N-Boc Deprotection
-
Dissolve the N-Boc protected pyrazolyl-piperidine in a suitable solvent like DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and perform an aqueous work-up to isolate the final product, this compound.
Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under many reaction conditions but can be easily removed under acidic conditions to yield the free amine.
Physicochemical and Spectroscopic Data
| Property | Predicted/Expected Value | Source/Reference |
| Molecular Weight | 151.21 g/mol | Calculated |
| XlogP | 0.4 | PubChemLite[3] |
| Hydrogen Bond Donors | 2 | PubChemLite[3] |
| Hydrogen Bond Acceptors | 2 | PubChemLite[3] |
| ¹H NMR (ppm) | Signals for piperidine protons (1.5-3.5 ppm), pyrazole protons (6.0-8.0 ppm), and NH protons. | General NMR knowledge |
| ¹³C NMR (ppm) | Signals for piperidine carbons (20-60 ppm) and pyrazole carbons (100-150 ppm). | General NMR knowledge |
| IR (cm⁻¹) | N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=C and C=N stretching in the pyrazole ring (around 1400-1600 cm⁻¹). | General IR knowledge |
| Mass Spectrometry | [M+H]⁺ at m/z 152.1182 | PubChemLite[3] |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the design of novel drug candidates targeting a variety of diseases. The strategic combination of the piperidine and pyrazole moieties offers opportunities for multipolar interactions with biological targets.
Potential Therapeutic Areas
Derivatives of pyrazole and piperidine have shown efficacy in a multitude of therapeutic areas, suggesting potential applications for this compound analogs in:
-
Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms[2].
-
Inflammatory Diseases: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Infectious Diseases: Both piperidine and pyrazole derivatives have been reported to possess antibacterial and antifungal properties.
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in many CNS-active drugs[10].
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not extensively published, general principles from related compound series can guide derivatization efforts.
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An In-depth Technical Guide to the Biological Activity of the 3-(1H-Pyrazol-5-yl)piperidine Scaffold
Abstract
The 3-(1H-pyrazol-5-yl)piperidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure, combining a flexible piperidine ring with an aromatic, hydrogen-bond-donating pyrazole moiety, allows for versatile interactions with a wide array of biological targets. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of this scaffold. We will delve into its critical role in the development of kinase inhibitors for oncology, its emerging applications in neurodegenerative diseases, and its broader pharmacological profile. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable chemical entity.
Introduction: The Significance of a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The this compound core is a prime example of such a scaffold. The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a saturated, flexible, and often basic nitrogen center, which can be crucial for modulating physicochemical properties like solubility and for forming key ionic interactions within protein binding pockets.[1] When fused to a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting structure gains significant therapeutic potential.[2][3] The pyrazole moiety can act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and serve as a stable linker to orient various substituents in precise three-dimensional space.[4] This combination of features makes the this compound scaffold a cornerstone in the design of targeted therapies.[5]
This guide will explore the multifaceted biological activities of this scaffold, with a particular focus on its application as a kinase inhibitor and its potential in treating neurodegenerative and other diseases.
}
Figure 1: The this compound Core Structure.
Key Biological Activities and Therapeutic Targets
The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas. The ability to easily modify the piperidine nitrogen, the pyrazole nitrogen, and the carbon atoms of both rings allows for fine-tuning of activity and selectivity against various targets.
Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs.[6] The this compound scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[7]
-
Mechanism of Action: Compounds based on this scaffold typically function as ATP-competitive inhibitors. The pyrazole ring often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved sequence of amino acids that anchors the adenine portion of ATP. The piperidine ring and its substituents then extend into more variable regions of the binding site, conferring selectivity for specific kinases.[7] For example, derivatives have been developed as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[8]
-
Notable Targets and Compounds:
-
c-Met Kinase: Certain pyrazolopyridine derivatives have shown potent inhibition of c-Met kinase with IC50 values in the nanomolar range.[8]
-
p21-activated kinase 4 (PAK4): Novel 2,4-diaminoquinazoline derivatives incorporating a pyrazolyl-piperidine moiety have been developed as PAK4 inhibitors, showing promise in inhibiting cancer cell proliferation, migration, and invasion.[9]
-
Cyclin-Dependent Kinases (CDKs): The scaffold is featured in inhibitors of CDKs, which are crucial regulators of the cell cycle. N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent CDK2 inhibition, leading to cell cycle arrest and apoptosis in cancer cells.[10]
-
| Target Kinase | Compound Class | Reported Activity (IC50) | Therapeutic Indication | Reference |
| c-Met | Thioxopyrazolo[3,4-b]pyridines | 4.27 nM | Hepatocellular Carcinoma | [8] |
| PAK4 | 2,4-Diaminoquinazolines | Sub-micromolar | Lung Cancer | [9] |
| CDK2 | Di(1H-pyrazol-4-yl)pyrimidines | 5 nM | Ovarian Cancer | [10] |
| JNK3 | Pyrimidyl-1H-pyrazoles | 227 nM | Neurodegenerative Diseases | [11][12] |
| BCR-ABL | Pyrazole-based inhibitors | 0.5 nM (Kd) | Chronic Myeloid Leukemia | [7] |
Applications in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[13] The development of effective treatments is a major challenge, and multi-target-directed ligands are gaining traction as a therapeutic strategy. The this compound scaffold is well-suited for this approach.
-
Mechanism of Action: In the context of neurodegeneration, this scaffold has been incorporated into molecules designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO).[14][15] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary strategy for managing Alzheimer's symptoms.[16] Additionally, some derivatives have shown neuroprotective effects against oxidative stress and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model for Parkinson's disease.[17]
-
Notable Targets and Activities:
-
Cholinesterase Inhibition: Piperidine-3-carbohydrazide-hydrazones and 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to inhibit both AChE and BuChE.[15][16]
-
JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is specifically expressed in the brain and is implicated in neuronal apoptosis. Selective inhibitors of JNK3 based on a pyrazolyl scaffold have been developed as potential treatments for Alzheimer's and Parkinson's diseases.[11][12]
-
Neuroprotection: Certain N-propananilide derivatives bearing a pyrazole ring have demonstrated the ability to protect neuronal cells from 6-OHDA-induced toxicity, suggesting a role in mitigating the neuronal damage seen in Parkinson's disease.[17]
-
Other Biological Activities
The therapeutic potential of this scaffold extends beyond oncology and neurodegeneration. The core structure is found in compounds with a wide range of pharmacological effects.[18][19][20]
-
Anti-inflammatory: Pyrazole derivatives are known to possess significant anti-inflammatory properties, with some compounds showing efficacy comparable to standard drugs like diclofenac.[2][21][22]
-
Antimicrobial: Various pyrazoline derivatives have been reported to have antibacterial, antifungal, and antimycobacterial activities.[18][20]
-
Cannabinoid Receptor (CB1) Antagonism: The pyrazoline scaffold, a related structure, has been extensively studied for its role as a CB1 receptor antagonist, with applications in treating obesity and addiction.[18][19]
Experimental Protocols & Methodologies
To fully appreciate the utility of the this compound scaffold, it is essential to understand how these molecules are synthesized and evaluated. The following sections provide representative, detailed protocols.
General Synthesis of the Scaffold
The synthesis of the this compound core can be achieved through several routes. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[11]
}
Figure 2: General Synthetic Workflow for the Scaffold.
Step-by-Step Protocol (Illustrative Example):
-
Preparation of the β-Keto Ester Intermediate:
-
Rationale: This step creates the 1,3-dicarbonyl moiety required for pyrazole formation.
-
To a solution of N-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl acetate (1.5 eq) and heat the reaction to reflux for 4 hours.
-
Cool the reaction, quench carefully with saturated NH4Cl solution, and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated to yield the crude β-keto ester.
-
-
Formation of the β-Enamino Diketone:
-
Rationale: This step activates the β-keto ester for cyclization with hydrazine.
-
Dissolve the crude β-keto ester from the previous step in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the mixture to 80 °C for 12-18 hours.
-
Cool the reaction and concentrate under reduced pressure to remove the solvent and excess reagent. The resulting crude β-enamino diketone is often used without further purification.[23]
-
-
Cyclization to form the Pyrazole Ring:
-
Rationale: This is the key ring-forming step (Knorr synthesis). The hydrazine reacts with the dicarbonyl equivalent to form the heterocyclic pyrazole ring.
-
Dissolve the crude β-enamino diketone in ethanol (EtOH).[23]
-
Add hydrazine hydrate (1.1 eq) or a substituted hydrazine hydrochloride.[24]
-
Stir the reaction at room temperature or gently heat to reflux for 4-18 hours, monitoring by TLC or LC-MS.[23]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected this compound derivative.
-
-
Deprotection (if necessary):
-
Rationale: Removal of the Boc protecting group on the piperidine nitrogen is often required for further derivatization or for biological activity.
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure, and co-evaporate with toluene to remove residual TFA. The resulting TFA salt of the final compound can be used directly or neutralized with a base.
-
In Vitro Kinase Inhibition Assay Protocol (Example: c-Met)
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series in DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human c-Met enzyme in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Procedure:
-
In a 384-well white assay plate, add 5 µL of the test compound dilution (or DMSO for control wells).
-
Add 10 µL of the c-Met enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Mechanistic Insights and Signaling Pathways
Understanding how compounds interact with their targets within the broader context of cellular signaling is crucial for drug development.
The PI3K/Akt/mTOR Pathway: A Common Target
Many kinases that are targeted by pyrazole-based inhibitors, such as c-Met and Akt, are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer.
}
Figure 3: Inhibition of a Kinase Signaling Pathway.
As depicted in Figure 3, a growth factor binds to a receptor tyrosine kinase (RTK) like c-Met, causing its activation. The activated receptor then recruits and activates PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for kinases like PDK1 and Akt. This leads to the phosphorylation and activation of Akt. Activated Akt then influences numerous downstream targets, including mTORC1, to promote cell growth, and it can inhibit apoptotic factors to promote cell survival. A this compound-based inhibitor can block this cascade at multiple points, for example, by directly inhibiting the RTK or Akt, thereby preventing downstream signaling and halting uncontrolled cell proliferation.[25]
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting kinases has solidified its place in oncology research, and new applications are continually emerging. Future research will likely focus on:
-
Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles.
-
Targeting Resistance: Developing compounds that can overcome acquired resistance mutations in kinases, a common challenge in targeted cancer therapy.
-
Novel Therapeutic Areas: Expanding the application of this scaffold to other disease areas, such as infectious diseases and metabolic disorders, by exploring its interactions with new target classes.
-
PROTACs and Molecular Glues: Utilizing the scaffold as a building block for novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which recruit cellular machinery to degrade target proteins rather than just inhibiting them.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (URL: [Link])
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Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])
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Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (URL: [Link])
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])
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Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (URL: [Link])
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Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (URL: [Link])
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Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine[16]. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])
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3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (URL: [Link])
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (URL: [Link])
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (URL: )
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Pyrazole derivatives with diverse therapeutic activities. (URL: [Link])
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (URL: [Link])
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Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (URL: [Link])
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (URL: [Link])
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A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (URL: [Link])
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])
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N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (URL: [Link])
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])
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discovery and history of pyrazole-piperidine compounds
An In-Depth Technical Guide to the Discovery and History of Pyrazole-Piperidine Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The fusion of pyrazole and piperidine rings has created a privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the , from their foundational synthesis to their evolution into blockbuster drugs and versatile research tools. We will delve into the seminal discovery of selective COX-2 inhibitors, exemplified by Celecoxib, and expand to other critical therapeutic areas where this scaffold has proven invaluable, including antiviral and anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to support further investigation.
Part 1: Foundational Scaffolds and the Dawn of a New Therapeutic Era
The Pyrazole and Piperidine Nuclei: Pillars of Medicinal Chemistry
The story of pyrazole-piperidine compounds begins with an appreciation for their constituent parts. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized in 1889 by German chemist Ludwig Knorr.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug design, appearing in agents with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5][6]
Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most common scaffolds found in natural products and synthetic pharmaceuticals.[7][8] Its conformational flexibility and basic nitrogen atom allow it to interact effectively with a multitude of biological targets, leading to its incorporation in drugs across nearly every therapeutic class.[7][8]
The strategic combination of these two moieties creates a molecular architecture with significant potential for three-dimensional diversity and targeted biological activity.
The COX-1/COX-2 Paradigm: A Catalyst for Discovery
The major impetus for the development of advanced pyrazole-containing drugs came in the early 1990s with the discovery of two distinct cyclooxygenase (COX) isoforms.[9]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[9]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and pain.[9][10]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. Their therapeutic anti-inflammatory effects stem from COX-2 inhibition, but their common and often severe gastrointestinal side effects are a direct result of inhibiting the protective COX-1 enzyme.[11] This dichotomy presented a clear therapeutic goal: develop a drug that could selectively inhibit COX-2 while sparing COX-1. This pursuit of selectivity was the driving force behind the rational design of a new class of anti-inflammatory agents.
Part 2: The Synthesis of a Scaffold: From Benchtop to Blockbuster
Core Synthesis: The Knorr Pyrazole Synthesis
The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2][3][12] This reaction involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3][12] The versatility of this reaction allows for the introduction of various substituents onto the pyrazole core, making it a powerful tool for building molecular libraries and optimizing structure-activity relationships (SAR).
Caption: General workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Scaffold (Celecoxib Analogue)
This protocol outlines a representative synthesis of the core scaffold found in Celecoxib, adapted from foundational methods in the literature.[9][13][14]
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Step 1: Claisen Condensation
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 4'-methylacetophenone.
-
Slowly add ethyl trifluoroacetate to the mixture at 0-5°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with aqueous acid (e.g., HCl) and extract the product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and use the resulting β-diketone intermediate in the next step without further purification.
-
Causality: This step creates the necessary 1,3-dicarbonyl intermediate required for the subsequent cyclocondensation reaction. The trifluoromethyl group is installed here, which is crucial for COX-2 selectivity.[15]
-
Step 2: Cyclocondensation (Knorr Synthesis)
-
Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione from Step 1 in glacial acetic acid.
-
Add (4-sulfamoylphenyl)hydrazine hydrochloride to the solution.
-
Heat the reaction mixture at reflux (approximately 118°C) for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Step 3: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Part 3: The Celecoxib Story: A Paradigm of Rational Drug Design
The development of Celecoxib (Celebrex®) by a team at Searle/Monsanto led by John Talley is a landmark achievement in rational drug design.[9][15] It was the first selective COX-2 inhibitor to reach the market, approved in 1998.[10][13]
Structure-Activity Relationship (SAR) for COX-2 Selectivity
SAR studies on diaryl heterocycles revealed that specific structural features are critical for potent and selective COX-2 inhibition.[10][15]
-
Adjacent Diaryl Rings: The 1,5-diarylpyrazole scaffold positions two aromatic rings on adjacent carbons of the central pyrazole ring, which was found to be optimal for fitting into the COX enzyme active site.[15]
-
The Sulfonamide Moiety: The key to selectivity lies in a side pocket present in the COX-2 active site but absent in COX-1, due to a single amino acid difference (Val523 in COX-2 vs. the bulkier Ile523 in COX-1).[13] The polar sulfonamide (SO₂NH₂) group on one of the phenyl rings is perfectly positioned to insert into this hydrophilic side pocket, anchoring the drug and leading to potent inhibition.[13] Non-selective NSAIDs lack a group that can utilize this pocket.
-
The Trifluoromethyl Group: The CF₃ group at the 3-position of the pyrazole ring was found to significantly enhance both potency and selectivity.[15]
Caption: Selective binding of Celecoxib to the COX-2 active site.
Quantitative Data: COX-2 Inhibition and Selectivity
The efficacy of COX-2 inhibitors is measured by their IC₅₀ (half-maximal inhibitory concentration) and their selectivity index (SI), which is the ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 0.04 | 15.0 | 375 |
| Rofecoxib | 0.018 | > 50 | > 2778 |
| Valdecoxib | 0.005 | 150 | 30000 |
| Ibuprofen | 13.1 | 5.0 | 0.38 |
| Naproxen | 8.8 | 4.3 | 0.49 |
| Data compiled from various public sources and representative studies for comparative purposes. |
Part 4: Expanding Horizons: Pyrazole-Piperidine Scaffolds in Modern Drug Discovery
While the development of COX-2 inhibitors represents a historic milestone, the utility of the pyrazole-piperidine scaffold is far broader. Medicinal chemists have successfully adapted this core structure to target a range of diseases.
Antiviral Agents: CCR5 Antagonists for HIV
A significant advancement was the discovery of pyrazole-piperidine derivatives as potent antagonists of the human CCR5 receptor.[16] The CCR5 co-receptor is crucial for the entry of M-tropic strains of HIV-1 into host cells. By replacing flexible chains in earlier antagonists with a rigid pyrazole heterocycle linked to a piperidine moiety, researchers developed compounds with excellent anti-HIV-1 activity.[16] Further research led to the discovery of a lead compound with a pyrazole-piperidine core that exhibits a unique triple mechanism of action: inhibiting viral entry via both CCR5 and CXCR4 co-receptors, as well as inhibiting the viral enzyme reverse transcriptase.[17]
Diverse Therapeutic Applications
The pyrazole-piperidine scaffold continues to be explored for a wide variety of therapeutic targets, demonstrating its remarkable versatility.[1]
-
Anticancer Agents: Analogues of Celecoxib and novel pyrazole derivatives are being investigated for their anticancer properties, which may be both dependent and independent of their COX-2 inhibitory activity.[13][18]
-
Antitubercular Agents: Fused pyrazole-piperidine systems have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis.[3][12]
-
Neurodegenerative Diseases: The scaffold is being used to develop therapeutics for Alzheimer's and Parkinson's diseases.[19]
-
Analgesics and Cannabinoid Receptor Modulators: Certain pyrazole derivatives show high affinity for the cannabinoid receptor, opening avenues for non-opioid pain management.[20]
Caption: Diverse therapeutic targets of the pyrazole-piperidine scaffold.
Part 5: Conclusion and Future Perspectives
The history of pyrazole-piperidine compounds is a compelling narrative of chemical innovation driven by a deep understanding of pathophysiology. The journey from the foundational Knorr synthesis to the rational design of selective COX-2 inhibitors like Celecoxib fundamentally changed the treatment of inflammatory diseases. This success story provided a blueprint for modern drug discovery, emphasizing the power of targeting specific enzyme isoforms to improve therapeutic indices.
Today, the pyrazole-piperidine scaffold is no longer confined to inflammation research. Its proven versatility and synthetic tractability have made it a "privileged scaffold" in medicinal chemistry, with active research programs exploring its potential to treat viral infections, cancer, and neurodegenerative disorders. The ongoing exploration of this remarkable chemical architecture ensures that its history will continue to be written in the laboratories and clinics of the future.
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Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. Retrieved from [Link]
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Fricker, S. P., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(7), 753-757. Retrieved from [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES | Request PDF. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Retrieved from [Link]
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PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2. Retrieved from [Link]
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Nawwar, G. A., et al. (1994). Oxazole, Pyrazole and Piperidine Derivatives Having an O-Hydroxyaryl Moiety With Anticipated Molluscicidal Activity. Archives of Pharmacal Research, 17(2), 66-70. Retrieved from [Link]
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Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529-3543. Retrieved from [Link]
- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
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Journal of Pharmaceutical Research International. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
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Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 3037-3050. Retrieved from [Link]
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Al-Suhaimi, K., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences, 37(1(Special)), 191-197. Retrieved from [Link]
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Sharma, V., & Kumar, V. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(32), 3649-3683. Retrieved from [Link]
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MDPI. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]
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Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Medicinal Chemistry Research, 23(8), 3943-3961. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(23), 15998-16016. Retrieved from [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Spectroscopic Characterization of 3-(1H-pyrazol-5-yl)piperidine: A Technical Guide
Abstract
This technical guide provides a detailed examination of the key spectroscopic data for the heterocyclic compound 3-(1H-pyrazol-5-yl)piperidine. As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a comprehensive analytical profile, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural characterization of novel pyrazole-piperidine scaffolds.
Introduction and Molecular Structure
This compound is a bifunctional heterocyclic compound featuring a flexible, saturated piperidine ring linked to a planar, aromatic pyrazole ring. This combination of a basic aliphatic amine and a π-rich aromatic system makes it a valuable scaffold in the design of pharmacologically active agents. The piperidine moiety can influence solubility and pharmacokinetic properties, while the pyrazole core is a well-established pharmacophore known for a wide range of biological activities.
Accurate characterization is the bedrock of chemical and pharmaceutical development. A multi-technique spectroscopic approach (MS, IR, NMR) provides a self-validating system for structural confirmation, ensuring the identity and purity of the molecule before its use in further applications.
The IUPAC numbering scheme used throughout this guide is presented below. The tautomeric nature of the pyrazole N-H proton means it can reside on either nitrogen atom (N1 or N2); for the purpose of this guide, we will consider the tautomer where the proton is on the N1 position, leading to the C5-linked isomer.
Caption: IUPAC numbering for this compound.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of structural evidence. For this compound (C₈H₁₃N₃), the monoisotopic mass is 151.1110 Da. Electrospray ionization (ESI) is the preferred method for this class of molecule due to its ability to generate intact protonated molecular ions, [M+H]⁺, which are readily detectable.
Predicted Mass Spectral Data: While direct experimental spectra for the parent compound are not widely published, data can be reliably predicted. The protonated molecular ion [M+H]⁺ is expected to be the base peak or at least a highly abundant ion in the positive ion mode ESI-MS.
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ | 152.1182 | Protonated Molecule |
| [M+Na]⁺ | 174.1002 | Sodium Adduct |
| [M+K]⁺ | 190.0741 | Potassium Adduct |
| Table 1: Predicted m/z values for common adducts of this compound. Data is consistent with predictions from chemical databases.[1] |
Fragmentation Pathway: High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can reveal characteristic fragmentation patterns that confirm the connectivity of the pyrazole and piperidine rings. The most probable fragmentation pathway involves the cleavage of the piperidine ring, which is a common behavior for such systems.
Caption: Predicted major fragmentation pathway in ESI-MS/MS.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation. For this compound, we expect to see characteristic absorptions for the N-H bonds of both the piperidine and pyrazole rings, C-H bonds of the aliphatic and aromatic rings, and the C=N/C=C bonds of the pyrazole ring.
Predicted IR Absorption Bands: As no experimental spectrum is publicly available, the following table outlines the predicted characteristic absorption bands based on well-established correlation tables.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (Pyrazole & Piperidine NH) |
| 3150 - 3100 | Weak | Aromatic C-H stretch (Pyrazole C-H) |
| 2950 - 2850 | Strong | Aliphatic C-H stretch (Piperidine CH₂) |
| ~1600 | Medium | C=N stretch (Pyrazole ring) |
| ~1550 | Medium | C=C stretch (Pyrazole ring) |
| 1470 - 1430 | Medium | CH₂ scissoring (Piperidine) |
| 1150 - 1050 | Medium-Strong | C-N stretch (Aliphatic & Aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR is the most definitive spectroscopic technique for determining the precise 3D structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can map the complete carbon-hydrogen framework. The data presented in this section is a prediction based on established principles of NMR spectroscopy and analysis of spectra from piperidine and pyrazole fragments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the protons on the piperidine ring and the pyrazole ring. The N-H protons of both rings are expected to be broad and may exchange with deuterium in solvents like D₂O or CD₃OD.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyrazole N1-H | 12.0 - 13.0 | br s | 1H | Deshielded, acidic proton on pyrazole ring. |
| Pyrazole C3-H | ~7.5 | d | 1H | Aromatic proton, coupled to C4-H. |
| Pyrazole C4-H | ~6.3 | d | 1H | Aromatic proton, coupled to C3-H. |
| Piperidine N1'-H | 2.0 - 3.0 | br s | 1H | Broad signal for the secondary amine proton. |
| Piperidine C2'-H ₂, C6'-H ₂ | 2.9 - 3.2 | m | 4H | Protons adjacent to the piperidine nitrogen. |
| Piperidine C3'-H | 2.6 - 2.9 | m | 1H | Methine proton, deshielded by pyrazole ring. |
| Piperidine C4'-H ₂, C5'-H ₂ | 1.5 - 1.9 | m | 4H | Aliphatic protons further from heteroatoms. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon environment. The pyrazole carbons will appear in the aromatic region, while the piperidine carbons will be in the aliphatic region.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Pyrazole C 5 | ~148 | Quaternary carbon attached to piperidine, deshielded. |
| Pyrazole C 3 | ~135 | Aromatic CH carbon. |
| Pyrazole C 4 | ~105 | Aromatic CH carbon, shielded by two nitrogens. |
| Piperidine C 2', C 6' | ~46 | Carbons adjacent to the piperidine nitrogen. |
| Piperidine C 3' | ~38 | Methine carbon attached to the pyrazole ring. |
| Piperidine C 4', C 5' | ~25 | Standard aliphatic carbons in a piperidine ring. |
Standard Experimental Protocols
Authoritative Grounding: The following are generalized but standard protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument in use.
Workflow Diagram:
Caption: General workflow for spectroscopic characterization.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard experiments include ¹H, ¹³C{¹H}, DEPT-135, and 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments. For general instrument parameters, refer to standard guides like "High-Resolution NMR Techniques in Organic Chemistry".[2]
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data. Acquire spectra in both positive and negative ion modes.
-
-
Infrared Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the molecular formula (C₈H₁₃N₃), IR identifies the key N-H, C-H, and C=N functional groups, and NMR provides the definitive carbon-hydrogen framework and connectivity between the pyrazole and piperidine rings. The predicted data presented in this guide serves as a robust benchmark for researchers working with this important heterocyclic scaffold, ensuring confidence in its structural integrity for subsequent applications in chemical and pharmaceutical research.
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
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Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
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Unlocking Therapeutic Potential: A Technical Guide to the 3-(1H-pyrazol-5-yl)piperidine Scaffold
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(1H-pyrazol-5-yl)piperidine core is a privileged heterocyclic scaffold that represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a versatile building block in the design of targeted therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive analysis of the potential therapeutic targets for this scaffold, delving into the mechanistic rationale, key structure-activity relationships (SAR), and robust experimental protocols for target validation. We will explore the potential of this core in modulating the activity of protein kinases, G-protein coupled receptors (GPCRs), and ion channels, offering a roadmap for researchers engaged in the discovery and development of novel therapeutics.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere for various aromatic and heterocyclic rings, offering advantages in lipophilicity, solubility, and metabolic stability. When coupled with the piperidine moiety, a ubiquitous fragment in pharmaceuticals known to enhance drug-like properties, the resulting this compound scaffold presents a unique three-dimensional architecture. This structure is adept at forming a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with biological macromolecules.
The inherent properties of this scaffold make it an ideal starting point for the development of potent and selective modulators of various protein families. The pyrazole moiety can act as both a hydrogen bond donor and acceptor, while the piperidine ring provides a conformational flexibility that allows for optimal positioning of substituents to engage with specific binding pockets.
Potential Therapeutic Target Classes
Based on the extensive body of research on pyrazole and piperidine-containing compounds, three major classes of proteins emerge as high-potential therapeutic targets for derivatives of the this compound scaffold.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in oncology. Several pyrazole-based compounds have demonstrated potent inhibition of CDKs, particularly CDK2. The pyrazole core can form critical hydrogen bonds with the hinge region of the kinase, while the piperidine ring can be functionalized to occupy the ribose pocket and enhance selectivity. For instance, the addition of a carboxamide group to the pyrazole ring has been shown to be crucial for CDK2 inhibitory activity.
Table 1: Representative Pyrazole-Piperidine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | Reported Activity (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2/cyclin A2 | Fused pyrimidine ring, substituted piperidine | 10.05 - 29.95 µM | [1] |
| Pyrazole-based | VEGFR-2 | Substituted piperidine/morpholine | 0.57 - 1.48 µM | [2][3][4] |
| N-(4-Piperidinyl)-pyrazole | CDK2 | Carboxamide linker to piperidine | Low nM affinity | [5] |
VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazole-containing compounds have been successfully developed as VEGFR inhibitors. The pyrazole moiety typically interacts with the hinge region of the VEGFR kinase domain, while substituents on the piperidine can extend into the hydrophobic back pocket, contributing to potency and selectivity.
The following diagram illustrates the general mechanism of action for a kinase inhibitor based on the this compound scaffold.
Caption: Competitive inhibition of a protein kinase by a this compound derivative.
G-Protein Coupled Receptors (GPCRs): Modulating a Diverse Range of Physiological Processes
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Pyrazole-piperidine derivatives have shown promise as modulators of GPCR activity, particularly as antagonists.
The cannabinoid receptors, CB1 and CB2, are involved in a wide range of physiological processes, including pain, appetite, and immune function. The pyrazole scaffold is a key feature of several potent and selective CB1 receptor antagonists. Structure-activity relationship studies have revealed that a para-substituted phenyl ring at the 5-position of the pyrazole and a carboxamido-linked piperidine at the 3-position are crucial for high-affinity binding.[6][7]
The diagram below depicts the mechanism of a competitive antagonist at a GPCR.
Caption: Competitive antagonism of a GPCR by a this compound derivative.
Ion Channels: Regulating Neuronal Excitability and Cellular Homeostasis
Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing critical roles in neuronal signaling and muscle contraction. Pyrazole-containing compounds have been reported to modulate the activity of various ion channels.
While classified as GPCRs, opioid receptors are intimately linked to the modulation of ion channel activity, particularly potassium and calcium channels, leading to their analgesic effects. Some pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.
ASICs are neuronal ion channels activated by extracellular protons and are implicated in pain sensation and neuronal damage. Blockade of ASICs is a potential therapeutic strategy, and some pyrazole compounds have been shown to inhibit their activity.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for key experiments to validate the interaction of a this compound-based compound with its potential targets.
Kinase Inhibition Assays
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a universal method to measure kinase activity.[8][9][10][11][12]
Protocol:
-
Kinase Reaction Setup (5 µL):
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X compound solution in the same buffer.
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution.
-
Add 2.5 µL of the 2X compound solution (or vehicle control).
-
Initiate the reaction by adding ATP to the desired final concentration (e.g., 10 µM).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Workflow: ADP-Glo™ Kinase Assay
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.[13][14][15][16]
Protocol:
-
Kinase Reaction Setup (10 µL):
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X solution of fluorescein-labeled substrate and ATP in the same buffer.
-
In a 384-well plate, add 5 µL of the 2X kinase solution and 5 µL of the test compound.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 60-90 minutes.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate at room temperature for at least 30 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the emission ratio (520/495) to determine the extent of phosphorylation.
-
GPCR Binding and Functional Assays
This assay directly measures the affinity of a compound for a GPCR by competing with a radiolabeled ligand.[17][18][19][20]
Protocol:
-
Assay Setup:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-CP55,940 for CB1), and varying concentrations of the test compound in binding buffer.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the assay mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value of the test compound and calculate the Ki (inhibitory constant).
-
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[21][22][23][24][25]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the target GPCR in a black-walled, clear-bottom 96- or 384-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate at 37°C for 30-60 minutes.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader with kinetic reading capabilities.
-
For antagonist mode, add the test compound and incubate for a predetermined time.
-
Initiate the reading and add a known agonist to stimulate the receptor.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the response for each well (e.g., maximum fluorescence - baseline).
-
Determine the EC₅₀ for agonists or IC₅₀ for antagonists.
-
Ion Channel Modulation Assays
This high-throughput technique directly measures the ionic currents flowing through ion channels in response to voltage changes and the presence of a test compound.[26][27][28][29][30]
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest.
-
Prepare a single-cell suspension.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension and intracellular/extracellular solutions into the automated patch-clamp system (e.g., IonFlux, QPatch).
-
The system will automatically establish whole-cell patch-clamp recordings.
-
-
Compound Application and Data Acquisition:
-
Apply a voltage protocol to elicit ion channel currents.
-
Apply the test compound at various concentrations via the system's microfluidics.
-
Record the changes in ion channel currents in the presence of the compound.
-
-
Data Analysis:
-
Analyze the current traces to determine the effect of the compound on channel gating and conductance.
-
Calculate the IC₅₀ or EC₅₀ of the compound.
-
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in targeting a diverse range of protein families, particularly kinases and GPCRs, underscores its immense therapeutic potential. This guide has provided a comprehensive overview of the key target classes, the mechanistic basis for their modulation, and detailed experimental protocols for their validation.
Future research in this area should focus on exploring the vast chemical space around this core scaffold. The development of novel synthetic methodologies will enable the creation of diverse libraries of this compound derivatives. High-throughput screening of these libraries against a broad panel of kinases, GPCRs, and ion channels will undoubtedly uncover novel modulators with therapeutic potential. Furthermore, the application of structure-based drug design, guided by the increasing number of available protein crystal structures, will facilitate the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The journey of the this compound scaffold in medicine is far from over; it remains a fertile ground for the discovery of innovative medicines that will address unmet medical needs.
References
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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University of Chicago. (n.d.). Calcium Flux Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Retrieved from [Link]
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Drug Discovery Online. (n.d.). High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells. Retrieved from [Link]
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ResearchGate. (n.d.). | Assay conditions for GPCR radioligand competition binding assays. | Download Table. Retrieved from [Link]
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Cell Microsystems. (n.d.). Publication: An advanced automated patch clamp protocol design to investigate drug – ion channel binding dynamics. Retrieved from [Link]
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Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. [Link]
- Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 63(15), 8279–8298.
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NCBI. (n.d.). 3L1S: 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3. Retrieved from [Link]
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3-(1H-pyrazol-5-yl)piperidine derivatives and analogs
An In-depth Technical Guide to 3-(1H-Pyrazol-5-yl)piperidine Derivatives and Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The fusion of pyrazole and piperidine rings into the this compound scaffold has created a class of compounds with significant therapeutic potential. Piperidine is a ubiquitous saturated heterocycle found in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The combination of these two privileged structures results in a versatile scaffold that has been successfully exploited in the discovery of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, medicinal chemistry, structure-activity relationships (SAR), and key pharmacological applications of this compound derivatives, offering critical insights for professionals in the field of drug discovery and development.
Core Synthetic Strategies
The construction of the this compound core generally involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl moiety or a functional equivalent, where one of these components incorporates the pre-formed piperidine ring.
A prevalent and effective method involves the reaction of a piperidine-substituted β-ketoester or a related precursor with hydrazine hydrate or its derivatives. This classical Knorr pyrazole synthesis allows for the regioselective formation of the pyrazole ring attached to the piperidine core.
An alternative and innovative approach involves the ring-opening of a bicyclic system. For instance, the synthesis of pyrazolyl piperidine derivatives can be achieved through an improved ring-opening reaction of 2-arylidene quinuclidinone using hydrazine hydrate under mild conditions.[5] This method provides a direct route to the desired scaffold.
Workflow for Synthesis via Quinuclidinone Ring Opening
The following diagram illustrates a representative synthetic pathway starting from a quinuclidinone precursor.
Caption: Synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of 4-(5-(piperidin-3-yl)-1H-pyrazol-3-yl)phenol
This protocol is adapted from the methodology described for the synthesis of novel pyrazolyl piperidine derivatives.[5]
Step 1: Synthesis of (E)-2-(4-hydroxybenzylidene)quinuclidin-3-one
-
Dissolve 3-quinuclidinone hydrochloride (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the mixture with dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of 4-(5-(piperidin-3-yl)-1H-pyrazol-3-yl)phenol
-
Suspend the (E)-2-(4-hydroxybenzylidene)quinuclidin-3-one intermediate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 8-10 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the purified 4-(5-(piperidin-3-yl)-1H-pyrazol-3-yl)phenol.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been investigated for a range of therapeutic applications, demonstrating its versatility in drug design.
Antithrombotic Agents: 5-HT₂ₐ Receptor Inverse Agonists
Serotonin (5-HT) released from platelets during thrombosis can amplify platelet aggregation through the 5-HT₂ₐ receptor.[6] Consequently, inverse agonists of this receptor are a promising class of antithrombotic agents. A significant research effort in this area led to the discovery of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791), a potent and selective 5-HT₂ₐ inverse agonist that advanced into clinical development.[6]
Mechanism of Action
The therapeutic effect is achieved by blocking the serotonin-mediated amplification of platelet aggregation, a key step in the formation of a thrombus.
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solubility and stability of 3-(1H-pyrazol-5-yl)piperidine
An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-(1H-pyrazol-5-yl)piperidine
Foreword: A Senior Application Scientist's Perspective
In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous physicochemical and ADME profiling. Small, heterocyclic fragments like this compound are foundational building blocks, prized for their ability to form key interactions with biological targets and provide versatile vectors for chemical elaboration.[1][2] However, their ultimate utility is dictated not just by their synthetic accessibility but by their fundamental properties: solubility and stability. A molecule that cannot achieve adequate concentration at the site of action or degrades before it can elicit a biological response is of little value.
This guide is structured not as a rigid template, but as a logical, field-proven workflow for the comprehensive characterization of this compound. We will move from theoretical foundations to detailed, self-validating experimental protocols. The causality behind each step is explained, reflecting the mindset of a scientist aiming to generate a robust, reliable data package for critical project decisions.
Foundational Physicochemical Profile
Before any wet lab work commences, an in silico assessment provides a crucial baseline for experimental design. These predictions help anticipate challenges, such as the need for specific buffer systems or the likelihood of pH-dependent solubility.
1.1 Predicted Properties
Computational models provide estimates for key parameters that govern a molecule's behavior in aqueous and lipid environments. For this compound (MW: 151.21 g/mol , Formula: C₈H₁₃N₃), these are:
| Parameter | Predicted Value | Implication for Experimental Design |
| LogP | 0.8076[3] | Indicates good water solubility and low-to-moderate lipophilicity. Less likely to have issues with non-specific binding. |
| Topological Polar Surface Area (TPSA) | 29.85 Ų[3] | Suggests excellent potential for membrane permeability and oral bioavailability. |
| pKa (Basic) | ~8.5 - 9.5 (Piperidine N) | The piperidine nitrogen will be protonated at physiological pH (7.4), enhancing aqueous solubility. Solubility is expected to be highly pH-dependent. |
| pKa (Acidic) | ~13 - 14 (Pyrazole N-H) | The pyrazole N-H is weakly acidic and unlikely to be deprotonated under physiological conditions. |
Note: pKa values are expert estimations based on the constituent moieties and are critical for selecting appropriate buffer systems.
Aqueous Solubility Determination
Solubility is a critical determinant of a compound's bioavailability and suitability for various biological assays.[4] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5] Kinetic solubility is rapid and suited for high-throughput screening in early discovery, while thermodynamic (or equilibrium) solubility provides the true, gold-standard measurement required for later-stage development.[4][5]
2.1 Kinetic Solubility Workflow
This assay measures the solubility of a compound precipitating from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[5] It mimics the conditions of many in vitro biological assays.
Rationale for Method Selection: The nephelometric (light-scattering) method is chosen for its speed and automation-friendliness, providing a rapid assessment for early-stage decision-making.[4]
Caption: Workflow for Kinetic Solubility Determination.
2.1.1 Detailed Experimental Protocol: Kinetic Solubility
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Plate Preparation: In a clear 96-well plate, dispense 2 µL of the 10 mM stock solution.
-
Assay Initiation: Add 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4 to the well. This creates an initial nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake vigorously for 1 minute. Incubate at room temperature (25°C) for 2 hours to allow for precipitation to equilibrate kinetically.
-
Measurement: Read the plate using a nephelometer or a plate reader capable of measuring turbidity at a suitable wavelength (e.g., 650 nm).
-
Self-Validation:
-
Positive Control: Use a known poorly soluble compound (e.g., Felodipine) to ensure the assay can detect precipitation.
-
Negative Control: Use a known highly soluble compound (e.g., Caffeine) to define the baseline (no precipitation).
-
Blank: Include wells with 2 µL of DMSO and 198 µL of buffer to subtract background signal.
-
2.2 Thermodynamic (Equilibrium) Solubility Workflow
This "shake-flask" method measures the concentration of a saturated solution in equilibrium with its solid phase, representing the true solubility. It is lower throughput but essential for pre-formulation and biopharmaceutical modeling.
Rationale for Method Selection: Using an excess of solid compound and allowing it to reach equilibrium provides the most accurate and relevant solubility value for predicting in vivo absorption.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantification due to its specificity and sensitivity.
2.2.1 Detailed Experimental Protocol: Thermodynamic Solubility
-
Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube containing 1 mL of the desired aqueous buffer (e.g., pH 5.0, pH 7.4, and pH 9.0 to assess pH-dependency).
-
Equilibration: Tightly cap the tubes and shake at a constant temperature (e.g., 25°C) for 24-48 hours. The extended time is critical to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Quantification:
-
Dilute the supernatant with an appropriate mobile phase.
-
Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from the 10 mM DMSO stock.
-
-
Self-Validation:
-
Visual Inspection: Confirm the presence of undissolved solid in the pellet after equilibration.
-
Standard Curve: Ensure the standard curve for quantification has an R² value > 0.99.
-
Time Point Analysis: For a rigorous study, take samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Stability Profiling: A Forced Degradation Approach
Stability testing is essential to identify potential degradation pathways and develop stability-indicating analytical methods.[6] Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition, providing a predictive look at its long-term stability.[7][8] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Rationale for Study Design: The conditions selected (acid, base, oxidation, heat, light) represent the most common chemical and physical stresses a drug substance might encounter during manufacturing, storage, and administration.[6][12] The goal is to achieve 5-20% degradation to ensure that secondary and tertiary degradants are not being formed, which might complicate analysis.
Caption: General Workflow for Forced Degradation Studies.
3.1 Detailed Experimental Protocols: Forced Degradation
A single, validated stability-indicating HPLC method is required to analyze all samples. This method must be able to resolve the parent compound from all process impurities and potential degradants. A photodiode array (PDA) detector is essential for peak purity analysis, and mass spectrometry (MS) is used for structural elucidation of degradants.
3.1.1 Hydrolytic Stability
-
Acidic: Dissolve the compound in 0.1 N HCl. Incubate at 60°C.
-
Basic: Dissolve the compound in 0.1 N NaOH. Incubate at 60°C.
-
Neutral: Dissolve the compound in water. Incubate at 60°C.
-
Procedure: Sample at T=0, 2, 8, and 24 hours. Quench samples by neutralizing (e.g., add equivalent NaOH to the acid sample and vice-versa) and diluting with mobile phase before injection.
-
Causality: The pyrazole ring, while generally stable, can be susceptible to hydrolysis under harsh conditions. The piperidine ring is typically stable to hydrolysis.
3.1.2 Oxidative Stability
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Sample at T=0, 2, 8, and 24 hours.
-
Causality: The piperidine nitrogen and adjacent carbons are potential sites for oxidation, potentially forming N-oxides or other related species.
3.1.3 Thermal Stability
-
Solid State: Store the solid compound in a controlled oven at 80°C.
-
Solution State: Store a solution of the compound (e.g., in water/acetonitrile) at 80°C.
-
Procedure: Sample at T=0, 1, 3, and 7 days.
-
Causality: This tests the intrinsic thermal lability of the molecule in the absence of other reagents.
3.1.4 Photostability
-
Procedure: Expose both solid and solution samples to a calibrated light source that meets ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10]
-
Self-Validation: A dark control (sample wrapped in aluminum foil) must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
3.2 Data Evaluation and Reporting
For each condition, the results should be summarized in a table.
| Stress Condition | Incubation Time/Temp | % Parent Remaining | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 N HCl | 24 h / 60°C | 95.2% | 4.8% | 1 | 0.85 |
| 0.1 N NaOH | 24 h / 60°C | 99.1% | 0.9% | 0 | N/A |
| 3% H₂O₂ | 24 h / RT | 88.5% | 11.5% | 2 | 1.15, 1.28 |
| Heat (Solid) | 7 d / 80°C | >99.9% | <0.1% | 0 | N/A |
| Light (Solid) | ICH Q1B | 99.5% | 0.5% | 1 | 0.92 |
Note: Data shown is hypothetical and for illustrative purposes only.
3.3 Potential Degradation Pathways
Based on the chemical structure, we can hypothesize potential degradation pathways. This is a critical exercise in understanding the molecule's liabilities.
Caption: Hypothetical Degradation Pathways.
Conclusion and Recommendations
This technical guide outlines a comprehensive, logically sequenced strategy for defining the . The initial in silico analysis suggests a well-behaved molecule with favorable properties, characterized by high polarity and pH-dependent solubility due to the basic piperidine nitrogen.
The experimental workflows provided are robust and self-validating, designed to generate high-quality data for critical project progression. The kinetic solubility assay serves as a rapid screen, while the thermodynamic assay provides the definitive value for biopharmaceutical assessment. The forced degradation study is paramount; it not only defines the molecule's intrinsic liabilities but also enables the development of a stability-indicating method essential for all future analytical work, including long-term stability studies conducted under ICH-prescribed conditions.[13]
For this compound, particular attention should be paid to potential oxidative degradation at the piperidine ring and possible hydrolytic instability of the pyrazole ring under strong acidic conditions. The data generated from these studies will form the cornerstone of the compound's Chemistry, Manufacturing, and Controls (CMC) package and directly inform its path forward in the drug discovery pipeline.
References
-
Slideshare. (n.d.). ICH guideline for stability testing. [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
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KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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PubChem. (n.d.). Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)-. [Link]
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National Institutes of Health. (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. [Link]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
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National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
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ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]
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Preliminary In-Vitro Screening of 3-(1H-pyrazol-5-yl)piperidine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel chemical entity, 3-(1H-pyrazol-5-yl)piperidine. The unique structural combination of a pyrazole ring and a piperidine moiety suggests a rich and diverse pharmacological potential. This document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's primary biological targets and initial pharmacological profile. We will delve into the rationale for target selection, provide detailed, field-proven protocols for primary and secondary assays, and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel heterocyclic compounds.
Introduction: The Therapeutic Potential of the Pyrazole-Piperidine Scaffold
The compound this compound is a heterocyclic molecule featuring a five-membered pyrazole ring linked to a six-membered piperidine ring. Both of these structural motifs are prevalent in a wide array of biologically active compounds and approved drugs, making this hybrid scaffold a compelling starting point for drug discovery.
-
The Pyrazole Moiety: Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Their versatile nature allows them to interact with a variety of biological targets.
-
The Piperidine Moiety: The piperidine ring is a common feature in many centrally active drugs, influencing their pharmacokinetic and pharmacodynamic properties. Notably, piperidine derivatives have been identified as potent ligands for G-protein coupled receptors (GPCRs) and other CNS targets.
Given the established activities of its constituent parts, a logical starting point for the in-vitro screening of this compound is to investigate its activity at targets where these scaffolds have shown promise. Literature suggests that compounds combining these moieties may have enhanced potency against certain targets.
Rationale for Target Selection and Screening Cascade
Based on the structural alerts within this compound, a targeted yet comprehensive preliminary screening strategy is proposed. The primary screening will focus on targets where both pyrazole and piperidine derivatives have demonstrated significant activity. Secondary screening will then broaden the scope to explore other potential therapeutic applications.
Primary Screening Targets:
-
Histamine H3 Receptor (H3R): The histamine H3 receptor is a GPCR primarily expressed in the central nervous system that modulates the release of various neurotransmitters. Both piperidine and imidazole (structurally related to pyrazole) moieties are key pharmacophoric elements in many potent H3R antagonists. Furthermore, some H3R antagonists containing a piperidine moiety have also shown high affinity for the sigma-1 receptor, suggesting a potential for dual-target activity.
-
Sigma-1 Receptor (σ1R): The sigma-1 receptor is a unique ligand-operated chaperone protein involved in a multitude of cellular functions. The piperidine scaffold is a critical structural element for high-affinity σ1R ligands. Given the potential for dual H3R/σ1R activity, this is a high-priority target.
Secondary Screening Targets:
-
General Enzyme Inhibition: The pyrazole core is present in several enzyme inhibitors. A general enzyme inhibition assay against a representative panel of kinases or proteases can provide valuable information about the compound's broader bioactivity and potential off-target effects.
-
Antiproliferative Activity: Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. Screening against the National Cancer Institute's 60 human tumor cell line panel (NCI-60) can provide a broad assessment of its potential as an anticancer agent.
The proposed screening cascade is depicted in the workflow diagram below:
Caption: Proposed in-vitro screening cascade for this compound.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the preliminary in-vitro screening of this compound.
Primary Screening
This assay determines the binding affinity (Ki) of the test compound for the histamine H3 receptor.
Materials:
-
HEK293T cells transiently expressing the human histamine H3 receptor.
-
[3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand.
-
Clobenpropit as the non-specific binding determinant.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest transfected HEK293T cells and centrifuge at 1,932 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Tris-HCl buffer and sonicate for 5 seconds to lyse the cells.
-
Determine the protein concentration of the membrane suspension using a BCA protein assay kit.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL membrane suspension, 50 µL [3H]-NAMH (at a final concentration near its Kd, e.g., 2 nM), and 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL [3H]-NAMH, and 50 µL clobenpropit (at a final concentration of 10 µM).
-
Compound Competition: 50 µL membrane suspension, 50 µL [3H]-NAMH, and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubate the plate for 2 hours at 25°C.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay determines the functional activity of the test compound as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Forskolin.
-
(R)-α-methylhistamine (H3R agonist).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding:
-
Seed the H3R-expressing CHO-K1 cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
-
Agonist Mode:
-
Replace the culture medium with assay buffer containing various concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
Add forskolin (to stimulate adenylyl cyclase) and incubate for a further 15 minutes.
-
-
Antagonist/Inverse Agonist Mode:
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add a fixed concentration of (R)-α-methylhistamine (e.g., its EC80) and forskolin.
-
Incubate for 15 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist/Inverse Agonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50. For inverse agonists, a decrease in basal cAMP levels will be observed.
The signaling pathway for the H3 receptor functional assay is illustrated below:
Caption: Histamine H3 receptor signaling pathway.
This assay determines the binding affinity (Ki) of the test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (a rich source of σ1R).
-
[3H]-(+)-pentazocine as the radioligand.
-
Haloperidol as the non-specific binding determinant.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 100 µL membrane preparation, 50 µL [3H]-(+)-pentazocine (at a final concentration of 3 nM), and 50 µL assay buffer.
-
Non-specific Binding: 100 µL membrane preparation, 50 µL [3H]-(+)-pentazocine, and 50 µL haloperidol (at a final concentration of 10 µM).
-
Compound Competition: 100 µL membrane preparation, 50 µL [3H]-(+)-pentazocine, and 50 µL of this compound at various concentrations.
-
-
Incubate the plate for 90 minutes at 37°C.
-
-
Filtration and Counting:
-
Follow the same procedure as in the H3R binding assay.
-
Data Analysis:
-
Follow the same data analysis steps as in the H3R binding assay to determine the IC50 and Ki values.
Secondary Screening
This protocol provides a general framework for assessing the inhibitory activity of the test compound against a representative protein kinase.
Materials:
-
Purified protein kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
96-well or 384-well plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer from a DMSO stock solution.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and the peptide substrate.
-
Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP, which corresponds to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
The NCI-60 screen evaluates the compound's ability to inhibit the growth of 60 different human tumor cell lines.
Methodology:
-
Compounds are typically submitted to the National Cancer Institute's Developmental Therapeutics Program (DTP) for screening.
-
Initially, the compound is tested at a single high concentration (e.g., 10⁻⁵ M) across the full panel of 60 cell lines.
-
If significant growth inhibition is observed, the compound proceeds to a five-dose screen to determine the GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).
Data Presentation and Analysis:
-
The results are presented as a mean graph of the percent growth of treated cells relative to untreated controls.
-
The unique pattern of activity across the 60 cell lines can be compared to a database of known anticancer agents using the COMPARE algorithm to gain insights into the potential mechanism of action.
Data Summary and Interpretation
All quantitative data from the in-vitro screens should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of In-Vitro Screening Data for this compound
| Assay | Target | Parameter | Result |
| Primary Screening | |||
| Radioligand Binding | Histamine H3 Receptor | Ki (nM) | TBD |
| Functional Assay | Histamine H3 Receptor | EC50/IC50 (nM), Emax (%) | TBD |
| Radioligand Binding | Sigma-1 Receptor | Ki (nM) | TBD |
| Secondary Screening | |||
| Enzyme Inhibition | e.g., Kinase X | IC50 (µM) | TBD |
| Antiproliferative | NCI-60 Panel | GI50 (µM) - Mean | TBD |
Interpretation of Results:
-
High affinity (low Ki) in the H3R and/or σ1R binding assays would indicate that these are primary targets for the compound.
-
Functional assay results will classify the compound as an agonist, antagonist, or inverse agonist at the H3R, providing crucial information about its pharmacological action.
-
Potent activity in the enzyme inhibition assay would suggest a need for further investigation into its selectivity and potential for off-target effects.
-
Significant antiproliferative activity in the NCI-60 screen would warrant further exploration of its potential as an anticancer agent, with the COMPARE analysis providing initial mechanistic clues.
Conclusion
This technical guide provides a robust and scientifically grounded strategy for the preliminary in-vitro screening of this compound. By systematically evaluating its activity at high-probability targets and then broadening the screen to assess its wider pharmacological profile, researchers can efficiently and effectively characterize this novel chemical entity. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a promising scaffold to a potential drug candidate.
References
-
Workman, P., & Jacobs, S. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. [Link]
-
Foster, S. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
-
Hanslik, K. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. [Link]
-
de Graaf, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
NCI Developmental Therapeutics Program. (n.d.). NCI-60 Screening Methodology. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]
-
G protein-coupled receptor screening assays: methods and protocols. (2025). ResearchGate. [Link]
- BenchChem. (n.d.).
The 3-(1H-Pyrazol-5-yl)piperidine Pharmacophore: A Technical Guide for Drug Discovery Professionals
Abstract
The 3-(1H-pyrazol-5-yl)piperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structural element in a multitude of biologically active agents across diverse therapeutic areas. This guide provides an in-depth technical analysis of this pharmacophore, elucidating its fundamental structural properties, robust synthetic methodologies, and critical role in molecular recognition. We will explore its applications in targeting various protein classes, dissect the key principles of its structure-activity relationship (SAR), and provide detailed experimental protocols for its synthesis and evaluation, offering researchers a comprehensive resource for leveraging this valuable scaffold in drug discovery programs.
Introduction: A Privileged Structural Motif
The fusion of a pyrazole and a piperidine ring via a C-C bond at the pyrazole-5 and piperidine-3 positions creates a unique three-dimensional architecture that has proven exceptionally fruitful in drug design. Both parent heterocycles are independently recognized as "privileged structures" due to their frequent appearance in approved drugs and bioactive molecules.[1][2]
-
The piperidine ring , a saturated six-membered heterocycle, provides a versatile scaffold that can be readily functionalized.[1] Its basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions with biological targets, while its flexible chair conformation allows for optimal spatial positioning of substituents.[3]
-
The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. This moiety is a rich source of pharmacophoric features: the N1-position allows for substitution to explore specific binding pockets, the NH group can act as a crucial hydrogen bond donor, and the N2-position serves as a hydrogen bond acceptor.[2]
The combination of these two rings into the this compound core generates a pharmacophore with a defined spatial arrangement of hydrogen bond donors, acceptors, and a basic center, making it an effective mimic for various endogenous ligands and a potent binder for a wide range of protein targets.
Structural and Physicochemical Properties
The biological activity of the this compound pharmacophore is intrinsically linked to its three-dimensional structure and conformational preferences.
Conformational Analysis: The piperidine ring typically adopts a low-energy chair conformation .[4][5] In this conformation, substituents at the 3-position can exist in either an axial or equatorial orientation. The energetic preference for the pyrazole group to be in the equatorial position is generally favored to minimize steric hindrance, particularly 1,3-diaxial interactions. However, the specific substitution on the piperidine nitrogen (e.g., acylation) can influence this equilibrium.[6] The relative orientation of the pyrazole and piperidine rings, defined by the dihedral angle of the connecting C-C bond, is a critical parameter that dictates the overall shape of the molecule and its fit within a binding pocket.
Key Physicochemical Features:
-
Basicity: The piperidine nitrogen (pKa ≈ 11) is the primary basic center and is typically protonated at physiological pH (7.4). This positive charge is often essential for forming salt bridges with acidic residues (e.g., Asp, Glu) in a receptor's binding site.[3]
-
Hydrogen Bonding: The pyrazole N1-H is a key hydrogen bond donor, while the N2-nitrogen is a hydrogen bond acceptor. These features are fundamental to the pharmacophore's ability to form directional interactions that anchor it within a binding site.[7]
-
Lipophilicity: The overall lipophilicity (LogP) can be readily modulated through substitution on both the pyrazole and piperidine rings, allowing for the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
Synthesis and Methodologies
The construction of the this compound core can be approached from several strategic directions. A retrosynthetic analysis reveals two primary bond disconnections that lead to practical synthetic routes.
The most robust and widely used method is Route 1 , which relies on the classical Knorr pyrazole synthesis . This approach involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound, in this case, a piperidine-3-β-ketoester.[4][8][9]
Experimental Protocol: Knorr Synthesis of the 3-(Pyrazol-5-yl)piperidine Core
This two-step protocol outlines the synthesis starting from a protected piperidine-3-carboxylic acid derivative.
Step 1: Synthesis of Methyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)-3-oxopropanoate (β-Ketoester Intermediate)
-
Rationale: This step converts the readily available carboxylic acid into the 1,3-dicarbonyl precursor required for the Knorr synthesis. The use of Meldrum's acid followed by methanolysis is an efficient method for generating β-ketoesters.
-
Procedure:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 1.2 eq).
-
Add Meldrum's acid (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with 1M HCl and extract the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in methanol and heat to reflux for 4-6 hours.
-
Remove the solvent in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target β-ketoester.
-
Step 2: Synthesis of tert-Butyl 3-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Rationale: This is the core cyclocondensation step. Hydrazine reacts with the β-ketoester to form the pyrazolone ring, which exists in tautomeric equilibrium with the aromatic hydroxypyrazole.[8] Acetic acid serves as a catalyst.[9]
-
Procedure:
-
Dissolve the β-ketoester intermediate (1.0 eq) from Step 1 in ethanol.
-
Add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the target this compound derivative. The N-Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) if desired.
-
Pharmacological Significance and Applications
The this compound pharmacophore has been successfully employed to target a wide range of proteins, demonstrating its versatility in drug discovery.
| Target Class | Example Target(s) | Therapeutic Area | Key Interactions & Role of Pharmacophore |
| GPCRs | Cannabinoid Receptors (CB1) | Obesity, Metabolic Disorders | The pyrazole ring engages in π-π stacking, while the piperidine moiety extends into a hydrophobic pocket.[10] |
| GPCRs | CCR5 Receptor | HIV/AIDS | The piperidine nitrogen forms a key salt bridge, and the pyrazole acts as a rigid scaffold to orient other substituents.[11] |
| Ion Channels | GABA-A Receptors | Neurological Disorders | The pyrazole-3-ol tautomer mimics the carboxylic acid of GABA. The piperidine nitrogen mimics the GABA amino group, forming an ionic bond in the orthosteric site.[12] |
| Enzymes | MALT1 Protease | Oncology, Immunology | Acts as an allosteric inhibitor, where the scaffold's rigid conformation is crucial for binding to a non-active site pocket.[13] |
| Enzymes | Factor Xa | Thrombosis | The pyrazole core places substituents in the S1 and S4 pockets of the enzyme, while the piperidine can be functionalized to enhance solubility and PK properties. |
Pharmacophore Analysis and Structure-Activity Relationships (SAR)
A generalized pharmacophore model for the this compound core highlights the essential features for molecular recognition.
Key SAR Insights:
-
Pyrazole N1-Substitution: This is a critical vector for modulating activity and selectivity.
-
An unsubstituted N1-H is often crucial for activity where a hydrogen bond donor is required, as seen in many GABA-A receptor modulators.[12]
-
Substitution with aryl or bulky alkyl groups can access hydrophobic pockets and significantly increase potency, as demonstrated in CB1 antagonists like Rimonabant.[10] This position is a primary site for SAR exploration.
-
-
Piperidine N-Substitution:
-
The basicity of the piperidine nitrogen is often essential for an ionic interaction.
-
N-alkylation or N-acylation can be used to modulate pKa, lipophilicity, and metabolic stability. N-alkylation can also introduce additional vectors to probe deeper into a binding pocket.
-
-
Substitution on the Pyrazole Ring (C3/C4):
-
These positions are less commonly substituted but can be used to fine-tune electronic properties or block metabolic hotspots. For example, a methyl group at C4 was found to be important for the activity of some CB1 antagonists.[10]
-
-
Substitution on the Piperidine Ring:
-
Substitutions on the piperidine ring can introduce chirality, enforce specific conformations, and provide additional interaction points.
-
Conclusion
The this compound pharmacophore stands as a testament to the power of integrating privileged structures in drug design. Its well-defined three-dimensional arrangement of key pharmacophoric features, combined with its synthetic tractability via robust methods like the Knorr synthesis, makes it an exceptionally valuable core for modern medicinal chemistry. The scaffold's proven success in modulating a wide array of biological targets underscores its versatility and potential. A thorough understanding of its structural properties, synthetic routes, and SAR principles, as outlined in this guide, will empower researchers to effectively harness this potent pharmacophore in the development of novel therapeutics.
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Hurst, D. P., et al. (2002). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 45(13), 2768-2776. [Link]
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Glennon, R. A., et al. (1994). Is a nitrogen atom an important pharmacophoric element in sigma ligand binding? Journal of Medicinal Chemistry, 37(18), 2821-2827. [Link]
-
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Dawson, P. E., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Rossi, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
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Zhang, D., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]
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Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]
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Padwa, A., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]
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Nieto, S., et al. (2006). Pyrazole complexes as anion receptors. Chemistry, 12(8), 2244-2251. [Link]
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Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. [Link]
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Lan, J. S., et al. (2000). Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. [Link]
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Ivanova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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Krishnamurthy, M., et al. (2004). Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. Bioorganic & Medicinal Chemistry, 12(2), 393-404. [Link]
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Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
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Rafidain Journal of Science. (2025). Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives. [Link]
-
ResearchGate. (2023). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. [Link]
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commercial availability of 3-(1H-pyrazol-5-yl)piperidine for research
An In-Depth Technical Guide to the Commercial Availability of 3-(1H-Pyrazol-5-yl)piperidine for Research Applications
Introduction
The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutics with enhanced potency and specificity. Among these, the this compound core represents a privileged structure, merging the pharmacologically significant piperidine ring with the versatile pyrazole moiety. Piperidine and its derivatives are prevalent in over twenty classes of pharmaceuticals, valued for their role in modulating physicochemical and pharmacokinetic properties.[1][2][3][4] Similarly, the pyrazole ring is a key component in numerous biologically active compounds, recognized for its diverse biological effects, including anti-inflammatory and analgesic properties.[5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability of this compound. It provides an in-depth analysis of its procurement for research purposes, including supplier information, quality considerations, and an overview of its synthetic routes and applications in drug discovery.
Chemical Identity and Physicochemical Properties
Correctly identifying the target molecule is critical for procurement and experimental reproducibility. This compound is a heterocyclic compound with the molecular formula C8H13N3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 774479-26-4 | [5][6] |
| Molecular Formula | C8H13N3 | [6][7] |
| Molecular Weight | 151.21 g/mol | [6][7] |
| LogP | 0.65 | [7] |
| Topological Polar Surface Area (tPSA) | 40.7 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
Commercial Availability for Research
The accessibility of this compound and its isomers is crucial for seamless research and development. Several chemical suppliers offer this compound and its derivatives in research quantities.
Suppliers of this compound (CAS: 774479-26-4)
The parent compound is available from various suppliers, typically at purities suitable for research and early-stage development.
Table 2: Selected Commercial Suppliers for this compound
| Supplier | Product Number | Purity | Available Quantities |
| Smolecule | 774479-26-4 | Not specified | Inquire |
| ChemBridge | SC-20762798 | Not specified | Inquire (Dry Film) |
| Beijing Xinheng Research Technology | A2253085 | ≥97% | 100mg - 10g |
Availability of Isomers and Analogs
In drug discovery, exploring structural isomers and simple analogs can provide valuable structure-activity relationship (SAR) insights. Several positional isomers and substituted analogs of this compound are commercially available.
Table 3: Selected Commercial Suppliers for Isomers and Analogs
| Compound Name | CAS Number | Supplier | Purity |
| 3-(1H-Pyrazol-1-yl)piperidine | 1211541-73-9 | ChemScene | ≥98% |
| 3-(1H-Pyrazol-4-yl)piperidine dihydrochloride | 2095410-90-3 | Echemi | Not specified |
| (S)-3-(4-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride | Not specified | BLD Pharm | Not specified |
| 3-(1H-Pyrazol-3-yl)piperidine hydrochloride | Not specified | Sigma-Aldrich | Varies by supplier |
The availability of these analogs allows for a broader investigation of the chemical space around the core scaffold. For instance, the relative positions of the piperidine and pyrazole rings (e.g., pyrazol-1-yl vs. pyrazol-5-yl) can significantly impact the molecule's three-dimensional shape and its ability to interact with biological targets.
Procurement Workflow for Research Chemicals
The process of acquiring specialized chemical building blocks like this compound requires a systematic approach to ensure quality and regulatory compliance.
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Illuminating the Molecular Landscape of 3-(1H-pyrazol-5-yl)piperidine: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(1H-pyrazol-5-yl)piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique combination of a flexible saturated piperidine ring and an aromatic, hydrogen-bond-donating-and-accepting pyrazole ring confers upon it the ability to interact with a wide range of biological targets. Understanding the intricate relationship between the three-dimensional structure, electronic properties, and biological activity of this scaffold is paramount for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of this compound and its derivatives. We will delve into the critical aspects of conformational analysis, pharmacophore modeling, and molecular docking, offering both foundational principles and practical, step-by-step workflows. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of drugs incorporating this versatile chemical entity.
Introduction: The Significance of the this compound Scaffold
The fusion of a piperidine ring and a pyrazole moiety creates a molecular architecture with significant potential for drug discovery. Piperidine, a six-membered nitrogen-containing heterocycle, is a common fragment in pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to present substituents in well-defined spatial orientations.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a key pharmacophore in numerous approved drugs, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]
The linkage at the 3-position of the piperidine ring to the 5-position of the pyrazole ring in this compound creates a molecule with distinct conformational and electronic properties that can be fine-tuned through chemical modification. Computational chemistry provides a powerful toolkit to explore these properties, offering insights that can guide synthetic efforts and accelerate the drug discovery process.[5]
Conformational Analysis: Unveiling the 3D Architecture
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule like this compound, understanding its conformational preferences is the first step in comprehending its interaction with a biological target. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain.[5][6] However, the orientation of the pyrazole substituent—either axial or equatorial—and the rotational freedom around the C-C bond connecting the two rings give rise to a complex conformational landscape.
Key Conformational States
The two primary chair conformations of this compound are:
-
Equatorial Conformer: The pyrazole group occupies a position in the "equator" of the piperidine ring. This is often the more stable conformation for bulky substituents as it minimizes steric clashes with other ring atoms.
-
Axial Conformer: The pyrazole group is positioned perpendicular to the plane of the piperidine ring. While generally less stable for large groups, specific intramolecular interactions or binding pocket constraints can favor this conformation.[7]
The relative stability of these conformers can be quantified by calculating their potential energies.
Computational Workflow for Conformational Analysis
A robust conformational analysis can be performed using quantum mechanical methods, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[8]
Protocol: Conformational Analysis using DFT
-
Structure Generation: Build the 3D structures of both the equatorial and axial conformers of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).[9][10] This step identifies the lowest energy geometry for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This calculation also provides thermodynamic data, such as Gibbs free energy.
-
Energy Comparison: Compare the Gibbs free energies of the optimized conformers to determine their relative stabilities. The conformer with the lower energy is the more stable one.
Below is a diagram illustrating the conformational analysis workflow.
Caption: Workflow for determining the most stable conformer.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.[11][12] For a series of active this compound derivatives, a pharmacophore model can reveal the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions responsible for their biological activity.
Common Pharmacophoric Features
Based on the structure of this compound, the following features are likely to be important:
-
Hydrogen Bond Donor: The N-H group of the pyrazole ring.
-
Hydrogen Bond Acceptor: The second nitrogen atom of the pyrazole ring and the nitrogen atom of the piperidine ring.
-
Aromatic Ring: The pyrazole ring itself.
-
Hydrophobic Features: The aliphatic carbons of the piperidine ring.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
This protocol outlines the steps for generating a pharmacophore model from a set of known active molecules.
-
Dataset Preparation: Collect a set of this compound derivatives with known biological activity against a specific target.
-
Conformational Analysis of Ligands: Generate a diverse set of low-energy conformers for each molecule in the dataset.
-
Feature Identification: Identify the potential pharmacophoric features for each molecule.
-
Pharmacophore Model Generation: Use a pharmacophore modeling software (e.g., Discovery Studio, MOE) to align the active molecules and generate a common feature pharmacophore hypothesis.
-
Model Validation: Validate the generated pharmacophore model using a test set of molecules with known activities to assess its predictive power.
The following diagram illustrates the ligand-based pharmacophore modeling process.
Caption: Workflow for ligand-based pharmacophore model generation.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13][14] It is a crucial tool for understanding the molecular basis of drug action and for virtual screening of large compound libraries. Docking this compound into the active site of a target protein can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
General Docking Workflow
The process of molecular docking involves several key steps:
Protocol: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Prepare the 3D structure of this compound. Assign partial charges and define rotatable bonds.
-
Binding Site Definition: Define the active site of the receptor where the ligand is expected to bind.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the active site.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity for each pose. The pose with the best score represents the most likely binding mode.
The following diagram outlines the molecular docking workflow.
Caption: General workflow for molecular docking studies.
Example Docking Scenario: Targeting Protein Kinases
Many pyrazole-containing compounds are known to be protein kinase inhibitors.[13] A hypothetical docking study of this compound into the ATP-binding site of a protein kinase could reveal the following key interactions:
-
Hinge Binding: The pyrazole ring could form hydrogen bonds with the backbone of the hinge region of the kinase, a common binding motif for kinase inhibitors.
-
Hydrophobic Interactions: The piperidine ring could occupy a hydrophobic pocket within the active site.
-
Gatekeeper Interaction: The substitution pattern on the pyrazole and piperidine rings could be optimized to interact with the "gatekeeper" residue, which is a key determinant of inhibitor selectivity.
Table 1: Hypothetical Docking Results for this compound against a Protein Kinase
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Key Interactions | |
| Hydrogen Bonds | Hinge Region (e.g., with backbone NH of Cys) |
| Hydrophobic Interactions | Piperidine ring in hydrophobic pocket |
| Pi-Stacking | Pyrazole ring with aromatic residue (e.g., Phe) |
Quantum Mechanical Calculations: Delving into Electronic Properties
Quantum mechanical (QM) calculations, such as DFT, can provide detailed information about the electronic structure of this compound.[9][15] This information is valuable for understanding its reactivity, stability, and potential for intermolecular interactions.
Key Electronic Properties
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are prone to intermolecular interactions.[16]
Protocol for Quantum Mechanical Calculations
-
Optimized Structure: Start with the optimized geometry of the most stable conformer of this compound obtained from the conformational analysis.
-
Single Point Energy Calculation: Perform a single point energy calculation using a DFT method and a suitable basis set to calculate the electronic properties.
-
Analysis of Results: Analyze the HOMO and LUMO energies and visualize the MEP map to understand the molecule's electronic characteristics.
Conclusion and Future Directions
The theoretical and computational studies of this compound provide a powerful framework for understanding its structure-activity relationship and for guiding the design of novel drug candidates. By combining techniques such as conformational analysis, pharmacophore modeling, molecular docking, and quantum mechanical calculations, researchers can gain deep insights into the molecular properties that govern biological activity.
Future studies could focus on:
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex and to obtain more accurate estimates of binding free energies.
-
3D-QSAR Studies: To develop predictive models that correlate the 3D properties of a series of derivatives with their biological activities.[17][18]
-
ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of novel derivatives early in the drug discovery process.
By leveraging the power of computational chemistry, the full therapeutic potential of the this compound scaffold can be explored and exploited for the development of the next generation of medicines.
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- 4. Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and role as an aryl bioisostere, have cemented its status as a "privileged scaffold".[1] This guide provides a comprehensive exploration of pyrazole-containing compounds, beginning with their fundamental chemical properties and delving into cornerstone synthetic methodologies. We will dissect the structure-activity relationships (SAR) that drive their pharmacological effects and examine their mechanisms of action across diverse biological targets, from enzymes like cyclooxygenase-2 (COX-2) and protein kinases to G-protein coupled receptors. Through detailed protocols, data-driven tables, and illustrative diagrams, this whitepaper offers field-proven insights into the design, synthesis, and application of pyrazole-based therapeutics, highlighting their journey from laboratory synthesis to blockbuster FDA-approved drugs.
Introduction: The Enduring Significance of the Pyrazole Scaffold
First synthesized by Ludwig Knorr in 1883, the pyrazole ring has evolved from a chemical curiosity to a cornerstone of pharmaceutical development.[3][4] While naturally occurring pyrazoles are rare, with the first, 1-pyrazole-alanine, isolated from watermelon seeds in 1959, synthetic derivatives have populated every facet of drug discovery.[5] The United States Food and Drug Administration (US FDA) has approved over 40 pyrazole-containing drugs, targeting a wide array of clinical conditions including cancer, inflammatory disorders, viral infections, and cardiovascular diseases.[1]
The success of this scaffold lies in its versatile chemical nature:
-
Aromaticity and Stability: The pyrazole ring is an aromatic heterocycle, lending it significant chemical and metabolic stability, a desirable trait for drug candidates.[1][5]
-
Hydrogen Bonding Capability: The N-1 nitrogen atom can act as a hydrogen bond donor (similar to pyrrole), while the N-2 nitrogen serves as a hydrogen bond acceptor (similar to pyridine), allowing for critical interactions within biological targets.[1]
-
Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, a factor that must be considered during synthesis and SAR studies as it can influence receptor binding and pharmacokinetics.[1]
-
Bioisosteric Replacement: The pyrazole ring is often employed as a bioisostere for phenyl rings, improving physicochemical properties such as lipophilicity and solubility, which can enhance a drug's pharmacokinetic profile.[1]
These fundamental properties empower medicinal chemists to fine-tune molecular interactions, making the pyrazole core an indispensable tool in the rational design of novel therapeutics.
Core Synthetic Strategies: Constructing the Pyrazole Ring
The construction of the pyrazole nucleus is a well-established field, with both classical and modern methods offering pathways to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] This reaction, first reported by Knorr, is robust and allows for the synthesis of polysubstituted pyrazoles.[4]
Causality and Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. A critical consideration in this synthesis is regioselectivity . When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomers can be formed.[3] The reaction conditions, including solvent and pH, as well as the steric and electronic nature of the substituents, can be modulated to favor the formation of a single, desired isomer.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole
This protocol describes a typical Knorr synthesis for a trifluoromethyl-substituted pyrazole, a common moiety in modern pharmaceuticals.
-
Step 1: Reaction Setup. To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.05 eq) dropwise at room temperature.
-
Step 2: Reflux. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 3: Isolation. Allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate or can be extracted.
-
Step 4: Work-up. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Step 5: Purification. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Modern Synthetic Approaches: 1,3-Dipolar Cycloaddition
Among modern methods, the [3+2] cycloaddition reaction between a diazo compound and an alkyne is a powerful and highly convergent strategy for constructing the pyrazole ring.[5][6] This method offers access to pyrazoles that may be difficult to obtain via classical condensation routes.
Causality and Mechanistic Insight: This reaction involves the 1,3-dipolar character of the diazo compound reacting with the dipolarophile (the alkyne). The concerted or stepwise cycloaddition forms a five-membered ring directly. The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne, as dictated by frontier molecular orbital theory.
Workflow Diagram: Major Synthetic Routes to Pyrazoles
Caption: Key synthetic pathways to the pyrazole core.
The Pharmacological Landscape and Structure-Activity Relationships (SAR)
The utility of the pyrazole scaffold is demonstrated by its presence in drugs targeting a vast range of proteins. Understanding the SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Key Biological Targets
-
Cyclooxygenase (COX) Enzymes: The most famous pyrazole drug, Celecoxib (Celebrex®) , is a selective COX-2 inhibitor.[7] The SAR for this class reveals that the 1,5-diarylpyrazole scaffold is crucial. The p-sulfonamide group on one of the aryl rings is essential for binding to a secondary pocket in the COX-2 enzyme, an interaction that is sterically hindered in the COX-1 isoform, thus conferring selectivity.
-
Protein Kinases: Many pyrazole derivatives are potent kinase inhibitors, often targeting the ATP-binding site. Drugs like Crizotinib (Xalkori®) (an ALK/ROS1 inhibitor) and Ruxolitinib (Jakafi®) (a JAK1/2 inhibitor) utilize the pyrazole core as a scaffold to present substituents that form key hydrogen bonds with the kinase hinge region.[7][8]
-
Phosphodiesterase-5 (PDE5): Sildenafil (Viagra®) , a pyrimidine-fused pyrazole, demonstrates how the pyrazole ring can be incorporated into a larger, rigid scaffold to achieve high-affinity binding to the cGMP-binding site of PDE5.[7][9]
-
Factor Xa: The anticoagulant Apixaban (Eliquis®) is a fused pyrazole compound that acts as a direct Factor Xa inhibitor, showcasing the scaffold's application in cardiovascular medicine.[7]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Mechanism of pyrazole-based COX-2 inhibitors.
Structure-Activity Relationship (SAR) Principles
Systematic modification of the pyrazole ring substituents is a cornerstone of lead optimization. The following table summarizes SAR for a series of fused pyrazole inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[10]
| Position R1 (Fused Ring) | Position R2 (Aryl Group) | p38α Enzyme IC50 (nM) | Whole Blood IC50 (nM) | Rationale for Activity Change |
| H | 2,4-difluorophenyl | 10 | 180 | Baseline compound with moderate activity. |
| Methyl | 2,4-difluorophenyl | 3 | 50 | Small alkyl group improves hydrophobic interactions. |
| Cyclopropyl | 2,4-difluorophenyl | 1 | 20 | Optimal steric fit in the hydrophobic pocket. |
| H | 2-chloro-4-fluorophenyl | 4 | 70 | Altered electronics on the phenyl ring enhance binding. |
| Cyclopropyl | 2-chloro-4-fluorophenyl | 0.5 | 4 | Optimized compound (10q) with superior potency. [10] |
Data adapted from Regan, J., et al. (2009). Bioorg Med Chem Lett.[10]
The SAR study clearly demonstrates that small, constrained alkyl groups like cyclopropyl at the R1 position significantly enhance potency by optimizing the fit into a hydrophobic pocket of the enzyme.[10] Concurrently, modifying the electronic properties of the R2 aryl group further improves binding affinity, leading to a clinical candidate with low nanomolar potency in a functional whole blood assay.[10]
Showcase: FDA-Approved Pyrazole-Containing Drugs
The therapeutic impact of pyrazole chemistry is best illustrated by the numerous drugs successfully commercialized.
| Drug Name (Brand) | Structure | Therapeutic Area | Mechanism of Action | Year Approved |
| Celecoxib (Celebrex®) | Trisubstituted Pyrazole | Anti-inflammatory | Selective COX-2 Inhibitor | 1999 |
| Sildenafil (Viagra®) | Fused Pyrazole | Erectile Dysfunction | PDE5 Inhibitor | 1998 |
| Ruxolitinib (Jakafi®) | Disubstituted Pyrazole | Myelofibrosis, Cancer | JAK1/JAK2 Inhibitor | 2011 |
| Apixaban (Eliquis®) | Fused Pyrazole | Anticoagulant | Direct Factor Xa Inhibitor | 2012 |
| Crizotinib (Xalkori®) | Disubstituted Pyrazole | Non-Small Cell Lung Cancer | ALK/ROS1 Kinase Inhibitor | 2011 |
| Pralsetinib (Gavreto®) | Bis-pyrazole | Cancer | RET Tyrosine Kinase Inhibitor | 2020 |
Source: Data compiled from multiple sources.[1][7][8]
Conclusion and Future Perspectives
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for drug discovery, yielding blockbuster drugs across multiple therapeutic areas. Its synthetic tractability allows for extensive decoration and fine-tuning of its properties, while its inherent physicochemical characteristics make it an ideal building block for engaging with a wide variety of biological targets.
The future of pyrazole chemistry in drug development remains bright. Emerging research continues to explore novel applications, including their use as covalent inhibitors, components of proteolysis-targeting chimeras (PROTACs), and agents targeting novel protein-protein interactions. As our understanding of disease biology deepens, the versatility of the pyrazole core ensures it will remain a privileged and indispensable scaffold for the next generation of innovative medicines.
References
- F. F. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Kumar, V., & Yadav, S. (Year).
- (2023, September 5).
- (2020, November 15). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Dar, B. A., & Shamsuzzaman. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety.
- Recent Advances in Synthesis and Properties of Pyrazoles. OUCI.
- (2016, November 17).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- (2019, February 4). A Literature Review on the Synthesis of Pyrazole Heterocycles.
- View of A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.
- (2025, June 3). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Regan, J., et al. (2009, August 15). Part 1: Structure-Activity Relationship (SAR)
- Some examples of pyrazole based commercial drugs and bioactive molecules.
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2.
- Structure Activity Rel
- Recent Advances in the Development of Pyrazole Deriv
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- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-(1H-pyrazol-5-yl)piperidine step-by-step protocol
An Application Note for the Step-by-Step Synthesis of 3-(1H-pyrazol-5-yl)piperidine
Authored by: Gemini, Senior Application Scientist
Introduction
The this compound scaffold is a privileged structural motif in modern medicinal chemistry. It combines the conformational rigidity and basic nitrogen of the piperidine ring with the unique hydrogen bond donor-acceptor capabilities of the pyrazole heterocycle. Piperidine and its derivatives are among the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids, valued for their pharmacokinetic properties.[1][2][3] Similarly, pyrazole-containing compounds exhibit a vast range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[4][5] The fusion of these two pharmacophores has led to the development of potent and selective antagonists for critical drug targets, such as the CCR5 receptor for anti-HIV therapies.[6]
This application note provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride. The synthetic strategy is built upon robust and well-established chemical transformations, ensuring high reproducibility for researchers in drug discovery and chemical development. The chosen three-step route involves:
-
Claisen Condensation: Formation of a key 1,3-dicarbonyl intermediate from an N-protected piperidine-3-carboxylate.
-
Knorr Pyrazole Synthesis: Cyclization of the 1,3-dicarbonyl intermediate with hydrazine to construct the pyrazole ring.
-
Boc Deprotection: Removal of the piperidine nitrogen protecting group under acidic conditions to yield the final target compound.
This guide emphasizes the rationale behind procedural choices, purification strategies, and critical characterization methods, providing a self-validating framework for its successful implementation.
Overall Synthetic Scheme
The multi-step synthesis transforms a commercially available piperidine derivative into the target compound, this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Part 1: Detailed Experimental Protocols
Safety Precautions:
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Strong Acids (TFA, HCl in Dioxane): Are highly corrosive. Handle with care in a fume hood.
-
Organolithium Reagents (LDA): Are pyrophoric and react violently with water. All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Solvents: Diethyl ether and THF are flammable and can form explosive peroxides. Use from freshly opened containers or after testing for peroxides.
Step 1: Synthesis of tert-Butyl 3-(2-oxopropyl)piperidine-1-carboxylate (1,3-Diketone Intermediate)
This step employs a Claisen condensation to couple the N-Boc-piperidine-3-carboxylate ester with the enolate of acetone, forming the crucial 1,3-dicarbonyl moiety. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen due to its stability under basic conditions and its facile removal under acidic conditions.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Acetone
-
Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the LDA solution, add anhydrous acetone (1.1 eq) dropwise. The solution may turn thick and white. Stir for an additional 45 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Claisen Condensation: Dissolve methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the enolate suspension at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Work-up: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to afford the title compound as a pale yellow oil.
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate (Protected Heterocycle)
This reaction is a classic Knorr pyrazole synthesis, one of the most reliable methods for forming the pyrazole ring.[5] The 1,3-diketone intermediate reacts with hydrazine via a cyclocondensation mechanism, where both nitrogens of the hydrazine molecule attack the two carbonyl carbons, followed by dehydration to yield the aromatic pyrazole ring.
Materials:
-
tert-Butyl 3-(2-oxopropyl)piperidine-1-carboxylate (from Step 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone intermediate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.5 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Allow the mixture to cool to room temperature and then concentrate the solvent using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (2 x volumes) to remove excess hydrazine. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step. If necessary, it can be purified by flash column chromatography (gradient elution, e.g., 50% to 100% EtOAc in hexanes). The product is typically a white to off-white solid.
Step 3: Deprotection to Yield this compound Hydrochloride (Final Product)
The final step involves the acid-catalyzed removal of the Boc protecting group. A solution of hydrogen chloride in dioxane is effective and provides the final product as its hydrochloride salt, which often improves stability and handling characteristics.
Materials:
-
tert-Butyl this compound-1-carboxylate (from Step 2)
-
4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Dichloromethane (DCM, optional)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected pyrazolylpiperidine (1.0 eq) in a minimal amount of DCM or directly in the HCl/dioxane solution.
-
Deprotection: Add the 4 M HCl in dioxane solution (5-10 eq) and stir the mixture at room temperature. Gas evolution (isobutylene and CO₂) will be observed.
-
Reaction Progression: Stir for 2-4 hours. The reaction is typically complete when gas evolution ceases. A precipitate of the hydrochloride salt may form during the reaction.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure. To facilitate precipitation, the residue can be triturated with diethyl ether.
-
Purification: Collect the resulting solid by filtration, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield this compound hydrochloride as a white or off-white solid.
Part 2: Data Summary and Workflow Visualization
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Claisen Condensation | LDA, Acetone | THF | -78°C to rt | 16 h | 60-75% |
| 2 | Knorr Pyrazole Synthesis | Hydrazine Hydrate | Ethanol | Reflux (~80°C) | 4-6 h | 85-95% |
| 3 | Boc Deprotection | 4 M HCl in Dioxane | Dioxane | Room Temp. | 2-4 h | >95% |
Characterization Data (Expected)
-
Final Product: this compound Hydrochloride
-
¹H NMR (400 MHz, D₂O): δ ~7.6 (d, 1H, pyrazole-H), ~6.4 (d, 1H, pyrazole-H), 3.6-3.0 (m, 5H, piperidine-H), 2.2-1.6 (m, 4H, piperidine-H).
-
¹³C NMR (101 MHz, D₂O): δ ~140, ~135, ~105 (pyrazole-C), ~45, ~43, ~30, ~28, ~23 (piperidine-C).
-
HRMS (ESI+): Calculated for C₈H₁₄N₃ [M+H]⁺, found value should be within 5 ppm.
-
Experimental Workflow Diagram
This diagram illustrates the logical flow of laboratory operations for each synthetic step.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(1H-Pyrazol-5-yl)piperidine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this quest, certain molecular frameworks, often termed "privileged structures," emerge as recurring motifs in a multitude of biologically active compounds. The 3-(1H-pyrazol-5-yl)piperidine scaffold has solidified its position as one such privileged structure, offering a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a diverse array of interactions with biological targets. This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols associated with this remarkable scaffold, intended for researchers, scientists, and drug development professionals. The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional architecture that can effectively probe the binding pockets of proteins, while the pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile interaction hub, capable of acting as a hydrogen bond donor and acceptor, as well as participating in pi-stacking interactions.[1] The strategic fusion of these two pharmacophorically important rings creates a scaffold with a rich potential for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthetic Strategies: Building the Core and its Derivatives
The synthesis of the this compound core and its derivatives can be approached through several convergent strategies. A common and versatile method involves the initial construction of a suitably protected piperidine precursor followed by the formation of the pyrazole ring.
Protocol 1: Synthesis of the Core Scaffold - tert-Butyl this compound-1-carboxylate
This protocol outlines a general and widely applicable method for the synthesis of the N-Boc protected this compound scaffold, which can then be deprotected or further functionalized. The synthesis commences with the formation of a β-keto ester from N-Boc-piperidine-3-carboxylic acid, followed by the generation of a β-enamino diketone, and subsequent cyclization with hydrazine to yield the pyrazole ring.[2]
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Meldrum's acid
-
4-(Dimethylamino)pyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Dichloromethane (DCM), anhydrous
-
1 M Potassium bisulfate (KHSO₄) solution
-
Brine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Hydrazine hydrate
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Synthesis of the β-keto ester intermediate:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).
-
Add EDC·HCl (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction with DCM, wash with 1 M KHSO₄ and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Formation of the β-enamino diketone:
-
Dissolve the crude β-keto ester in toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and heat the mixture at 80-90 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude β-enamino diketone, which is often used in the next step without further purification.
-
-
Pyrazole ring formation:
-
Dissolve the crude β-enamino diketone in ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.
-
Experimental Workflow for Core Scaffold Synthesis
Caption: Synthetic workflow for the core this compound scaffold.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The this compound scaffold has been successfully employed in the design of inhibitors for a wide range of biological targets, demonstrating its versatility in addressing various disease states.
Kinase Inhibitors
Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has emerged as a valuable framework for the development of potent and selective kinase inhibitors.[3][4][5] The pyrazole ring can effectively interact with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design. The piperidine moiety can then be functionalized to extend into and interact with other regions of the binding pocket, thereby enhancing potency and selectivity.
Table 1: Examples of Kinase Targets for this compound Derivatives
| Kinase Target | Therapeutic Area | Key Structural Features and SAR Insights | Reference(s) |
| p38α MAP Kinase | Inflammatory Diseases | The pyrazole N-H can act as a hydrogen bond donor to the hinge region. Substitution on the piperidine nitrogen with bulky groups can enhance potency and selectivity. | [5][6] |
| TGF-βR1 Kinase | Cancer, Fibrosis | The pyrazole core mimics the adenine ring of ATP. The piperidine can be substituted to interact with the selectivity pocket. Phenylsulfonamide moieties on the piperidine have been shown to improve oral bioavailability. | [4] |
| Aurora Kinases | Cancer | Morpholino substitution on the piperidine ring has been found to be more favorable for activity compared to other substituents like diethylamino or unsubstituted piperidine. | [3] |
Signaling Pathway Visualization: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs represent one of the largest and most important families of drug targets. The this compound scaffold has been utilized to develop potent and selective modulators of various GPCRs. The ability of the scaffold to present functional groups in a defined three-dimensional space makes it well-suited for interacting with the complex transmembrane binding pockets of these receptors.
A notable example is the development of 5-HT2A receptor inverse agonists for the treatment of thrombosis. The pyrazole ring and the piperidine nitrogen can engage in key interactions within the receptor binding site, while modifications on the piperidine and pyrazole rings can be used to fine-tune selectivity and pharmacokinetic properties.
Applications in Neurodegenerative Diseases
The this compound scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7][8][9][10] The ability of this scaffold to serve as a basis for multi-target-directed ligands is particularly attractive in the context of these complex diseases. For instance, derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are important targets in Alzheimer's and Parkinson's disease therapy.[8]
Detailed Experimental Protocols
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. This is a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a substrate peptide.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP solution
-
Phosphoric acid (e.g., 75 mM)
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase and its substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Protocol 3: GPCR Functional Assay - Calcium Flux
This protocol describes a cell-based functional assay to measure the agonistic or antagonistic activity of compounds on a Gq-coupled GPCR. The assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.[11][12][13][14][15]
Materials:
-
Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
Known agonist for the target GPCR
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells expressing the target GPCR into the microplates and grow them to near confluency.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate at 37 °C for 1 hour to allow the cells to take up the dye.
-
Washing: Gently wash the cells with assay buffer to remove any excess dye.
-
Compound Addition and Measurement:
-
For Agonist Mode: Place the plate in the fluorescence plate reader. Add the test compounds at various concentrations to the wells and immediately measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying agonist activity.
-
For Antagonist Mode: Pre-incubate the cells with the test compounds for a specific period. Then, add a known agonist for the receptor and measure the fluorescence intensity. A reduction in the agonist-induced fluorescence signal indicates antagonistic activity.
-
-
Data Analysis: Determine the EC₅₀ for agonists or the IC₅₀ for antagonists by plotting the fluorescence response against the compound concentration.
Structure-Activity Relationship (SAR) and Physicochemical Properties
The drug-like properties of the this compound scaffold can be significantly influenced by its substitution pattern. Key aspects to consider in the design of new derivatives include:
-
Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen can modulate the basicity (pKa) of the molecule, which in turn affects its solubility, permeability, and potential for off-target interactions (e.g., hERG liability). Bulky, non-basic substituents are often employed to mitigate these liabilities.
-
Pyrazole Substitution: The pyrazole ring offers multiple points for substitution. The N1 position is frequently substituted with aryl or alkyl groups to modulate potency and pharmacokinetic properties. Substitution at the C3 and C4 positions can also be explored to fine-tune interactions with the target protein.
-
Stereochemistry: The piperidine ring can possess chiral centers, and the stereochemistry of these centers can have a profound impact on biological activity. The introduction of stereocenters can lead to improved potency and selectivity.
In silico ADME-Tox profiling is a crucial step in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of novel compounds. For pyrazole and piperidine-containing scaffolds, properties such as oral bioavailability, blood-brain barrier penetration, and potential for P450 inhibition should be carefully evaluated.[16]
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to engage in a wide range of biological targets, makes it an attractive starting point for the design of novel therapeutics. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this remarkable scaffold in their drug discovery endeavors. By understanding the nuances of its synthesis, biological applications, and structure-activity relationships, the scientific community can continue to unlock the full potential of this compound in the development of next-generation medicines.
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Štefane, B., & Kočevar, M. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2949. [Link]
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Goldstein, D. M., et al. (2009). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4783-4787. [Link]
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Ather, A. D., et al. (2009). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2557. [Link]
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Reddy, T. S., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Catalysis Communications, 92, 84-88. [Link]
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Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]
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Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]
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Le, T. V., & Her, E. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020). Molecules, 26(9), 2736. [Link]
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Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 3027-3045. [Link]
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Chalkha, M., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(39), 18949-18965. [Link]
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Singh, A., & Kumar, R. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Current Drug Targets, 23(11), 1045-1065. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3-(1H-pyrazol-5-yl)piperidine
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the quantitative determination of 3-(1H-pyrazol-5-yl)piperidine, a heterocyclic compound of increasing interest in pharmaceutical development. Recognizing the diverse analytical challenges presented by this molecule, we present two robust, validated methods: a High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for structural confirmation and trace-level analysis. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols herein are grounded in established chromatographic principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction: The Analytical Challenge of this compound
This compound is a bifunctional heterocyclic molecule featuring both a pyrazole and a piperidine moiety. This structure imparts a combination of polarity and basicity that requires careful consideration during analytical method development. The presence of two nitrogen-containing rings suggests a high degree of polarity and the potential for strong interactions with chromatographic stationary phases.[3] Furthermore, the piperidine ring introduces a chiral center, necessitating enantioselective separation methods if the stereoisomeric composition is critical for pharmacological activity.[4][5][6][7]
Accurate and precise quantification of this compound is paramount for ensuring drug product quality, from raw material testing to final product release and stability studies. This application note provides a starting point for developing and validating analytical methods tailored to this specific analyte.
Physicochemical Properties and Method Selection Rationale
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.
-
Structure: this compound (C₈H₁₃N₃, Molar Mass: 151.21 g/mol ).[3]
-
Polarity: The presence of three nitrogen atoms, including a secondary amine in the piperidine ring and the pyrazole ring system, renders the molecule highly polar. This high polarity suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with aqueous mobile phases will be a suitable analytical approach.[8][9]
-
Volatility and Thermal Stability: The relatively low molecular weight suggests that the compound may be amenable to Gas Chromatography (GC). However, the high polarity and the presence of N-H bonds can lead to poor peak shape and potential thermal degradation in the GC inlet.[8][10] Therefore, derivatization to increase volatility and thermal stability is a key consideration for a robust GC-MS method.[10]
Based on these properties, RP-HPLC is the recommended technique for routine quantitative analysis due to its simplicity and robustness. GC-MS, particularly after derivatization, offers superior specificity and sensitivity, making it ideal for impurity profiling and confirmatory analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
This method utilizes a C18 stationary phase to separate this compound from potential impurities. The mobile phase consists of an aqueous buffer and an organic modifier. The buffer controls the pH to ensure consistent ionization of the basic piperidine moiety, leading to reproducible retention times and symmetrical peak shapes. A UV detector is employed for quantification, leveraging the UV absorbance of the pyrazole ring.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution ensures the elution of any less polar impurities and efficient column cleaning. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Expected UV absorbance maximum for the pyrazole moiety. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 10 mL volumetric flask with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B).[11]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended purpose.[1][2][12][13][14]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or placebo peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature). |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
This method is designed for the unambiguous identification and quantification of this compound. Due to the analyte's high polarity and potential for thermal instability, a derivatization step is included to convert the polar N-H groups into less polar, more volatile, and more thermally stable silyl derivatives.[10] Separation is achieved on a non-polar capillary column, and detection is performed by a mass spectrometer, providing high selectivity and structural information.
Experimental Protocol: GC-MS
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with MS detection. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program that allows for good separation from solvent and other potential impurities. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.[10]
-
Transfer 100 µL of the stock solution to a derivatization vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Proceed with the derivatization step as described above.
-
Dilute the derivatized sample with hexane before injection.
Method Validation Protocol (ICH Q2(R2))
Similar to the HPLC method, the GC-MS method should be validated for its intended use.
| Validation Parameter | Acceptance Criteria |
| Specificity | The mass spectrum of the analyte peak should be unique and consistent. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the desired concentration range. |
| Accuracy | % Recovery between 95.0% and 105.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | RSD ≤ 5.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio or statistical methods. |
| Robustness | No significant impact on results with minor changes in GC parameters. |
GC-MS Workflow Diagram
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Application Notes and Protocols: Investigating 3-(1H-pyrazol-5-yl)piperidine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Scaffold
The confluence of a pyrazole ring and a piperidine moiety within a single small molecule, 3-(1H-pyrazol-5-yl)piperidine, presents a compelling scaffold for neurological drug discovery. While direct, extensive research on this specific molecule is emerging, the constituent heterocycles are well-established pharmacophores, integral to numerous centrally active agents.[1][2][3][4] Piperidine derivatives are prevalent in drugs targeting neurological disorders, including Alzheimer's disease and schizophrenia.[2][3][5] Similarly, the pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including applications in neurological and psychiatric conditions.[1][6][7]
This guide provides a structured, hypothesis-driven framework for researchers to investigate the therapeutic potential of this compound. We will explore its most probable molecular targets based on structure-activity relationships of analogous compounds and provide detailed protocols for its characterization, from initial in vitro screening to in vivo proof-of-concept studies.
Hypothesized Mechanisms of Action and Therapeutic Rationale
Based on the rich pharmacology of pyrazole- and piperidine-containing ligands, we can postulate several high-priority mechanisms of action for this compound in the central nervous system (CNS).
Primary Hypothesis: Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors (nAChRs)
The α7 nAChR is a ligand-gated ion channel deeply implicated in cognitive processes such as learning, memory, and attention.[8][9] Dysfunction of this receptor is linked to the pathophysiology of Alzheimer's disease and the cognitive deficits observed in schizophrenia.[8][9][10] Positive allosteric modulators (PAMs) of the α7 nAChR are of significant therapeutic interest because they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating it, which may offer a more nuanced and safer pharmacological profile.[8][11] Numerous compounds featuring pyrazole and piperidine-like structures have been identified as potent and selective α7 nAChR modulators.[12]
Therapeutic Rationale: By potentiating cholinergic signaling in key brain regions like the hippocampus and prefrontal cortex, an α7 nAChR PAM could ameliorate cognitive impairment in Alzheimer's disease, schizophrenia, and other neurological disorders.[8][13][14]
Signaling Pathway: α7 nAChR-Mediated Signaling
Caption: Hypothesized α7 nAChR PAM signaling cascade.
Secondary Hypotheses: Histamine H3 and Sigma-1 Receptor Antagonism
Derivatives of piperidine have also been identified as potent antagonists of the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R).[15][16]
-
Histamine H3 Receptor (H3R): As an autoreceptor and heteroreceptor, H3R tonically inhibits the release of various neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[16] Antagonism of H3R can therefore enhance the release of these pro-cognitive neurotransmitters, making it a viable strategy for treating cognitive deficits.[16][17][18]
-
Sigma-1 Receptor (σ1R): This unique intracellular chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, modulates calcium signaling and neuronal survival. Antagonism at σ1R has been investigated for its potential in treating neuropathic pain and other neurological conditions.[15][16]
Therapeutic Rationale: A dual-target H3R/σ1R antagonist could offer a multifaceted approach to treating complex neurological disorders by simultaneously enhancing cognitive function and providing neuroprotective effects.[15][16]
Experimental Protocols: A Step-by-Step Investigative Workflow
This section outlines a logical progression of experiments to systematically evaluate the neurological potential of this compound.
Workflow Overview
Caption: Phased experimental workflow for compound evaluation.
Protocol 1: In Vitro Functional Characterization as an α7 nAChR PAM
Objective: To determine if this compound acts as a positive allosteric modulator of the α7 nAChR.
Methodology: Calcium Flux Assay
This assay is a high-throughput method to measure the influx of calcium through the α7 nAChR ion channel upon activation.[13][19][20]
Materials:
-
Cell line stably expressing human α7 nAChR (e.g., SH-EP1 or GH4C1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
α7 nAChR agonist (e.g., PNU-282987 or Choline).
-
Known α7 nAChR PAM as a positive control (e.g., PNU-120596).[19][20]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (test compound).
-
Fluorescence plate reader.
Step-by-Step Protocol:
-
Cell Plating: Seed the α7 nAChR-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (PNU-120596) in assay buffer. Also, prepare a fixed, sub-maximal concentration (EC20) of the agonist (PNU-282987).
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Add the various concentrations of this compound or PNU-120596 to the wells and incubate for 10-15 minutes.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for ~15 seconds.
-
Inject the EC20 concentration of the agonist into the wells.
-
Immediately record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the ΔF against the concentration of the test compound.
-
Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect relative to the positive control.
-
Expected Outcome & Interpretation: A successful PAM will show a concentration-dependent increase in the calcium signal evoked by the sub-maximal agonist concentration. No activity should be observed when the compound is applied alone.
| Parameter | Expected Value for a Potent PAM | Interpretation |
| EC50 | < 1 µM | High potency of allosteric modulation. |
| Max Potentiation | > 500% of agonist alone | Significant enhancement of receptor function. |
| Intrinsic Activity | No signal with compound alone | Confirms allosteric, not agonistic, mechanism. |
Protocol 2: In Vivo Assessment of Pro-Cognitive Efficacy
Objective: To evaluate the ability of this compound to reverse cognitive deficits in a rodent model.
Methodology: Scopolamine-Induced Amnesia in the Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[21] Scopolamine, a muscarinic antagonist, is used to induce a cognitive deficit relevant to Alzheimer's disease.
Materials:
-
Adult male mice or rats.
-
Test arena (e.g., 40x40x40 cm open field).
-
Two sets of identical objects (e.g., small blocks, jars) and one set of novel objects.
-
Scopolamine hydrobromide.
-
This compound (test compound).
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Video tracking software.
Step-by-Step Protocol:
-
Habituation: For 2-3 days prior to testing, allow each animal to explore the empty test arena for 10 minutes to reduce novelty-induced stress.
-
Dosing:
-
On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline ~30 minutes before the training session to induce amnesia.
-
-
Training Session (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a retention period (e.g., 1 to 24 hours).
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the test session: DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) .
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcome & Interpretation:
-
Vehicle + Saline group: Should show a significantly positive DI, indicating a preference for the novel object (intact memory).
-
Vehicle + Scopolamine group: Should show a DI near zero, indicating no preference and thus, amnesia.
-
Test Compound + Scopolamine group: A significantly positive DI compared to the scopolamine-only group would indicate that the compound successfully reversed the cognitive deficit.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. The protocols outlined in this guide provide a robust framework for elucidating its primary mechanism of action and evaluating its therapeutic potential. Initial investigations should focus on its activity as a potential α7 nAChR positive allosteric modulator, a target with strong validation for cognitive enhancement.[8][10] Subsequent studies can then explore secondary targets like the H3 and σ1 receptors to build a comprehensive pharmacological profile. Successful outcomes from these studies would warrant further investigation into more complex animal models of disease (e.g., transgenic models of Alzheimer's disease) and detailed safety pharmacology studies.[21][22]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Bioactive Compounds. [Link]
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3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
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Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. [Link]
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Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. Journal of Biomolecular Structure & Dynamics. [Link]
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Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE. Atomole. [Link]
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Piperidine in chronic schizophrenic patients: a controlled double-blind study. Biological Psychiatry. [Link]
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N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) Interaction with LYS 3.28(192) Is Crucial for Its Inverse Agonism at the Cannabinoid CB1 Receptor. Molecular Pharmacology. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Bioactive Compounds. [Link]
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3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery. [Link]
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Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Me. Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. ResearchGate. [Link]
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Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]
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Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Assay and Drug Development Technologies. [Link]
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Antioxidant and Antiepileptic Activity of 1-[1-(3-Methoxyphenyl) (Tetralyl)] Piperidine as a New Derivative of Phencyclidine on Pentylentetrazole-Induced Kindling Mice. Iranian Journal of Pathology. [Link]
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developing enzyme inhibitors with a 3-(1H-pyrazol-5-yl)piperidine core
An In-Depth Technical Guide to the Development of Enzyme Inhibitors Featuring the 3-(1H-pyrazol-5-yl)piperidine Scaffold
Introduction: The Strategic Pursuit of Novel Therapeutics
In the landscape of modern drug discovery, the inhibition of specific enzymes represents a cornerstone of therapeutic intervention for a multitude of diseases, from cancer to infectious agents. The success of this strategy hinges on the identification and optimization of small molecules that can modulate enzyme activity with high potency and selectivity. Central to this endeavor is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1] The this compound core has emerged as such a scaffold, combining the advantageous properties of two highly significant heterocyclic systems.
The piperidine ring is a ubiquitous motif in medicinal chemistry, present in over 70 FDA-approved drugs.[2][3] Its saturated, three-dimensional structure provides a versatile anchor for functional groups, which can significantly influence a molecule's pharmacokinetic properties like solubility and oral bioavailability.[4] The pyrazole ring, an aromatic five-membered heterocycle, is also a privileged structure, widely used in the development of protein kinase inhibitors due to its ability to form key hydrogen bond interactions within enzyme active sites.[5][6] The fusion of these two moieties creates a powerful platform for generating diverse libraries of potent and selective enzyme inhibitors.
This guide provides a comprehensive overview of the workflow for developing novel enzyme inhibitors based on the this compound core. As a senior application scientist, the following sections will not only detail the requisite protocols but also elucidate the scientific rationale behind each experimental step, from initial design and synthesis to preclinical characterization.
Part 1: Inhibitor Design and Synthesis
The initial phase of any drug discovery project is the rational design and synthesis of a focused library of compounds. This process is guided by an understanding of the target enzyme's structure and the chemical properties of the chosen scaffold.
The Rationale of the Privileged Scaffold
The power of the this compound scaffold lies in the synergistic contribution of its components:
-
The Pyrazole Moiety: This ring system is a versatile bioisostere for other aromatic rings and can act as both a hydrogen bond donor and acceptor.[5] This dual nature allows it to engage in critical interactions with amino acid residues in an enzyme's active site, often mimicking the binding of natural substrates like adenine in ATP-binding sites of kinases.[5]
-
The Piperidine Moiety: This non-planar, saturated ring imparts favorable physicochemical properties.[7] It can improve aqueous solubility, reduce metabolic lability, and provide specific vectors for substitution to explore the binding pocket and modulate properties like lipophilicity.[2][8] The stereochemistry of the piperidine ring can also be exploited to achieve higher potency and selectivity.
The combination allows for a modular approach to inhibitor design, where substituents on both the pyrazole and piperidine rings can be systematically varied to optimize interactions with the target enzyme.
General Synthetic Strategy
The construction of a library of this compound derivatives typically involves a multi-step synthetic sequence. A common approach is the condensation of a suitably protected piperidine precursor with a pyrazole-forming synthon. The specific route can be adapted to introduce diversity at various positions of the scaffold.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of a this compound library.
Protocol: Representative Synthesis of a this compound Derivative
This protocol outlines a general method for the synthesis of the core scaffold, which can then be further functionalized.
Objective: To synthesize a representative N-protected this compound intermediate.
Materials:
-
N-Boc-3-acetylpiperidine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Step 1: Formation of the Enaminone Intermediate
-
Dissolve N-Boc-3-acetylpiperidine (1 equivalent) in toluene.
-
Add DMF-DMA (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude enaminone. This intermediate is often used in the next step without further purification.
-
-
Step 2: Pyrazole Ring Formation
-
Dissolve the crude enaminone from Step 1 in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
-
Step 3: Purification
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the N-Boc-3-(1H-pyrazol-5-yl)piperidine.
-
-
Step 4: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
This generalized protocol is based on common chemical transformations for pyrazole synthesis and should be optimized for specific substrates.[9]
Part 2: In Vitro Biochemical Characterization
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity against the target enzyme. This is achieved through a series of in vitro biochemical assays.
Enzyme Kinetic Assays for Potency Determination
Enzyme kinetics is a fundamental tool used to quantify the potency of an inhibitor.[10] The most common metric derived from these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
Diagram: Enzyme Inhibition Assay Workflow
Caption: Standard workflow for determining the IC₅₀ value of an enzyme inhibitor.
Protocol: General Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the IC₅₀ value of a test compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate that produces a chromogenic product
-
Assay buffer (optimized for pH and ionic strength)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of the diluted compound solutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the enzyme, diluted to its working concentration in assay buffer, to all wells except the negative controls.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the chromogenic product.
-
Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-20 minutes to determine the initial reaction velocity (V₀).[11]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Table 1: Representative Inhibition Data for a Series of Analogs
| Compound ID | R¹ Group | R² Group | IC₅₀ (nM) |
| LEAD-01 | -H | -Phenyl | 150 |
| OPT-01 | -CH₃ | -Phenyl | 75 |
| OPT-02 | -H | 4-Cl-Phenyl | 25 |
| OPT-03 | -H | 4-F-Phenyl | 18 |
| OPT-04 | -CH₃ | 4-F-Phenyl | 8 |
Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[12] MoA studies determine if an inhibitor is competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).[11] This is typically done by measuring the inhibitor's effect on the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity).[11]
Protocol: To determine the mechanism of inhibition, the enzyme kinetic assay described above is repeated at multiple fixed concentrations of the inhibitor while varying the substrate concentration. The resulting data are then plotted using methods like the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the changes in Kₘ and Vₘₐₓ.
Part 3: Cell-Based Assay Validation
Potent enzyme inhibition in a test tube does not always translate to efficacy in a biological system. Cell-based assays are essential to confirm that the inhibitor can cross the cell membrane, engage its target in a cellular context, and produce the desired biological effect.[13][14]
Assessing Cellular Potency and Selectivity
Cell-based assays measure the inhibitor's ability to modulate a specific cellular pathway or function that is dependent on the target enzyme.[15] For example, if the target is a kinase, a common assay measures the phosphorylation of its downstream substrate. It is also critical to assess cytotoxicity in parallel to determine a selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀ or cellular IC₅₀). A high SI is desirable.
Protocol: Western Blot-based Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block the phosphorylation of a target kinase's substrate in cultured cells.
Materials:
-
Relevant cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies (total substrate and phospho-specific substrate)
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and then incubate with a compatible HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).
-
Plot the normalized phospho-protein signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Table 2: Cellular Potency and Selectivity Index
| Compound ID | Cellular IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| LEAD-01 | 350 | > 20 | > 57 |
| OPT-02 | 60 | > 20 | > 333 |
| OPT-04 | 15 | 18 | 1200 |
Part 4: Lead Optimization and Preclinical Profiling
The data gathered from biochemical and cellular assays feed into the lead optimization phase. This is an iterative process of refining the molecule's structure to enhance desired properties while minimizing undesirable ones.
Structure-Activity Relationship (SAR) Analysis
SAR analysis relates changes in a compound's chemical structure to its biological activity.[16] By comparing the IC₅₀ values of analogs (as in Table 1), chemists can deduce which functional groups are important for potency and which positions on the scaffold can be modified to improve other properties.[17] For example, the data in Table 1 suggests that adding a fluorine atom to the phenyl ring (OPT-03) and a methyl group to the pyrazole (OPT-04) significantly improves inhibitory activity.
Diagram: The Iterative Cycle of Lead Optimization
Caption: The iterative process of design, synthesis, testing, and analysis in SAR-driven lead optimization.
ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures.[18][19] These properties determine if a potent molecule can become a safe and effective drug. Key in vitro assays include:
-
Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes (e.g., using liver microsomes or hepatocytes).[20]
-
CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which could lead to drug-drug interactions.[20]
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.
-
hERG Inhibition: Screens for potential cardiotoxicity.
-
Permeability: Assesses the compound's ability to cross biological membranes (e.g., using Caco-2 cell monolayers).
These high-throughput compatible assays help select compounds with the most promising drug-like properties for further development.[18][21]
Pharmacokinetic (PK) Profiling
Selected lead candidates with good potency, selectivity, and ADME profiles are advanced to in vivo pharmacokinetic (PK) studies, typically in rodents.[22] These studies measure how the drug is absorbed, distributed, metabolized, and eliminated in a living organism, providing essential parameters like:[22]
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which the drug distributes into tissues.
-
Half-life (t₁/₂): The time it takes for the drug concentration in the plasma to decrease by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
A favorable PK profile is essential for ensuring that the drug can reach and maintain a therapeutic concentration at its target site in vivo.[23][24]
Conclusion
The development of enzyme inhibitors built upon the this compound scaffold is a systematic, multi-disciplinary process. It begins with the rational design and synthesis of compounds that leverage the unique chemical and structural advantages of this privileged core. Rigorous in vitro biochemical and cell-based assays are then employed to identify potent and selective inhibitors, which are subsequently refined through iterative SAR cycles. Early and integrated ADME-Tox and pharmacokinetic profiling are paramount to ensuring that these promising molecules have the necessary properties to succeed as clinical candidates. This comprehensive approach, grounded in sound scientific principles and validated protocols, maximizes the potential for translating a promising chemical scaffold into a novel therapeutic agent.
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Application Notes and Protocols for Cell-Based Assays Using 3-(1H-pyrazol-5-yl)piperidine
Introduction
The heterocyclic scaffolds of pyrazole and piperidine are prominent in medicinal chemistry, forming the core of many biologically active compounds.[1][2] The novel compound, 3-(1H-pyrazol-5-yl)piperidine, combines these two moieties, suggesting its potential as a modulator of various cellular processes. Piperidine derivatives are known to be present in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][3] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including neuroprotective effects.[4][5] This application note provides a detailed guide for researchers to investigate the bioactivity of this compound using robust cell-based assays. We will focus on two key areas of investigation relevant to neurodegenerative diseases: the inhibition of monoamine oxidase (MAO) and the aggregation of α-synuclein. A protocol for assessing general cell viability is also included to ensure the specificity of any observed effects.
Potential Signaling Pathways and Rationale for Assay Selection
Monoamine oxidases (MAO-A and MAO-B) are enzymes critical for the degradation of monoamine neurotransmitters. Their dysregulation is implicated in several neurological disorders, including Parkinson's and Alzheimer's diseases.[6][7] Inhibitors of MAO-B are particularly relevant in the treatment of Parkinson's disease.[7] Given that piperidine derivatives have been explored as MAO inhibitors, it is a logical starting point to investigate this compound for this activity.[8]
Similarly, the aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies.[9][10] Preventing this aggregation is a key therapeutic strategy.[11] Cell-based assays that model α-synuclein aggregation provide a valuable platform for screening potential inhibitors.[12]
The following diagram illustrates the two targeted pathways:
Caption: Workflow for the α-synuclein aggregation inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is essential to determine if the test compound exhibits cytotoxic effects at the concentrations used in the primary assays. The assay measures the metabolic activity of viable cells. [13][14] Materials:
-
Target cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well clear cell culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS) [13]* DMSO [13]* Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [13]2. Compound Treatment: Treat the cells with the same concentrations of this compound used in the primary assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the same duration as the longest primary assay (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. [13]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [13]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability at concentrations where bioactivity is observed would suggest a cytotoxic effect.
Data Presentation:
| Concentration (µM) | % Cell Viability [Hypothetical] |
| 0 (Vehicle) | 100 |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 91.8 |
| 25 | 88.1 |
| 50 | 65.4 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each protocol incorporates essential controls:
-
Vehicle Control: Accounts for any effects of the solvent (DMSO).
-
Positive Control: A known inhibitor or activator for the specific assay to validate that the assay is performing as expected.
-
Negative Control: Untreated cells to establish a baseline.
-
Counter-Screening: The cell viability assay serves as a crucial counter-screen to distinguish between specific pathway modulation and general cytotoxicity.
By implementing these controls, the experimental system becomes self-validating, providing confidence in the interpretation of the data.
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound in cell-based assays relevant to neurodegenerative diseases. The detailed protocols for MAO inhibition, α-synuclein aggregation, and cell viability will enable researchers to generate reliable and interpretable data, paving the way for further investigation into the therapeutic potential of this novel compound.
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Hideshima, M., et al. (2022). Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson's disease. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
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Yildirim, I., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 22(1). Retrieved from [Link]
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Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983. Retrieved from [Link]
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Shim, J. Y., et al. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of medicinal chemistry, 43(24), 4619–4626. Retrieved from [Link]
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Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 299, 117865. Retrieved from [Link]
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Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules (Basel, Switzerland), 23(2), 434. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design: 3-(1H-pyrazol-5-yl)piperidine Studies
Introduction: Unveiling the Potential of 3-(1H-pyrazol-5-yl)piperidine
The intersection of pyrazole and piperidine moieties in a single molecular scaffold presents a compelling opportunity for novel therapeutic development. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] Similarly, the piperidine ring is a prevalent feature in many centrally acting and other pharmaceutical agents.[4] The novel entity, this compound, therefore, stands as a promising candidate for investigation across multiple therapeutic areas.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic in vivo experimental design for the initial characterization of this compound. The protocols herein are designed to be robust, reproducible, and ethically sound, providing a clear path from initial pharmacokinetic and tolerability assessments to foundational efficacy screening.
Phase 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is critical for establishing the fundamental pharmacokinetic profile and safety window of a new chemical entity. These studies inform dose selection for subsequent efficacy models and provide the first indication of potential liabilities.
Pharmacokinetic (PK) Profiling in Rodents
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.[5][6][7] A preliminary PK study in a rodent species (e.g., Sprague-Dawley rats or CD-1 mice) will elucidate key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and clearance.[8]
Experimental Workflow for Pharmacokinetic Profiling
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[5]
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[9]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng*h/mL) | 1200 | 4800 |
| t½ (h) | 3.5 | 4.0 |
| Clearance (mL/h/kg) | 833 | - |
| Bioavailability (%) | - | 40% |
Acute Tolerability and Dose-Range Finding
An acute tolerability study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This is often performed in accordance with OECD guidelines for acute toxicity testing.[10][11][12]
Protocol 2: Acute Oral Toxicity Study (OECD 423 - Acute Toxic Class Method)
-
Animal Model: Female Sprague-Dawley rats (nulliparous and non-pregnant), 8-12 weeks old. The use of a single sex is often sufficient.[11]
-
Housing: As described in Protocol 1.
-
Dosing:
-
Administer a starting dose (e.g., 300 mg/kg) of this compound to a group of 3 animals by oral gavage.
-
The subsequent dosing strategy (escalation or de-escalation) depends on the observed outcomes (mortality or morbidity) in the initial group, following the OECD 423 guideline.[12]
-
-
Observations:
-
Monitor animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Note any tremors, convulsions, or changes in gait.
-
Record body weight changes on days 0, 7, and 14.
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.
Phase 2: Efficacy Screening
Based on the known pharmacology of pyrazole and piperidine derivatives, initial efficacy screening for this compound should focus on anti-inflammatory, analgesic, and central nervous system (CNS) activities.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a well-established and reproducible model of acute inflammation.[13][14] The model is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that inhibit inflammatory mediators.[4]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or controls orally 1 hour before the carrageenan challenge.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.[3]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Analgesic Activity: Hot Plate Test
The hot plate test is a classic method for assessing centrally mediated analgesia.[16][17] It is particularly sensitive to opioid analgesics but can also detect the activity of other classes of compounds.[18]
Protocol 4: Hot Plate Test in Mice
-
Animal Model: Male CD-1 mice (20-25g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[18]
-
Procedure:
-
Administer the test compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.) or controls (vehicle, morphine 5 mg/kg, i.p.).
-
At a predetermined time post-dosing (e.g., 30 minutes for i.p., 60 minutes for p.o.), place the mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
-
Data Analysis: Compare the mean latency times of the treated groups to the vehicle control group.
Phase 3: Preliminary Safety and CNS Profiling
Following initial efficacy screening, a broader assessment of the compound's effects on the central nervous system and other vital functions is warranted. This is guided by the principles of safety pharmacology.[19][20]
General Behavioral and Neurological Screen: Irwin Test
The Irwin test, or a functional observational battery (FOB), is a systematic method for assessing the behavioral and physiological state of rodents after drug administration.[21][22][23] It can provide insights into potential therapeutic applications and off-target effects.[24][25]
Experimental Workflow for CNS and Safety Profiling
Caption: Safety pharmacology assessment workflow.
Protocol 5: Modified Irwin Test in Rats
-
Animal Model: Male Sprague-Dawley rats (n=4-6 per group).
-
Dosing: Administer vehicle and at least three doses of this compound (selected based on the acute tolerability study) to different groups of animals.
-
Observations: At various time points post-dosing (e.g., 30, 60, 120, 240 minutes), a trained observer, blinded to the treatment, systematically scores a range of parameters.
-
Parameters to Assess:
-
Behavioral: Alertness, grooming, irritability, fear, stereotypy.
-
Autonomic: Salivation, lacrimation, pupil size, body temperature.
-
Neuromuscular: Gait, motor activity, muscle tone, righting reflex, grip strength.
-
Sensorimotor: Response to touch, tail pinch, and auditory stimuli.
-
-
Data Analysis: The data is typically presented in a tabular format, noting the presence and severity of any observed effects at different doses and time points.
Table 2: Example of Irwin Test Scoring for a Hypothetical CNS-Active Compound
| Parameter | Vehicle | Dose 1 (Low) | Dose 2 (Mid) | Dose 3 (High) |
| Spontaneous Activity | Normal | Normal | Decreased | Markedly Decreased |
| Gait | Normal | Normal | Normal | Ataxic |
| Body Temperature | Normal | Normal | Normal | Decreased |
| Pupil Size | Normal | Normal | Normal | Normal |
| Righting Reflex | Normal | Normal | Normal | Impaired |
Core Safety Pharmacology
The International Council for Harmonisation (ICH) S7A guidelines recommend a core battery of safety pharmacology studies to assess the effects of a new drug on the central nervous, cardiovascular, and respiratory systems.[1][26] These studies are crucial before first-in-human trials.[2]
-
Central Nervous System: The Irwin test (Protocol 5) serves as a primary CNS screen.
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, unrestrained animals (e.g., telemetered dogs or rats) is the gold standard.
-
Respiratory System: Assessment of respiratory rate and tidal volume using whole-body plethysmography in conscious rodents.
Conclusion and Future Directions
The phased approach outlined in these application notes provides a robust framework for the initial in vivo characterization of this compound. The data generated from these studies will be instrumental in making informed decisions about the therapeutic potential of this novel compound and will guide the design of more complex, chronic efficacy models and further safety assessments.
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Application Notes and Protocols for the Purification of 3-(1H-Pyrazol-5-yl)piperidine Derivatives
Introduction
The 3-(1H-pyrazol-5-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous drug candidates and biologically active molecules.[1][2] These compounds have shown promise in a variety of therapeutic areas, including as HIV protease inhibitors and serotonin receptor antagonists. The synthesis of these complex heterocyclic systems often yields crude products containing residual starting materials, by-products, and stereoisomers. Achieving high purity is a critical, non-negotiable step in the drug development pipeline, as impurities can significantly impact pharmacological and toxicological profiles.
This comprehensive guide provides a detailed overview of robust and field-proven techniques for the purification of this compound derivatives. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic framework for tackling common purification challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows.
Initial Assessment of the Crude Product: The First Critical Step
Before committing to a large-scale purification strategy, a thorough initial assessment of the crude product is paramount. This preliminary analysis will dictate the most efficient path forward, saving valuable time and resources.
Key Assessment Parameters:
-
Physical State: Is the crude product a solid, an oil, or a semi-solid? This will be a primary determinant in choosing between crystallization and chromatography.
-
Initial Purity: An estimation of purity via techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. A relatively pure solid (>90%) may be amenable to recrystallization, while more complex mixtures will likely require chromatography.[3]
-
Solubility: A quick solubility test in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol) is essential for developing both chromatographic and recrystallization methods.
The following diagram illustrates a decision-making workflow based on the initial assessment of the crude product.
Sources
Application Notes and Protocols for the Crystallization of 3-(1H-Pyrazol-5-yl)piperidine Salts
Abstract
The control of solid-state properties is a cornerstone of modern pharmaceutical development. For active pharmaceutical ingredients (APIs) like 3-(1H-pyrazol-5-yl)piperidine, which contains both a basic piperidine ring and a weakly acidic/basic pyrazole moiety, salt formation is a critical strategy to optimize physicochemical properties such as solubility, stability, and bioavailability.[1][2] The subsequent crystallization of these salts is the definitive step in isolating the API with high purity and in a desired, stable crystalline form.[3][4] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the successful crystallization of this compound salts, tailored for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystallization in API Development
The this compound scaffold is a significant structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] Like many APIs, its solid-state form can profoundly impact its therapeutic efficacy and manufacturability. The crystalline state is generally preferred over the amorphous form due to its higher physical and chemical stability.[] Crystallization is not merely a purification step; it is a sophisticated process to control critical quality attributes (CQAs) of the API, including:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct solubilities and stabilities, making polymorph control a regulatory and therapeutic necessity.[8]
-
Crystal Habit (Morphology): The external shape of crystals, which affects bulk properties like flowability and compaction during tablet manufacturing.[3]
-
Particle Size Distribution: Influences dissolution rates and, consequently, bioavailability.[9]
-
Purity: Crystallization is a highly effective method for rejecting impurities.
This document outlines robust, field-proven protocols for the crystallization of this compound salts, emphasizing the causal relationships between experimental parameters and the resulting crystal attributes.
Foundational Principles: Understanding the Molecule and Salt Selection
The molecular structure of this compound features key functional groups that dictate its crystallization behavior:
-
Piperidine Ring: A basic secondary amine (pKa ~11) that is readily protonated to form salts.
-
Pyrazole Ring: An aromatic heterocycle with two nitrogen atoms. It is weakly basic at one nitrogen and weakly acidic at the N-H proton (pKa ~2.5 for the conjugate acid, and ~14 for the N-H proton), allowing for the formation of hydrogen bonds.[10][11] The tautomeric nature of the N-unsubstituted pyrazole ring adds another layer of complexity.[5]
The significant difference in basicity between the piperidine nitrogen and the pyrazole nitrogens allows for selective salt formation at the piperidine amine.
Salt Counter-ion Selection: The choice of the counter-ion is a critical first step and is guided by the "Handbook of Pharmaceutical Salts: Properties, Selection, and Use".[12][13][14][15][16] The counter-ion influences the salt's lattice energy, hygroscopicity, and solubility.
| Counter-ion Type | Common Examples | Rationale and Considerations |
| Inorganic Acids | HCl, HBr, H₂SO₄ | Often form highly crystalline, stable salts. Can sometimes lead to lower aqueous solubility compared to organic salts. |
| Organic Acids | Fumaric, Maleic, Tartaric, Citric, Methanesulfonic (Mesylate), Ethanesulfonic (Esylate) | Offer a wide range of pKa values and hydrogen bonding possibilities, allowing for fine-tuning of physicochemical properties. Dicarboxylic acids like fumaric or tartaric acid can form 2:1 (API:acid) salts. |
Core Crystallization Methodologies and Protocols
The choice of crystallization method depends on the solubility profile of the this compound salt. A preliminary solvent screen is essential.
Cooling Crystallization
Principle: A saturated or near-saturated solution at a high temperature is slowly cooled, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter: slow cooling generally yields larger, more perfect crystals, while rapid cooling can lead to smaller crystals or even precipitation of an amorphous solid.[19]
Experimental Protocol: Cooling Crystallization of this compound HCl
-
Solvent Selection: Screen solvents like ethanol, isopropanol (IPA), and acetonitrile. A good solvent will dissolve the salt at reflux but show low solubility at 0-5 °C.[20]
-
Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic stirrer, add the crude this compound HCl salt. Add the selected solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Controlled Cooling:
-
Step 1 (Slow Cool): Cool the solution from reflux to ambient temperature (e.g., 20-25 °C) over 2-4 hours. This slow cooling phase is crucial for the formation of stable crystal nuclei.[19]
-
Step 2 (Hold): Hold the mixture at ambient temperature for 1-2 hours to allow for crystal growth.
-
Step 3 (Chill): Further cool the slurry to 0-5 °C over 1-2 hours and hold for at least 2 hours to maximize the yield.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50 °C) until a constant weight is achieved.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Cooling Crystallization."
Anti-Solvent Crystallization
This method is ideal for salts that are highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), where the two solvents are miscible.[9][21][22]
Principle: The addition of an anti-solvent to a solution of the salt reduces the overall solubility of the salt, inducing supersaturation and crystallization.[23][24] The rate of anti-solvent addition is critical for controlling particle size and morphology.[22]
Experimental Protocol: Anti-Solvent Crystallization of this compound Fumarate
-
Solvent System Selection: Identify a solvent/anti-solvent pair. For example, the salt might be soluble in methanol ("solvent") but insoluble in methyl tert-butyl ether (MTBE) or toluene ("anti-solvent").
-
Dissolution: Dissolve the crude salt in a minimal amount of the "good" solvent (e.g., methanol) at ambient temperature.
-
Anti-Solvent Addition:
-
Slowly add the anti-solvent (e.g., MTBE) to the stirred solution at a constant rate. The onset of turbidity indicates the point of nucleation.
-
Continue the addition until a desired solvent/anti-solvent ratio is reached to maximize yield.
-
-
Maturation: Stir the resulting slurry at ambient temperature for 2-4 hours to allow the crystallization to complete and for any potential polymorphic transformations to occur.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a portion of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for Anti-Solvent Crystallization."
Vapor Diffusion
This technique is particularly useful for growing high-quality single crystals for X-ray diffraction analysis and is applicable on a small scale.[25][26][27][28]
Principle: A solution of the compound is placed in a small, open container inside a larger, sealed vessel that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, gradually reducing the solubility and promoting slow crystal growth.[25][26]
Experimental Protocol: Vapor Diffusion for Single Crystal Growth
-
Preparation: Dissolve a small amount (5-10 mg) of the purified salt in a good solvent (e.g., methanol, dichloromethane) in a small vial (e.g., 2 mL).
-
Setup: Place this open vial inside a larger beaker or jar containing a layer of a volatile anti-solvent (e.g., diethyl ether, pentane, cyclohexane).[27]
-
Sealing: Seal the larger vessel tightly and leave it undisturbed in a location with a stable temperature.
-
Growth: Over several hours to days, the anti-solvent vapor will diffuse into the inner vial, inducing crystallization.
-
Harvesting: Once suitable crystals have formed, carefully remove them with a spatula or by decanting the mother liquor.
| Solvent (Higher Boiling Point) | Anti-Solvent (Lower Boiling Point) |
| Dichloromethane | Pentane or Diethyl Ether |
| Tetrahydrofuran (THF) | Hexane or Cyclohexane |
| Methanol | Diethyl Ether or Toluene |
| Acetonitrile | Tetrahydrofuran |
Table adapted from common laboratory practices for small molecule crystallization.[27]
Characterization of Crystalline Salts
Post-crystallization, it is imperative to characterize the solid form to confirm its identity, purity, and crystalline nature.[3][29]
| Technique | Purpose | Expected Outcome for a Crystalline Salt |
| Powder X-Ray Diffraction (PXRD) | To identify the crystalline form and assess polymorphism.[30] | A unique diffraction pattern with sharp peaks, indicating a specific crystalline lattice. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal events.[31] | A sharp endotherm corresponding to the melting point of the salt. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and the presence of solvates or hydrates. | No significant weight loss before the decomposition temperature, unless a solvate/hydrate is present. |
| Microscopy | To visually inspect crystal habit and size.[3] | Uniformly shaped crystals. |
| ¹H-NMR Spectroscopy | To confirm chemical identity and stoichiometry of the salt. | Signals corresponding to both the API and the counter-ion in the correct molar ratio. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form (Oiling Out) | Solution is too concentrated; cooling is too rapid; impurities are present. | Dilute the solution slightly; slow down the cooling or anti-solvent addition rate; try to purify the crude material further; add a seed crystal of the desired form. |
| Formation of Very Fine Needles | High level of supersaturation; rapid nucleation. | Reduce the rate of cooling or anti-solvent addition; decrease the initial concentration; consider a different solvent system. |
| Poor Yield | The salt has significant solubility in the mother liquor at the final temperature; insufficient crystallization time. | Use a more effective anti-solvent; lower the final temperature; increase the maturation time. |
| Inconsistent Crystalline Form | Polymorphism; uncontrolled nucleation.[] | Strictly control all parameters (cooling rate, agitation, temperature); use seeding with the desired polymorph. |
Conclusion
The crystallization of this compound salts is a multi-faceted process that requires a systematic approach, from rational counter-ion and solvent selection to precise control over process parameters. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and optimize crystallization processes, ensuring the isolation of the API with the desired solid-state properties. Mastery of these techniques is essential for the successful transition of a drug candidate from the laboratory to clinical and commercial manufacturing.
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Application Note & Protocol: A Robust and Scalable Synthesis of 3-(1H-Pyrazol-5-yl)piperidine for Preclinical Drug Development
Abstract & Introduction
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1][2] When coupled with the pyrazole moiety, another privileged N-heterocycle known for a wide range of biological activities, the resulting 3-(1H-pyrazol-5-yl)piperidine framework represents a valuable building block for drug discovery programs targeting various therapeutic areas.[2][3]
Transitioning a promising compound from milligram-scale medicinal chemistry synthesis to the multi-gram or kilogram scale required for preclinical toxicology and safety studies presents significant challenges.[4][5] The initial discovery routes are often optimized for speed and diversity, not for safety, cost, or robustness at scale.[4] This document provides a detailed, field-proven guide for the scale-up synthesis of this compound, focusing on process safety, impurity control, and the generation of high-quality material suitable for preclinical evaluation. We present a three-step synthetic sequence starting from commercially available N-Boc-(S)-piperidine-3-carboxylic acid, designed for efficiency and scalability.
Rationale for Synthetic Strategy Selection
Several strategies exist for the synthesis of pyrazoles, most commonly involving the condensation of a 1,3-dicarbonyl equivalent with a hydrazine source.[6][7] For the target molecule, the critical choice lies in how to construct the C-C bond between the two heterocyclic systems and in what order to perform the key steps.
Our selected approach (Scheme 1) involves building the pyrazole ring onto a pre-existing, and correctly functionalized, piperidine scaffold. This strategy was chosen for several key reasons:
-
Convergent Approach: It allows for the late-stage introduction of the pyrazole moiety, a common tactic in drug development.
-
Control of Regiochemistry: By using a β-ketoester derivative of piperidine, the subsequent cyclization with hydrazine hydrate proceeds with predictable regioselectivity to afford the desired 5-substituted pyrazole isomer.
-
Use of Robust Protecting Groups: The tert-butyloxycarbonyl (Boc) group is employed to protect the piperidine nitrogen. This group is highly stable under the reaction conditions for pyrazole formation but can be removed cleanly under acidic conditions in the final step, minimizing side reactions.
-
Scalability and Safety: The chosen reagents and transformations are amenable to large-scale production. While hydrazine is hazardous, its handling is well-understood in process chemistry, and the protocol incorporates necessary safety controls. The avoidance of expensive or difficult-to-handle reagents, often seen in discovery chemistry, is a key advantage.[5]
Scheme 1: Overall Synthetic Workflow
Caption: High-level overview of the scalable three-step synthetic route.
Process Development & Scale-Up Considerations
Successfully scaling a synthesis requires moving beyond simply multiplying reagent quantities. Each step must be re-evaluated for safety, efficiency, and practicality in large-scale reactors.
Starting Material Control
The primary starting material, N-Boc-(S)-piperidine-3-carboxylic acid , should be sourced from a reputable supplier with a clear specification sheet. Key parameters to control include:
-
Purity (HPLC): ≥ 98.0%
-
Optical Purity (Chiral HPLC): ≥ 99.0% enantiomeric excess (e.e.)
-
Water Content (Karl Fischer): ≤ 0.5%
-
Identity (¹H NMR, FT-IR): Must conform to reference spectra.
Step 1: β-Ketoester Formation
This step involves a Claisen-type condensation. The carboxylic acid is first activated, often as an acid chloride or via a coupling agent, and then reacted with a malonate half-ester followed by decarboxylation. For scale-up, using reagents like Meldrum's acid can be an effective alternative. The key is to ensure complete conversion and minimize side products through careful temperature and stoichiometry control.
Step 2: Pyrazole Formation via Enaminone Intermediate
This two-part step is the core of the synthesis.
-
Enaminone Formation: The β-ketoester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically fast and clean. The intermediate enaminone is often not isolated but carried forward directly, which is highly efficient for large-scale processes.[8]
-
Cyclization with Hydrazine: This is the most critical and hazardous step.
-
Safety: Hydrazine hydrate is toxic and corrosive. All operations must be conducted in a well-ventilated fume hood or an enclosed reactor system with appropriate personal protective equipment (PPE). The addition of hydrazine should be performed slowly and with efficient cooling to control the reaction exotherm. A process safety review, including differential scanning calorimetry (DSC) on the reaction mixture, is highly recommended before attempting kilogram-scale production.[5]
-
Temperature Control: Maintaining the reaction temperature, typically between 25-50°C, is crucial for preventing side reactions and ensuring a controlled reaction rate.
-
Work-up: The work-up procedure is designed to remove excess hydrazine and by-products. An aqueous quench followed by extraction is standard.
-
Step 3: Boc Deprotection and Final Product Isolation
The final step involves the removal of the Boc protecting group using a strong acid, such as hydrochloric acid (HCl) in a solvent like isopropanol (IPA) or dioxane.
-
Gas Evolution: This reaction evolves isobutylene and carbon dioxide gas. The reactor must be properly vented to handle the off-gassing.
-
Crystallization: The final product, this compound, is typically isolated as a hydrochloride salt. A robust crystallization protocol is essential for achieving high purity and removing residual impurities without resorting to column chromatography.[5] The choice of anti-solvent (e.g., methyl tert-butyl ether (MTBE) or heptane) is critical and must be optimized to control particle size and morphology.
-
Polymorphism: The crystalline form of the final product can impact its physical properties. It is crucial to ensure a consistent crystalline form is produced on scale by controlling crystallization parameters like temperature, cooling rate, and agitation.[5]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a controlled laboratory or manufacturing environment. All appropriate safety precautions must be taken.
Protocol 1: Synthesis of tert-butyl (S)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (Intermediate 1)
-
To a clean, dry, nitrogen-purged reactor, add N-Boc-(S)-piperidine-3-carboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 L/kg).
-
Cool the mixture to 0-5 °C.
-
Slowly add oxalyl chloride (1.2 eq) over 1 hour, maintaining the internal temperature below 10 °C. A catalytic amount of DMF (0.02 eq) can be added to facilitate the reaction.
-
Stir the reaction at 0-5 °C for 2 hours. Monitor for completion by TLC or HPLC (In-Process Control 1).
-
In a separate reactor, prepare a solution of potassium methyl malonate (1.5 eq) in anhydrous THF (5 L/kg).
-
Slowly transfer the activated acid chloride solution to the potassium methyl malonate solution, keeping the temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion (In-Process Control 2).
-
Quench the reaction by carefully adding water (5 L/kg).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L/kg).
-
Combine the organic layers, wash with brine (5 L/kg), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1 as an oil. The material is typically used in the next step without further purification.
Protocol 2: Synthesis of tert-butyl (S)-3-(1H-pyrazol-5-yl)piperidine-1-carboxylate (Protected Product)
-
Charge the crude Intermediate 1 (1.0 eq) and toluene (8 L/kg) to a clean, dry reactor under nitrogen.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.3 eq).
-
Heat the mixture to 80 °C and stir for 4 hours until the formation of the enaminone intermediate is complete (In-Process Control 3).
-
Cool the reaction mixture to 20-25 °C.
-
CAUTION: In a well-ventilated area, slowly add hydrazine hydrate (64% solution, 1.5 eq) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 40 °C using a cooling bath.
-
Stir the reaction at room temperature for 10-14 hours. Monitor for completion by HPLC (In-Process Control 4).
-
Upon completion, cool the mixture to 10 °C and quench by adding water (10 L/kg).
-
Separate the organic layer and wash sequentially with 1 M HCl (to remove excess hydrazine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization from an isopropanol/heptane solvent system to yield the protected product as a white solid.
Protocol 3: Synthesis of this compound Dihydrochloride (Final Product)
-
Charge the protected product (1.0 eq) and isopropanol (IPA, 5 L/kg) to a reactor equipped with a gas scrubber.
-
Cool the solution to 0-5 °C.
-
Slowly bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in dioxane (3.0 eq) at a rate that maintains the temperature below 15 °C. Note: Significant gas evolution will occur.
-
Stir the resulting slurry at room temperature for 4-6 hours. Monitor for completion by HPLC (In-Process Control 5).
-
Once complete, add methyl tert-butyl ether (MTBE, 10 L/kg) as an anti-solvent to complete precipitation.
-
Stir the slurry for an additional 2 hours at 0-5 °C.
-
Filter the solid product, wash with cold MTBE (2 x 2 L/kg), and dry under vacuum at 40-45 °C to a constant weight.
Analytical Control Strategy
A robust analytical strategy is non-negotiable for producing material for preclinical studies.
Diagram 2: Analytical Control Points in the Synthetic Process
Caption: Integration of In-Process Controls (IPCs) and final release testing.
| Parameter | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Conforms to structure | Confirms the chemical identity of the final compound. |
| Purity | RP-HPLC (UV detection)[9] | ≥ 98.5% | Ensures the material is free from significant impurities. |
| Individual Impurity | RP-HPLC (UV detection) | No single impurity > 0.15% | Controls specific known and unknown process-related impurities. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Determines the amount of water, which can affect stability and accurate weighing. |
| Residual Solvents | Headspace GC-MS | Per ICH Q3C limits | Ensures solvents used in the synthesis are removed to safe levels. |
| Assay (by Titration) | Acid-Base Titration | 98.0% - 102.0% | Provides an accurate measure of the amount of active substance. |
Summary of Expected Results
The described process is designed to be robust and scalable. The following table summarizes the expected outcomes based on laboratory and pilot-scale runs.
| Step | Product | Typical Yield | Typical Purity (HPLC) | Key Considerations |
| 1 | Intermediate 1 | 85-95% (crude) | ~90% | Used directly in the next step. |
| 2 | Protected Product | 70-80% (after cryst.) | > 99.0% | Efficient removal of hydrazine; successful crystallization. |
| 3 | Final Product (API) | 88-95% | > 99.5% | Controlled deprotection; effective final crystallization. |
| Overall | Final Product (API) | 55-70% | > 99.5% | A highly efficient and scalable route. |
Conclusion
This application note details a comprehensive and scalable manufacturing process for this compound, a key building block for preclinical drug development. By selecting a robust synthetic strategy and implementing critical process controls, this guide addresses the primary challenges of scaling up from discovery chemistry, namely safety, impurity control, and process efficiency. The protocols and analytical strategies described herein provide a clear pathway to consistently produce high-purity material suitable for rigorous preclinical evaluation, thereby accelerating the transition of promising new chemical entities toward clinical development.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
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Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health (NIH). [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
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3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. National Institutes of Health (NIH). [Link]
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Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. PharmiWeb. [Link]
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Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
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Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH) - PubMed Central. [Link]
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Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. [Link]
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Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]
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Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health (NIH) - PubMed Central. [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
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Pyrazolidine synthesis. Organic Chemistry Portal. [Link]
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A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]
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Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health (NIH). [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health (NIH). [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Sensus Impact. [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic Chemistry: An Indian Journal. [Link]
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Piperidine. Wikipedia. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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synthesis of pyrazoles. YouTube. [Link]
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(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
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protocol for radiolabeling 3-(1H-pyrazol-5-yl)piperidine
An Application Note and Protocol for the Radiolabeling of 3-(1H-Pyrazol-5-yl)piperidine
Abstract
This document provides a detailed guide for the radiolabeling of this compound, a heterocyclic scaffold of significant interest in drug discovery. Recognizing the importance of this structural motif, we present comprehensive protocols for its labeling with positron-emitting radionuclides, specifically Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), for application in Positron Emission Tomography (PET) imaging. Additionally, a protocol for Tritium ([³H]) labeling is outlined for use in autoradiography and ADME (absorption, distribution, metabolism, and excretion) studies. The guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind precursor design, choice of radionuclide, and quality control procedures, ensuring both scientific integrity and practical applicability.
Introduction
The this compound scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide range of biologically active compounds. Pyrazole-containing pharmaceuticals have been developed for numerous therapeutic areas, including oncology and inflammatory diseases.[1][2] The piperidine moiety often improves pharmacokinetic properties and target engagement.[3] The ability to non-invasively track the biodistribution and target engagement of drug candidates containing this scaffold in vivo is crucial for accelerating drug development.
Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging technique that enables the real-time visualization of physiological and pathological processes at the molecular level.[4] By labeling a bioactive molecule with a positron-emitting radionuclide, a PET tracer is created that allows for its non-invasive tracking within a living organism.[5] This application note details the methodologies required to label the this compound core with common PET isotopes, providing a powerful tool for preclinical and clinical research.
Part 1: Strategic Considerations for Radiolabeling
Selection of Radionuclide: A Triad of Possibilities
The choice of radionuclide is dictated by the intended application and the timescale of the biological process under investigation.[4] For the this compound scaffold, three primary isotopes are considered: Fluorine-18, Carbon-11, and Tritium.
| Radionuclide | Half-Life | Primary Use | Key Advantages | Considerations |
| Fluorine-18 (¹⁸F) | 109.8 min | PET Imaging | Longer half-life allows for multi-step synthesis, transport, and longer imaging studies. Low positron energy provides high-resolution images.[4][6] | May alter the parent molecule's pharmacology if not placed strategically. |
| Carbon-11 (¹¹C) | 20.4 min | PET Imaging | Carbon is ubiquitous in organic molecules, allowing for labeling without changing the compound's structure (isotopologue).[7][8] The short half-life permits multiple scans in the same subject on the same day.[9] | The short half-life demands rapid synthesis and purification, typically within 40-60 minutes. Requires an on-site cyclotron.[8] |
| Tritium (³H) | 12.3 years | ADME, Autoradiography, Receptor Binding | Long half-life is ideal for lengthy in vitro and ex vivo studies. High specific activity is achievable (~29 Ci/mmol).[10][11] | Emits low-energy beta particles, not suitable for in vivo imaging. |
For PET imaging applications, ¹⁸F and ¹¹C are the radionuclides of choice. ¹⁸F is often preferred for its logistical convenience, while ¹¹C is ideal when preserving the exact chemical structure of the drug is paramount.[7] ³H is invaluable for early-stage discovery, providing detailed information on drug distribution at a cellular level.[10]
Precursor Design and Synthesis: The Blueprint for Labeling
The success of any radiolabeling synthesis hinges on the rational design of a suitable precursor molecule. The precursor must contain a functional group or a leaving group at the desired labeling position that can be readily displaced by the radionuclide.
Caption: Logical flow for designing radiolabeling precursors.
A. Precursor for [¹⁸F]Fluorination: To label the piperidine ring with ¹⁸F, a precursor with a good leaving group is required for nucleophilic substitution. A tosylate (OTs) is an excellent choice. The synthesis would involve protecting the piperidine nitrogen (e.g., with a Boc group), introducing a hydroxyl group at the desired position (e.g., C4 for synthetic accessibility), converting the hydroxyl to a tosylate, and finally deprotecting the pyrazole nitrogen if it was protected during the synthesis.
B. Precursor for [¹¹C]Methylation: For labeling with [¹¹C]CH₃, the most straightforward position is the pyrazole nitrogen (N1). The precursor would be the this compound itself, with the piperidine nitrogen protected (e.g., with a Boc group) to prevent undesired N-methylation at that site. This ensures regioselective labeling on the pyrazole ring.
Part 2: Detailed Radiolabeling Protocols
Disclaimer: These protocols involve radioactive materials and should only be performed by trained personnel in licensed laboratories equipped with appropriate radiation shielding (e.g., hot cells) and monitoring equipment.[12][13][14]
Protocol 1: Synthesis of 4-[¹⁸F]Fluoro-3-(1H-pyrazol-5-yl)piperidine
This protocol describes the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.
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Application Notes & Protocols: The Use of 3-(1H-Pyrazol-5-yl)piperidine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation, prized for its efficiency in exploring chemical space.[1][2] A critical determinant of success in FBDD is the quality and diversity of the fragment library. Historically, libraries have been dominated by flat, aromatic compounds. The field is now pivoting towards fragments with greater three-dimensional (3D) complexity to address more challenging biological targets, such as those with complex or shallow binding pockets like protein-protein interfaces.[3] This guide details the application of 3-(1H-pyrazol-5-yl)piperidine, a versatile and high-value scaffold, in FBDD campaigns. We provide the scientific rationale for its use, detailed protocols for screening and validation, and a strategic overview of hit-to-lead optimization.
The this compound Scaffold: A Privileged Structure for FBDD
The selection of a fragment is a deliberate choice rooted in its physicochemical and structural properties. The this compound scaffold is an exemplary fragment that balances complexity with the core tenets of FBDD.
Rationale for Selection
-
Three-Dimensionality: The non-aromatic, saturated piperidine ring adopts a stable chair conformation, presenting substituents in well-defined axial and equatorial vectors.[4] This inherent 3D geometry is superior to flat scaffolds for probing the often-intricate topographical features of protein binding sites, increasing the likelihood of finding unique and high-quality interactions.[3]
-
Strategic Placement of Interaction Points: The pyrazole ring is a bioisosteric staple in medicinal chemistry, offering a rich array of interaction capabilities.[5] It contains both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the sp2 nitrogen), providing the directional interactions necessary to anchor the fragment in a binding site.
-
Favorable Physicochemical Properties: The scaffold aligns well with the widely accepted "Rule of Three," a guideline for fragment-like chemical space.[6] This ensures adequate solubility, a prerequisite for the high concentrations used in biophysical screening methods, and predicts a higher ligand efficiency for initial hits.
Physicochemical Data
The properties of the core scaffold make it an ideal starting point for an FBDD campaign.
| Property | Value (Calculated for Isomer) | Significance in FBDD |
| Molecular Formula | C₈H₁₃N₃ | Simple composition, low heavy atom count. |
| Molecular Weight | 151.21 g/mol [7] | Well within the "Rule of Three" (<300 Da), ensuring efficient exploration of chemical space.[6] |
| Hydrogen Bond Donors | 1[7] | Provides a key vector for specific protein interactions. |
| Hydrogen Bond Acceptors | 3[7] | Offers multiple opportunities for forming hydrogen bonds. |
| cLogP | 0.8076[7] | Indicates good solubility and balances lipophilicity, reducing the risk of non-specific binding.[8] |
| TPSA (Topological Polar Surface Area) | 29.85 Ų[7] | Predicts good cell permeability for downstream development. |
| Rotatable Bonds | 1[7] | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Note: Data is for the related isomer 3-(1H-pyrazol-1-yl)piperidine, whose properties are highly representative of the 5-yl isomer.
Synthesis of a "Poised" Fragment Library
A key advantage of a scaffold like this compound is its synthetic tractability. It can be readily synthesized and, more importantly, is "poised" for rapid elaboration, meaning derivatives can be easily created from a common intermediate. This is crucial for the hit-to-lead phase.[9]
A general synthetic approach can be envisioned through the reaction of a suitably protected piperidine precursor containing a β-keto ester with a hydrazine source to form the pyrazole ring.[10]
Caption: A generalized synthetic route to the pyrazolyl-piperidine scaffold.
FBDD Screening Cascade: From Library to Hits
Identifying fragments that bind to a target requires highly sensitive biophysical techniques capable of detecting weak interactions (typically in the high µM to mM range).[1][2] A robust screening cascade employs an initial high-throughput method followed by orthogonal validation to eliminate false positives.
Caption: A typical workflow for fragment screening and hit validation.
Protocol 3.1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time detection of binding events.[11][12] It is highly sensitive and provides kinetic data.
Objective: To identify fragments from a library that bind to an immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5 dextran chip)
-
Protein target of interest (>95% purity)
-
Fragment library stock solutions (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Chip Preparation and Target Immobilization:
-
Rationale: Covalent immobilization of the target protein creates a stable surface for interaction analysis. A reference flow cell is prepared to subtract non-specific binding and bulk refractive index effects.[13]
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein target (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.5-5.5) over one flow cell until the desired immobilization level is reached (typically 8,000-12,000 Response Units).
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
On a separate flow cell, perform a "mock" immobilization (activation and deactivation without protein) to create the reference surface.
-
-
Fragment Screening:
-
Rationale: Fragments are screened at a single high concentration to maximize the chance of detecting weak binders. Precise DMSO matching between sample and running buffer is critical to minimize solvent artifacts.[14]
-
Prepare fragment solutions by diluting stocks into running buffer to a final concentration of 200-500 µM. Ensure the final DMSO concentration is identical in all samples and the running buffer (e.g., 1-2%).
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Between injections, regenerate the surface if necessary with a mild buffer (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis and Hit Identification:
-
Rationale: Hits are identified by a specific binding signal on the target surface that is absent on the reference surface.
-
Process the raw data by subtracting the reference flow cell signal from the target flow cell signal ("double referencing").
-
A fragment is considered a primary hit if its reference-subtracted response is significantly above the baseline noise (e.g., >20 RU) and shows a concentration-dependent binding pattern upon re-testing.
-
Hit Validation and Characterization
A primary hit must be confirmed using an orthogonal method to ensure it is not an artifact of the initial screening technology. Bio-Layer Interferometry (BLI) is an excellent choice for this validation step.[15][16]
Protocol 4.1: Orthogonal Hit Validation by Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[15] Its fluidics-free "Dip and Read" format makes it robust and less susceptible to clogging issues.[17]
Objective: To confirm the binding of primary hits from SPR and determine their dissociation constant (K D).
Materials:
-
BLI instrument (e.g., Octet®)
-
Streptavidin (SA) biosensors
-
Biotinylated protein target
-
Validated fragment hits from SPR screen
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO)
-
96-well microplates
Methodology:
-
Biosensor Preparation and Target Loading:
-
Rationale: Immobilizing a biotinylated target onto a streptavidin-coated biosensor provides a stable and oriented surface for analysis.
-
Hydrate SA biosensors in assay buffer for at least 10 minutes in a 96-well plate.[17]
-
Load the biotinylated protein target onto the biosensors by dipping them into wells containing the protein (e.g., 10-20 µg/mL) until a stable signal is achieved (typically a 1-2 nm shift).
-
-
Kinetic Analysis:
-
Rationale: A dose-response experiment is performed to determine the binding affinity (K D). A baseline step before and after loading is crucial for accurate measurements.[18]
-
Establish a baseline for the loaded biosensors by dipping them into wells containing assay buffer (60 seconds).
-
Transfer the biosensors to wells containing a serial dilution of the fragment hit (e.g., 8 concentrations from 1 mM down to 7.8 µM) to measure the association rate (120-180 seconds).
-
Move the biosensors back to wells with assay buffer to measure the dissociation rate (180-300 seconds).[15]
-
-
Data Analysis and Affinity Determination:
-
Rationale: By fitting the association and dissociation curves globally, the kinetic constants (k on, k off) and the dissociation constant (K D) can be calculated.
-
Process the data using the instrument's analysis software. Reference-subtract using a biosensor loaded with target but dipped into buffer only.
-
Fit the curves to a 1:1 binding model to determine k on, k off, and K D.
-
Calculate the Ligand Efficiency (LE) using the formula: LE = (–RTlnK D) / N, where N is the number of non-hydrogen atoms. LE ≥ 0.3 kcal/mol/heavy atom is considered a high-quality hit.
-
Hypothetical Hit Validation Data
| Fragment Hit ID | K D (µM) by BLI | Ligand Efficiency (LE) | Status |
| PzP-001 | 150 | 0.35 | Validated Hit |
| PzP-002 | >1000 | <0.25 | De-prioritize |
| PzP-003 | 85 | 0.38 | High-Priority Hit |
| PzP-004 | No binding | N/A | False Positive |
Hit-to-Lead Optimization: Growing the Fragment
Once a fragment like this compound is validated and its binding mode is confirmed by structural biology (e.g., X-ray crystallography), the next stage is to improve its potency into the lead-like range (nM affinity).[19] This is achieved by adding chemical functionality that makes additional favorable interactions with the target protein.[20][21]
Caption: The three primary strategies for evolving a fragment hit into a potent lead compound.
With the this compound scaffold, several growth vectors are apparent:
-
Piperidine Nitrogen (N1): An obvious point for derivatization via alkylation or acylation to probe nearby pockets.
-
Pyrazole Nitrogen (N1): Can be alkylated to explore a different vector, potentially displacing a key water molecule.
-
Piperidine Ring (C4/C5): Functionalization here can project groups into new space, though synthesis is more complex.
By leveraging structural data, medicinal chemists can rationally design and synthesize a small library of analogs based on the initial hit, progressively improving affinity and other drug-like properties in a highly efficient and capital-sparing manner.
References
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Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]
-
Kumar, A., & Vamathevan, J. (2022). NMR-Fragment Based Virtual Screening: A Brief Overview. Pharmaceuticals, 15(5), 565. [Link]
-
Ciulli, A., & Blundell, T. L. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Structural Biology, 20(2), 203-210. [Link]
-
Kesherwani, M., & Mishra, R. (2021). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC. [Link]
-
de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Resources. [Link]
-
Charles River Laboratories. (n.d.). Fragment-based Drug Discovery. Charles River. [Link]
-
Arkin, M. R., et al. (2014). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews, 114(9), 4618-4657. [Link]
-
3D-e-Chem. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]
-
Johnson, E. F., & Stout, C. D. (2015). Scaffolds for blocking protein-protein interactions. Protein Science, 24(7), 1057-1065. [Link]
-
Abdol, C., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22359. [Link]
-
Juhas, M., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]
-
de Souza Neto, L. R., et al. (2020). Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. ResearchGate. [Link]
-
iGEM Team. (n.d.). BLI Protocol. GitLab. [Link]
-
Cunningham, C. N., & Artzt, C. L. (2021). Biolayer Interferometry for DNA-Protein Interactions. Protocols.io. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Sun, H., et al. (2022). Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. RSC Medicinal Chemistry, 13(7), 803-812. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364-1372. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
-
Neumann, J., et al. (2012). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 3(12), 1046-1050. [Link]
-
PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Wallen, T. R., & Koul, A. (2022). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PubMed Central. [Link]
-
Newcastle University Theses. (n.d.). Protein Scaffolds to Enable Structure-Based Drug Discovery. Newcastle University. [Link]
-
Cunningham, C. N., & Artzt, C. L. (2023). Biolayer Interferometry for DNA Protein Interactions V.2. Protocols.io. [Link]
-
ResearchGate. (2020). Discovery of RNA-binding fragments using Biolayer Interferometry. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. NIH. [Link]
-
Rees, D. C., et al. (2004). Fragment-Based Lead Discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]
-
Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. [Link]
-
National Institutes of Health. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]
-
Cerk, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6296. [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5715. [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]
-
Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
-
National Institutes of Health. (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. NIH. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]
-
ResearchGate. (n.d.). Fragment-based drug design (FBDD) approaches used to identify hits. ResearchGate. [Link]
-
European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]
-
National Institutes of Health. (n.d.). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. PMC. [Link]
-
PubMed. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]
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Troubleshooting & Optimization
improving the yield of 3-(1H-pyrazol-5-yl)piperidine synthesis
Q4: My final product is yellow or brown. Is this a problem? A: A yellow or brown color often indicates the presence of minor oxidation products. [2]For many applications, this may not be an issue. However, for high-purity applications in drug development, further purification is necessary. If color persists after chromatography, consider a final purification step via salt formation and recrystallization, or distillation if the compound is thermally stable. Storing the final, purified piperidine under an inert atmosphere and protected from light can prevent future discoloration. [2]
Key Experimental Protocol: Pyrazole Formation from a β-Ketoester Precursor
This protocol describes the synthesis of N-Boc-3-(1H-pyrazol-5-yl)piperidine from the corresponding piperidine-3-yl β-ketoester.
Materials:
-
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst, ~0.1 eq)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the piperidine β-ketoester (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add glacial acetic acid (0.1 eq) to the solution. Begin stirring and then add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting ketoester is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-protected pyrazolylpiperidine.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Priezzheva, L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
O'Connell, S. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
-
Berrino, E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Bouabdallah, I., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Mphahlele, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrazole-Piperidine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazole-piperidine heterocycles. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these important scaffolds. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my pyrazole-piperidine condensation reaction. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole-piperidine synthesis are a frequent issue stemming from several factors. Let's break down the common culprits and their solutions:
-
Inadequate Catalyst Activity: The choice and handling of the catalyst are critical.
-
Causality: Many condensation reactions for forming pyrazole rings rely on acid or base catalysis to activate the carbonyl and amine groups, respectively.[1] If the catalyst is old, impure, or used in an incorrect amount, the reaction will not proceed efficiently. For instance, piperidine itself can act as a basic catalyst in some syntheses.[2]
-
Troubleshooting:
-
Catalyst Selection: For acid-catalyzed reactions, consider using milder Lewis acids like ZnO nanoparticles or solid acid catalysts such as silica sulfuric acid (SSA) which can offer high yields and easier work-up.[3] For base-catalyzed reactions, ensure your piperidine or other amine catalyst is fresh and anhydrous.
-
Catalyst Loading: Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can lead to side product formation. A typical starting point for piperidine is 5-10 mol%.[4]
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Causality: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. The solvent also influences reactant solubility and the reaction pathway.
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature. Many of these reactions are performed under reflux conditions to ensure sufficient energy input.[3]
-
Solvent: Ensure your reactants are fully dissolved. If solubility is an issue, consider a different solvent or a co-solvent system. Green chemistry approaches using water or polyethylene glycol (PEG-600) have also proven effective and can simplify purification.[2][3]
-
-
-
Poor Quality Starting Materials: Impurities in your starting materials can inhibit the reaction.
-
Causality: Water, for example, can hydrolyze intermediates or react with certain catalysts. Other impurities might participate in unwanted side reactions.
-
Troubleshooting:
-
Ensure all starting materials are pure and dry. Recrystallize or distill them if necessary.
-
Store hygroscopic reagents in a desiccator.
-
-
Q2: My reaction is producing a complex mixture of regioisomers. How can I control the regioselectivity of the pyrazole ring formation?
A2: Regioselectivity is a well-known challenge in the synthesis of unsymmetrically substituted pyrazoles, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[5]
-
Causality: The initial condensation can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound, leading to two different regioisomers. The electronic and steric properties of the substituents on both reactants influence which pathway is favored.
-
Troubleshooting & Control Strategies:
-
Choice of Hydrazine: The nature of the substituent on the hydrazine can direct the cyclization. Bulky substituents on the hydrazine may favor reaction at the less sterically hindered carbonyl group of the dicarbonyl compound.
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium can significantly influence which nitrogen of the hydrazine is more nucleophilic and the reactivity of the carbonyl groups. Careful control of pH can favor one isomer over the other.
-
Catalyst: The use of specific catalysts can promote the formation of a single regioisomer. For example, montmorillonite K-10 has been used to achieve regiospecific synthesis in some cases.[5]
-
-
Strategic Use of Protecting Groups: Protecting one of the carbonyl groups or using a precursor that generates the 1,3-dicarbonyl in situ can be an effective strategy to force the reaction to proceed in a specific direction.
-
Stepwise Synthesis: A stepwise approach, where the initial condensation product (a pyrazoline) is isolated and then oxidized to the pyrazole, can sometimes offer better control over regioselectivity compared to a one-pot reaction.[5]
-
Troubleshooting Guides
Problem: Difficulty in Purifying the Final Pyrazole-Piperidine Product
Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
| Symptom | Potential Cause | Recommended Solution |
| Oily product that won't crystallize | Residual solvent, presence of isomeric impurities, or hygroscopic nature of the product. | 1. High-Vacuum Drying: Ensure all solvent is removed under high vacuum, possibly with gentle heating. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. 3. Column Chromatography: If impurities are preventing crystallization, purification by column chromatography on silica gel is often necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[6] |
| Inseparable mixture of product and starting material | Similar polarities of the product and one or more starting materials. | 1. Acid-Base Extraction: Exploit the basicity of the piperidine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the product extracted back into an organic solvent. 2. Derivative Formation: If the product has a reactive functional group that the starting materials lack (or vice versa), you can temporarily form a derivative to alter its polarity for easier separation. |
| Product decomposes on silica gel column | The product is sensitive to the acidic nature of silica gel. | 1. Use Neutral or Basic Alumina: Substitute silica gel with neutral or basic alumina for column chromatography. 2. Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a base like triethylamine (0.1-1%) before packing the column. |
Experimental Protocols
Protocol 1: General Procedure for Piperidine-Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is a generalized procedure based on multicomponent reactions that have been shown to be effective.[4]
Reactants:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Piperidine (5 mol%)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde, malononitrile, hydrazine hydrate, and β-ketoester in water.
-
Add piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Synthetic Pathway for Pyrazole-Piperidine Heterocycles
Caption: A simplified workflow of pyrazole-piperidine synthesis.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. (n.d.). Google Scholar.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD.
- Technical Support Center: Efficient Synthesis of Pyrazole Derivatives. (n.d.). Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - NIH.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.
- SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Indo American Journal of Pharmaceutical Research.
- Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. (2014). IRD India.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES | Request PDF. (n.d.). ResearchGate.
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals.
- SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. (2016). International Journal of Chemical and Pharmaceutical Analysis.
- Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/ Aniline Moieties. (2021). Semantic Scholar.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
Sources
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- 2. irdindia.in [irdindia.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-(1H-Pyrazol-5-yl)piperidine Isomers
Introduction
The 3-(1H-pyrazol-5-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas.[1][2] However, the synthesis of these molecules often yields a complex mixture of isomers, including regioisomers (variations in the attachment points on the pyrazole or piperidine rings) and stereoisomers (enantiomers and diastereomers). The separation of these closely related compounds is a significant bottleneck in the drug development process, demanding robust and efficient purification strategies.
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the common and complex purification challenges associated with this compound isomers. Drawing from established chromatographic principles and field-proven techniques, this center offers in-depth, question-and-answer-based guides to streamline your purification workflows and ensure the isolation of high-purity compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound and its derivatives.
Q1: My primary challenge is separating the R and S enantiomers of a this compound derivative. Standard reversed-phase HPLC on a C18 column shows only a single peak. What is the recommended approach?
A1: This is a classic challenge, as enantiomers possess identical physical properties in an achiral environment. A standard C18 column is achiral and thus cannot differentiate between them. To resolve a racemic mixture, you must introduce a chiral environment. The two most effective strategies are Chiral Chromatography and Diastereomeric Salt Crystallization.
Strategy 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is the most direct and widely used method for enantioseparation. It relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Why it works: CSPs, often based on polysaccharide derivatives like cellulose or amylose, contain chiral pockets or surfaces.[3][4] One enantiomer will have a stronger or more stable interaction (e.g., through hydrogen bonding, pi-pi stacking, or steric hindrance) with the CSP than the other, causing it to be retained longer on the column.
-
Recommended Starting Point: Supercritical Fluid Chromatography (SFC): For piperidine derivatives, SFC is often superior to HPLC.[5][6] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations, higher efficiency, and reduced consumption of hazardous organic solvents.[6][7]
-
Expert Insight: The basic nitrogen of the piperidine ring can cause peak tailing on silica-based CSPs. Adding a small amount of an amine modifier like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase is crucial. This additive competes with the analyte for active sites on the stationary phase, improving peak shape and resolution.
-
Workflow for Chiral Method Development:
Caption: Decision workflow for chiral separation method development.
Strategy 2: Diastereomeric Salt Crystallization
This classical method involves reacting the racemic piperidine base with a single enantiomer of a chiral acid (a resolving agent) like tartaric acid or mandelic acid. This forms a pair of diastereomeric salts, which have different physical properties, including solubility.
-
Why it works: The different spatial arrangements of the diastereomeric salts lead to distinct crystal lattice energies and solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is liberated from the salt by treatment with a base.
Q2: My synthesis produced both 3-(1H-pyrazol-3-yl)piperidine and this compound regioisomers. They are difficult to separate using standard silica gel chromatography. How can I improve the separation?
A2: This is a common regioselectivity challenge in pyrazole synthesis.[8] These isomers often have very similar polarities, making separation on standard silica gel difficult.
-
Underlying Cause: The small difference in the position of the piperidine substituent on the pyrazole ring leads to a minor change in the overall dipole moment and hydrogen bonding capability of the molecule.
-
Troubleshooting Steps:
-
Optimize Achiral Chromatography:
-
Change the Stationary Phase: Instead of standard silica, consider using alumina or a bonded-phase silica like diol or amino-propylated silica. These offer different selectivities.
-
Employ Supercritical Fluid Chromatography (SFC): Achiral SFC can be remarkably effective for separating isomers that are challenging by HPLC or flash chromatography.[9][10] Chiral columns are often successfully used for achiral separations due to their unique selectivities.[9]
-
-
Utilize a Derivatization Strategy:
-
Temporarily protect the piperidine nitrogen (e.g., as a Boc-carbamate) or the pyrazole nitrogen. The resulting derivatives will have different steric and electronic properties, which can significantly enhance separability on standard silica gel. After separation, the protecting group can be removed.
-
-
Data Table: Suggested Starting Conditions for Isomer Separation
| Isomer Type | Recommended Primary Technique | Stationary Phase(s) to Screen | Mobile Phase Modifiers/Additives | Key Considerations |
| Enantiomers (R/S) | Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSPs (e.g., Cellulose, Amylose derivatives)[3] | Methanol or Ethanol as co-solvent; 0.1-0.5% Isopropylamine or DEA | Ensure modifier is used to prevent peak tailing. SFC is often faster and greener than HPLC.[7] |
| Regioisomers (e.g., pyrazol-3-yl vs. pyrazol-5-yl) | Achiral SFC or RP-HPLC | Diol, Cyano (CN), or Phenyl-Hexyl stationary phases | For SFC: CO₂/Methanol gradient. For HPLC: Water/Acetonitrile with 0.1% TFA or Formic Acid | The subtle differences in dipole moments can be exploited by stationary phases with different selectivities. |
Frequently Asked Questions (FAQs)
Q3: Can I use a chiral column for achiral separations, like for my regioisomers?
A3: Absolutely. This is an often-overlooked strategy. Chiral stationary phases possess unique and complex surfaces that can provide excellent selectivity for achiral compounds, especially isomers that are difficult to separate on traditional achiral phases.[9] If you have a library of chiral columns for enantioseparations, it is highly recommended to screen them for your challenging achiral purifications as well.
Q4: My compound has poor solubility in common chromatography solvents. How does this impact purification, and what can I do?
A4: Poor solubility is a major obstacle, as it can lead to sample precipitation on the column, causing blockages and poor chromatographic performance. Preparative SFC is particularly advantageous here.[9] The supercritical CO₂ mobile phase has excellent solvating power for many organic compounds, and the sample can often be dissolved in a minimal amount of a compatible organic solvent (like DMSO or DMF) for injection. This avoids the need for large volumes of solvents like hexane or ethyl acetate where the compound may be poorly soluble.
Q5: What is the most reliable way to confirm the identity of the separated isomers?
A5: Chromatographic separation alone is not sufficient for identification. A combination of spectroscopic techniques is required:
-
Nuclear Magnetic Resonance (NMR): For regioisomers, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) are definitive.[8] They can establish through-space or through-bond correlations that confirm the connectivity of the piperidine and pyrazole rings.
-
X-Ray Crystallography: If you can grow a suitable crystal of one of the separated compounds (often as a salt), single-crystal X-ray diffraction provides unambiguous proof of both its relative and absolute stereochemistry.[11]
-
Mass Spectrometry (MS): While MS will not differentiate isomers (as they have the same mass), it is essential for confirming the molecular weight of your purified fractions.
Experimental Protocols
Protocol 1: General Screening Protocol for Chiral SFC
This protocol outlines a typical screening approach for resolving the enantiomers of a this compound derivative.
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic mixture in a suitable solvent (e.g., Methanol or Ethanol).
-
System Setup:
-
Instrument: Analytical Supercritical Fluid Chromatography (SFC) system.
-
Columns: Screen a set of 4-6 chiral stationary phases (e.g., columns based on Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), etc.).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Isopropylamine.
-
-
Screening Method:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Gradient: 5% to 40% Co-solvent over 5 minutes, hold at 40% for 1 minute.
-
Detection: UV at 220 nm and 254 nm.
-
-
Analysis: Evaluate the chromatograms from each column. Look for the column that provides the best separation (resolution factor Rs > 1.5 is ideal).
-
Optimization: Once a "hit" is identified, optimize the separation by adjusting the co-solvent (e.g., switching to ethanol), modifier concentration, gradient slope, or temperature to maximize resolution.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives.
- TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- El-Kassem, N. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
- de la Fuente, M., et al. (2021). Isolation of achiral aliphatic acid derivatives from Piper kadsura using preparative two-dimensional chiral supercritical fluid chromatography. PubMed.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Wiley Online Library. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- LCGC. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Wiley Online Library. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 7. selvita.com [selvita.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Isolation of achiral aliphatic acid derivatives from Piper kadsura using preparative two-dimensional chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(1H-Pyrazol-5-yl)piperidine Derivatization
Welcome to the technical support center for the derivatization of 3-(1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. The piperidine ring is a fundamental component in many pharmaceuticals, and its derivatization is key to exploring new therapeutic agents.[1][2]
This resource is structured in a question-and-answer format to directly address specific experimental issues. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the this compound core?
A1: The two primary sites for derivatization on the this compound scaffold are the piperidine nitrogen and the pyrazole nitrogen.
-
N-Arylation/N-Alkylation of the Piperidine Nitrogen: This is a widely used method to introduce a vast array of substituents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between the piperidine nitrogen and aryl halides.[3][4] Reductive amination is another common method for introducing alkyl groups.[2]
-
N-Arylation/N-Alkylation of the Pyrazole Nitrogen: The pyrazole nitrogen can also be functionalized, often using copper-catalyzed or palladium-catalyzed N-arylation reactions.[5][6][7] The choice of catalyst and reaction conditions can influence the regioselectivity between the two pyrazole nitrogens.
-
Acylation: The piperidine nitrogen can be readily acylated using acid chlorides or activated carboxylic acids to form amides. This is a straightforward way to introduce diverse functional groups.
Q2: I am planning a Buchwald-Hartwig amination to derivatize the piperidine nitrogen. What are the critical parameters to consider for reaction optimization?
A2: The success of a Buchwald-Hartwig amination hinges on the careful selection of several components. This reaction is a cornerstone for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[3]
Key Parameters for Optimization:
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. For challenging couplings, specialized precatalysts like those based on bulky biarylphosphine ligands (e.g., tBuBrettPhos) can be highly effective, especially for unprotected heterocyclic bromides.[8] |
| Ligand | The choice of phosphine ligand is crucial and often substrate-dependent. For secondary amines like piperidine, bidentate ligands such as BINAP or DPPF can be effective.[3] Sterically hindered ligands are also widely used.[3] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium carbonate (K₂CO₃) can be used, but may be less effective.[9] |
| Solvent | Anhydrous, deoxygenated aprotic solvents are necessary. Toluene, dioxane, and THF are frequently used. The choice of solvent can significantly impact reaction rate and yield.[10] |
| Temperature | Reactions are typically run at elevated temperatures, often between 80-110 °C. Microwave heating can sometimes accelerate the reaction.[11] |
| Atmosphere | The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands. |
Q3: Can I derivatize the pyrazole nitrogen in the presence of an unprotected piperidine nitrogen?
A3: Selective derivatization of the pyrazole nitrogen in the presence of an unprotected piperidine can be challenging due to the comparable nucleophilicity of the two nitrogens. However, it can be achieved under specific conditions. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, can sometimes favor arylation of the pyrazole ring.[5][7][12] The choice of ligand and base is critical for achieving the desired selectivity.
Alternatively, a protecting group strategy is often the most reliable approach. The piperidine nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), which can be readily removed after the pyrazole derivatization is complete.
Troubleshooting Guide
Problem 1: Low or no yield in my Buchwald-Hartwig amination of this compound with an aryl bromide.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| Inactive Catalyst/Ligand | The palladium catalyst and phosphine ligand are sensitive to air and moisture. Ensure you are using fresh, high-purity reagents. Consider using a pre-formed palladium-ligand complex, which can be more stable. Trying a different class of phosphine ligand can also be beneficial.[13] |
| Poor Reagent Quality | Impurities in the aryl halide or the this compound can poison the catalyst. Purify your starting materials if their purity is questionable. The base, particularly NaOt-Bu, is very hygroscopic; use a freshly opened bottle or dry it before use. |
| Suboptimal Reaction Conditions | If the reaction is sluggish, consider increasing the temperature in increments of 10 °C. The choice of solvent can have a significant impact; if you are using toluene, you might try dioxane or THF.[10] Prolonging the reaction time may also drive the reaction to completion. |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to determine if the starting materials are being consumed. If the reaction stalls, it could be due to catalyst deactivation. In some cases, adding a second portion of catalyst and ligand can restart the reaction. |
| Product Degradation | The derivatized product may be unstable under the reaction or workup conditions. Consider using milder workup procedures and purify the product promptly after the reaction is complete. |
Problem 2: Formation of multiple products or impurities.
The formation of side products can complicate purification and reduce the yield of the desired derivative.
Potential Side Reactions and Solutions
Caption: Potential side reactions in the derivatization process.
| Side Product | Potential Cause | Recommended Solution |
| Double Arylation (on both pyrazole and piperidine nitrogens) | This can occur if the reaction conditions are too harsh or if an excess of the aryl halide is used. | Use a stoichiometric amount of the aryl halide (or a slight excess of the piperidine derivative). Consider lowering the reaction temperature. A protecting group strategy for the less reactive nitrogen may be necessary. |
| Homocoupling of the Aryl Halide (Ar-Ar) | This side reaction is often a result of catalyst decomposition, which can be caused by impurities or non-optimal reaction conditions. | Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly to remove oxygen. A different palladium source or ligand may be less prone to promoting homocoupling. |
| Debromination of the Aryl Bromide | This can occur in the presence of a strong base and a palladium catalyst. | Using a milder base like K₂CO₃ or Cs₂CO₃ might mitigate this, although it may also slow down the desired reaction.[9] Optimizing the reaction time is also important, as prolonged heating can lead to more side reactions. |
Problem 3: Difficulty in purifying the final product.
Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
Purification Strategies
| Method | Application Notes |
| Column Chromatography | This is the most common method for purifying derivatized products. A careful selection of the solvent system is crucial for achieving good separation. Start with a non-polar eluent and gradually increase the polarity. A gradient elution is often necessary. |
| Crystallization | If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Acid-Base Extraction | The basicity of the piperidine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the desired product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. This can be effective for removing non-basic impurities. |
| Preparative HPLC | For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful tool. A variety of stationary and mobile phases can be screened to find the optimal conditions. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask, add the this compound (1.2 equivalents), aryl bromide (1.0 equivalent), palladium precatalyst (1-5 mol%), and phosphine ligand (1.1-1.2 equivalents relative to palladium).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous, degassed toluene via syringe.
-
Add the sodium tert-butoxide (1.4 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. ResearchGate. Available from: [Link]
-
Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity. J-Stage. Available from: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. Available from: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. National Institutes of Health. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Available from: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available from: [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available from: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available from: [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. Available from: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available from: [Link]
-
Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available from: [Link]
-
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. National Institutes of Health. Available from: [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information. Available from: [Link]
-
Derivatization. Chemistry LibreTexts. Available from: [Link]
-
Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. Available from: [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available from: [Link]
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Crystallization of 3-(1H-pyrazol-5-yl)piperidine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 3-(1H-pyrazol-5-yl)piperidine. The content is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering step in pharmaceutical development. For active pharmaceutical ingredients (APIs) like this compound, a heterocyclic compound of significant interest in medicinal chemistry, obtaining a stable, pure, and well-defined crystalline form is paramount.[1][2][3][4] A successful crystallization process influences critical downstream properties such as solubility, stability, and manufacturability. However, the unique structural features of this molecule—namely the hydrogen-bond donating and accepting capabilities of the pyrazole and piperidine rings—can present specific challenges, including polymorphism, oiling out, and the formation of amorphous material. This guide provides a systematic approach to overcoming these common hurdles.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for designing a robust crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| Hydrogen Bond Donors | 1 (Piperidine NH) | [5] |
| Hydrogen Bond Acceptors | 3 (Pyrazole N, Piperidine N) | [5] |
| Topological Polar Surface Area (TPSA) | 29.85 Ų | [5] |
| Computed logP | 0.8076 | [5] |
| Structure | The molecule contains a basic piperidine ring and a pyrazole ring, which exhibits tautomerism.[1][6][7] | - |
Troubleshooting Guide & FAQs
This section addresses common crystallization problems in a direct question-and-answer format.
Q1: My solution of this compound remains clear and no crystals are forming, even after cooling. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated, a prerequisite for nucleation (the birth of new crystals).[8] The goal is to gently push the system into a metastable zone where crystal growth is favored over spontaneous, uncontrolled precipitation.
Causality & Solutions:
-
Insufficient Concentration: The most common cause is using too much solvent.
-
Solution: Slowly evaporate the solvent under a gentle stream of nitrogen or by covering the vial with perforated film.[9] This gradually increases the solute concentration. Be patient; the best crystals often grow over days, not hours.
-
-
High Kinetic Barrier to Nucleation: The molecules may need an energy input or a template to begin organizing into a crystal lattice.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[10]
-
Solution 2: Seeding: Introduce a "seed crystal"—a tiny crystal of the same compound from a previous successful batch.[10] This provides a perfect template for further growth, bypassing the initial nucleation barrier.
-
Solution 3: Further Cooling: If cooling to room temperature is insufficient, try cooling the solution slowly to a lower temperature (e.g., 4°C or -20°C). Plunging a warm solution directly into a very cold bath can cause it to crash out, so a gradual temperature reduction is key.[10]
-
Q2: Instead of crystals, my compound has separated as an oily liquid. How can I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system or when the rate of supersaturation is too high.
Causality & Solutions:
-
Rapid Cooling: Cooling too quickly can cause the solute to exceed its solubility limit so rapidly that it doesn't have time to organize into a crystal lattice.[10]
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5%) of additional solvent to slightly reduce the saturation level. Allow the solution to cool much more slowly.[10] Insulating the flask (e.g., with paper towels or an inverted beaker) can help achieve a slower, more controlled cooling rate.[10][11]
-
-
Solvent Choice: The chosen solvent may be too "good," leading to very high solubility and a tendency to form supersaturated oils.
-
Solution: Consider a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures is often ideal. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or mixtures such as ethanol/water can be effective.[12]
-
-
pH Effects: The piperidine moiety is basic. The pH of the solution can significantly affect the protonation state and, consequently, the solubility and crystallization behavior.[13][14]
-
Solution: Ensure the compound is in its freebase form for crystallization, unless a salt is desired. If the synthesis involved acidic or basic workup, residual salts could be affecting the process. Consider a mild basic wash and re-extraction if impurities are suspected.
-
Q3: A fine powder or amorphous solid crashed out of my solution immediately upon cooling. How can I get well-defined crystals?
Answer: This is a classic sign of excessive supersaturation, leading to a very high nucleation rate that dominates over the crystal growth phase.[11][15] The system moves directly from a stable solution to a highly unstable, labile zone, causing rapid precipitation.
Causality & Solutions:
-
Too Little Solvent/Too Rapid Cooling: This is the primary cause. The solution becomes supersaturated too quickly.
-
Inappropriate Crystallization Method: For some compounds, slow cooling is not the best method.
-
Solution: Try a Diffusion Method. This is often the best approach for growing high-quality crystals.[17] Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, DMF). Place this vial inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into the primary solution, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.
-
Q4: The crystals I obtained are very small, needle-like, or clumped together. How can I improve their quality and size?
Answer: Crystal morphology is a direct result of the balance between nucleation and growth rates.[8][15] Small or needle-like crystals suggest that nucleation was too fast, and growth was either too rapid or hindered.
Causality & Solutions:
-
High Nucleation Rate: Too many initial crystals formed, competing for the available solute and limiting the final size of each.
-
Solvent Effects: The solvent can influence crystal habit. Hydrogen bonding interactions between the solvent and the solute can either promote or inhibit growth on certain crystal faces.[9][17]
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes switching from a protic solvent (like ethanol) to an aprotic one (like ethyl acetate) can dramatically change the crystal shape.
-
-
Agitation/Disturbance: Bumping or swirling a crystallizing solution can induce secondary nucleation, leading to a shower of small crystals.[19]
-
Solution: Set up the crystallization in a vibration-free location and leave it undisturbed until growth is complete.
-
Recommended Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of a suitable solvent (e.g., isopropanol, acetonitrile, or ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Achieve Saturation: If the solid dissolves too easily, add more crude material until the solution is saturated at the elevated temperature. If impurities remain undissolved, perform a hot filtration. Conversely, if you added too much solvent, slowly boil some off.
-
Slow Cooling: Cover the flask with a watch glass or plug it loosely with cotton to prevent rapid evaporation and contamination.[10] Turn off the heat and allow the flask to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask filled with warm water).
-
Crystal Growth: Once at room temperature, if crystal growth is substantial, proceed to isolation. If not, transfer the flask to a 4°C refrigerator to further promote crystallization. Avoid disturbing the flask.[19]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)
This method is excellent for obtaining high-quality crystals from small amounts of material.[17]
-
Preparation: Dissolve your compound (~5-10 mg) in a minimal volume (~0.5 mL) of a relatively volatile "good" solvent (e.g., methanol or dichloromethane) in a small, open vial (e.g., a 2 mL GC vial).
-
Setup: Place this small vial inside a larger jar or beaker (~20 mL scintillation vial) that contains a layer (~2-3 mL) of a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether).
-
Diffusion: Seal the larger jar tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually lowers the solubility of your compound, leading to slow and controlled crystal growth over several days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and allow the crystals to air dry briefly before analysis.
Visualizing the Process
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common crystallization issues.
Vapor Diffusion Setup
Caption: Diagram of a vapor diffusion crystallization setup.
Crystal Characterization
Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and solid-state form.
| Technique | Purpose | Reference |
| Optical Microscopy | Initial assessment of crystal quality, shape (habit), and to check for uniformity. Polarized light microscopy can help distinguish between crystalline and amorphous material. | [20][21][22] |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline solid. It is essential for identifying the polymorph, confirming batch-to-batch consistency, and distinguishing from an amorphous solid. | [20][23] |
| Single Crystal X-ray Diffraction (SCXRD) | The definitive method for determining the three-dimensional atomic structure of a molecule. It confirms the chemical connectivity and reveals packing arrangements and intermolecular interactions (e.g., hydrogen bonds). | [20][23] |
| Differential Scanning Calorimetry (DSC) | A thermal analysis technique that measures heat flow as a function of temperature. It is used to determine the melting point, purity, and identify different polymorphic forms, which will have distinct melting endotherms. | [20][21] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. It is used to determine the presence of solvates (solvent molecules trapped in the crystal lattice) or hydrates. | [20][21] |
References
-
How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023). ResearchGate. [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (n.d.). ACS Publications. [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind. (n.d.). ReelMind. [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society. (2017). American Chemical Society. [Link]
-
Analytical techniques for studying and characterizing polymorphs - Oxford Academic. (2007). Oxford Academic. [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020). Reddit. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (n.d.). IntechOpen. [Link]
-
Video: Crystal Growth: Principles of Crystallization - JoVE. (2025). JoVE. [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (n.d.). MDPI. [Link]
-
Various techniques for study of Crystal Properties | PPTX - Slideshare. (n.d.). Slideshare. [Link]
-
Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials - MDPI. (2023). MDPI. [Link]
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Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems - PubMed Central. (2018). PubMed Central. [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
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Guide for crystallization. (n.d.). University of Geneva. [Link]
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Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties - University of Baghdad Digital Repository. (2022). University of Baghdad. [Link]
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Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). University of Florida. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). NIH. [Link]
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pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (n.d.). MDPI. [Link]
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Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals - University of Baghdad Digital Repository. (2022). University of Baghdad. [Link]
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Advice for Crystallization - Universität Potsdam. (n.d.). Universität Potsdam. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). MDPI. [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. (n.d.). NIH. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
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1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine | C12H17N3O - PubChem. (n.d.). PubChem. [Link]
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3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - NIH. (n.d.). NIH. [Link]
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3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - NIH. (n.d.). NIH. [Link]
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Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. [Link]
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Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC - NIH. (2025). NIH. [Link]
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Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine - PMC - NIH. (n.d.). NIH. [Link]
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PIPERIDINE - Ataman Kimya. (n.d.). Ataman Kimya. [Link]
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The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed. (2016). PubMed. [Link]
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(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (n.d.). MDPI. [Link]
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3-(3-methyl-1h-pyrazol-5-yl)piperidine hydrochloride (C9H15N3) - PubChemLite. (n.d.). PubChemLite. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). MDPI. [Link]
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(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). NIH. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). MDPI. [Link]
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An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace. (2022). SciSpace. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (n.d.).
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.). MDPI. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Frontiers. [Link]
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Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC - NIH. (n.d.). NIH. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-(1H-Pyrazol-5-yl)piperidine
Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic target. The piperidine and pyrazole moieties are cornerstones of modern pharmaceuticals, and their successful coupling requires a nuanced understanding of potential side reactions.[1] This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format, focusing on the causality behind common synthetic pitfalls and offering field-proven solutions.
Section 1: Pyrazole Ring Formation & Regiochemistry
The construction of the pyrazole ring is a critical phase, often accomplished via the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.[2] However, this step is frequently plagued by issues of regioselectivity and incomplete reactions.
FAQ 1.1: I've obtained a mixture of regioisomers. How can I control the formation of the desired 3-(piperidin-3-yl)-1H-pyrazole versus the 5-(piperidin-3-yl)-1H-pyrazole isomer?
Possible Cause: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl precursors.[2] The reaction proceeds through a hydrazone intermediate, and the subsequent intramolecular cyclization can occur at two different carbonyl carbons. The outcome is dictated by the relative electrophilicity of the two carbonyls and the steric environment. For a precursor like 1-(piperidin-3-yl)butane-1,3-dione, hydrazine can attack either the C1 carbonyl (adjacent to the piperidine) or the C3 carbonyl (adjacent to the methyl group), leading to two distinct isomers after cyclization and dehydration.
Troubleshooting & Optimization:
-
pH Control: The reaction pH is a critical determinant of regioselectivity. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity. The less sterically hindered carbonyl is often favored for initial attack by hydrazine. Conversely, basic conditions can proceed through an enolate, altering the reactive pathway. Experimenting with a pH gradient can help identify the optimal conditions for your specific substrate.
-
Strategic Use of Precursors: Instead of a simple 1,3-diketone, consider using precursors with differentiated reactivity, such as α,β-unsaturated ketones (chalcones) or enaminones.[2][3] The inherent polarization of these systems can direct the initial nucleophilic attack of the hydrazine, leading to a single major regioisomer.
-
Temperature and Solvent Effects: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. The choice of solvent can also influence the transition state energies; polar protic solvents may stabilize one intermediate over another.
Data Presentation: Impact of Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Catalyst | Acetic Acid (cat.) in Ethanol | Favors attack at the less hindered carbonyl | Acid catalysis enhances carbonyl electrophilicity; steric factors dominate the reaction pathway. |
| Reagent | Hydrazine Hydrate vs. Hydrazine HCl | Hydrazine HCl can provide in situ acidity | The hydrochloride salt can help maintain a mildly acidic environment, potentially improving selectivity. |
| Temperature | 0 °C to Room Temperature | Increased ratio of the kinetic product | Lower temperatures provide less energy to overcome higher activation barriers, favoring the faster-forming isomer. |
| Precursor | Enaminone of the piperidinyl ketone | High regioselectivity | The enamine functionality directs the initial attack of the hydrazine to the ketone carbonyl.[3] |
Visualization: Regiochemical Outcomes in Pyrazole Synthesis
Caption: Regiochemical outcomes in pyrazole synthesis.
FAQ 1.2: My reaction has stalled, and I'm isolating the hydrazone intermediate instead of the cyclized pyrazole. How can I drive the reaction to completion?
Possible Cause: The formation of a stable hydrazone intermediate indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization and dehydration are kinetically hindered. This can be due to insufficient temperature, an inappropriate catalyst (or lack thereof), or electronic effects from the piperidine substituent that reduce the nucleophilicity of the second nitrogen atom in the hydrazone.
Troubleshooting & Optimization:
-
Increase Temperature: Often, the cyclization step requires a higher activation energy than the initial condensation. Refluxing the reaction mixture in a higher-boiling solvent (e.g., toluene, xylene) is a common strategy.
-
Acid Catalysis: The cyclization is an intramolecular nucleophilic attack on a carbonyl, which is accelerated by acid. Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid to promote the reaction.
-
Dehydration: The final step is the elimination of water to form the aromatic pyrazole ring. Using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture can effectively drive the equilibrium towards the product.
Section 2: Piperidine Moiety & Protecting Group Complications
For many synthetic routes, the piperidine ring is introduced with a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.[] The removal of this group is a critical final step, but it is not without its own challenges.
FAQ 2.1: My N-Boc deprotection with TFA is giving low yields and/or unknown byproducts. What's going wrong?
Possible Cause: While trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection, the mechanism involves the formation of a highly reactive tert-butyl cation (t-Bu+).[5] This carbocation can be intercepted by any nucleophile present in the mixture. If the pyrazole ring or other functional groups are sufficiently nucleophilic, they can be alkylated by the t-Bu+, leading to undesired side products. Incomplete deprotection can also occur if the reaction time or TFA concentration is insufficient.
Troubleshooting & Optimization:
-
Use a Cation Scavenger: The most effective way to prevent t-butylation side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu+ cation as it forms.
-
Triethylsilane (TES): A highly effective scavenger.
-
Thioanisole: Also commonly used, particularly if sulfur-containing amino acids are present in more complex molecules.[5]
-
-
Alternative Acidic Conditions: If t-butylation remains an issue, consider alternative deprotection methods that may generate fewer reactive intermediates.
-
HCl in Dioxane/Methanol: Using a 4M solution of HCl in dioxane is a very common and clean method. The resulting piperidine hydrochloride salt often precipitates from the solution, simplifying isolation.[6]
-
-
Reaction Monitoring: Monitor the deprotection closely by TLC or LC-MS to ensure it goes to completion without prolonged exposure to harsh acidic conditions, which could degrade the product.
Visualization: N-Boc Deprotection and the Role of a Scavenger
Caption: Mechanism of N-Boc deprotection and byproduct mitigation.
Appendix A: Experimental Protocols
Protocol 1: Optimized N-Boc Deprotection using HCl/Dioxane
-
Objective: To achieve clean and complete removal of the N-Boc protecting group while minimizing side reactions.
-
Methodology:
-
Dissolve the N-Boc protected this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (4-5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the hydrochloride salt of the deprotected piperidine may precipitate.[6] If so, the product can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization and remove non-polar impurities.
-
To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaHCO₃ or NaOH), and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Tariq, M., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]
-
Varlamova, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
El-Sayed, N. N. E. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. OALib. Available at: [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
Enciso, A., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Górski, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Wiley Online Library. (2023). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistrySelect. Available at: [Link]
-
Synfacts. (2024). Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Retrieved from [Link]
-
ResearchGate. (2020). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Request PDF. Available at: [Link]
-
Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]
-
Wade, J.D., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science. Available at: [Link]
-
ResearchGate. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Sources
Technical Support Center: Enhancing the Storage Stability of 3-(1H-pyrazol-5-yl)piperidine
Welcome to the dedicated technical support center for 3-(1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific principles and practical laboratory experience to provide you with reliable solutions.
Understanding the Molecule: A Chemist's Perspective
This compound is a bifunctional molecule featuring a saturated piperidine ring and an aromatic pyrazole ring. The piperidine moiety, a secondary amine, imparts basicity and nucleophilicity, making it susceptible to oxidation and reactions with acidic compounds. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is generally more stable but can undergo electrophilic substitution and is susceptible to photodegradation under certain conditions. The interplay of these two rings dictates the overall stability profile of the molecule.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses potential problems you might encounter with this compound during storage and handling.
Problem 1: Discoloration of the Compound (e.g., turning yellow or brown)
Question: My solid this compound, which was initially a white to off-white powder, has developed a yellow or brownish tint over time. What could be the cause, and how can I prevent it?
Answer:
Discoloration is a common indicator of chemical degradation, often due to oxidation or the formation of minor impurities.
-
Root Cause Analysis:
-
Oxidation: The piperidine ring, being a secondary amine, is susceptible to oxidation, especially in the presence of air (oxygen) and light. This can lead to the formation of colored by-products. The nitrogen lone pair can be oxidized, or C-H bonds adjacent to the nitrogen can be susceptible to radical oxidation.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation pathways. While the pyrazole ring has aromatic stability, prolonged light exposure can lead to the formation of photo-adducts or rearrangement products, which may be colored.
-
Trace Impurities: The presence of residual catalysts or reagents from the synthesis can sometimes catalyze degradation reactions upon storage.
-
-
Immediate Actions & Solutions:
-
Purity Check: Re-analyze the material using a stability-indicating method, such as the HPLC-UV protocol detailed below, to quantify the purity and identify any new impurity peaks.
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Inert Atmosphere Storage: If you anticipate storing the compound for an extended period, transfer it to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and seal it tightly.
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Light Protection: Always store the compound in a light-proof or amber container to shield it from UV and visible light.[1][2] For highly sensitive applications, wrapping the container in aluminum foil provides an extra layer of protection.[2]
-
Problem 2: Changes in Physical State (e.g., clumping, deliquescence)
Question: My this compound powder has become clumpy and appears moist. What is happening?
Answer:
This observation strongly suggests moisture absorption. The compound is hygroscopic due to the presence of the amine group, which can readily form hydrogen bonds with water molecules.
-
Root Cause Analysis:
-
Immediate Actions & Solutions:
-
Drying: If the material is only slightly clumpy, it may be possible to dry it under a high vacuum in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate). Gentle heating under vacuum may be applied, but care must be taken to avoid thermal degradation (monitor temperature closely, not exceeding 40-50°C).
-
Proper Storage: Store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. For long-term storage, consider using packaging with a high moisture barrier, such as triple-laminated aluminum bags for bulk quantities.[1][4]
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Handling in a Dry Environment: When handling the compound, do so in a glove box with a dry atmosphere or, at a minimum, in a laboratory with low ambient humidity. Minimize the time the container is open to the atmosphere.
-
Problem 3: Inconsistent Results in Biological Assays
Question: I am observing a decrease in the potency or inconsistent results from my biological assays using a stock solution of this compound that has been stored for some time. What could be the reason?
Answer:
A loss of potency is a strong indicator of chemical degradation in your stock solution. The stability of the compound in solution can be different from its stability in the solid state.
-
Root Cause Analysis:
-
Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents may facilitate proton exchange and potential rearrangements. Solvents containing peroxides (e.g., aged ethers) can cause rapid oxidation.
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pH Effects: The stability of the compound can be pH-dependent. In acidic solutions, the piperidine nitrogen will be protonated, which can protect it from oxidation but may affect its biological activity or solubility. In basic solutions, the free base is more susceptible to oxidation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of concentration gradients and potentially accelerate degradation.
-
-
Immediate Actions & Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare stock solutions fresh for each experiment.
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Solvent Selection: Use high-purity, peroxide-free solvents. If possible, degas the solvent before use to remove dissolved oxygen.
-
pH Control: If your experimental protocol allows, buffer the solution to a pH where the compound is most stable. This will need to be determined empirically.
-
Storage of Solutions: If stock solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
-
Stability-Indicating Assay: Perform a forced degradation study on the compound in the intended solvent to understand its stability profile and identify potential degradants.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored at 2-8°C in a dark, dry environment under an inert atmosphere (argon or nitrogen) . A summary of recommended storage conditions is provided in the table below.
Q2: How should I handle an opened container of this compound?
A2: Once a container is opened, it is crucial to minimize its exposure to air, moisture, and light. After dispensing the required amount, flush the container's headspace with an inert gas before tightly resealing. Store the resealed container under the recommended conditions.
Q3: Are there any known incompatible materials or excipients?
A3: Yes. Due to the basic nature of the piperidine ring, this compound is incompatible with:
-
Strong Acids: Will form salts, which may have different solubility and activity profiles.
-
Strong Oxidizing Agents: Can lead to rapid and potentially hazardous degradation.
-
Aldehydes and Ketones: Can potentially form iminium ions or other condensation products.
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Reducing Sugars (e.g., Lactose): In solid-state formulations, the amine can react with reducing sugars via the Maillard reaction, especially in the presence of moisture, leading to discoloration and degradation.[5][6][7]
When selecting excipients for formulation, it is crucial to perform compatibility studies.[5][8]
Q4: What are the visual signs of degradation I should watch for?
A4: Be vigilant for the following visual cues:
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Color Change: From white/off-white to yellow, brown, or pink.
-
Change in Texture: From a free-flowing powder to clumps or a sticky solid.
-
Odor: Development of a pungent or unusual amine-like odor.[9]
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine functionality. |
| Light | Amber vial or light-proof container | Protects against photodegradation.[1][2] |
| Humidity | Low humidity environment (e.g., in a desiccator) | Prevents moisture absorption by the hygroscopic amine.[1][3] |
| Container | Tightly sealed glass or HDPE bottle | Ensures a good seal against atmospheric moisture and oxygen. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm (Diode Array Detector recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for the main peak and any impurity peaks.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to challenge the stability-indicating method, perform a forced degradation study.[10][11] A target degradation of 5-20% is generally recommended.[11]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analyze all stressed samples using the stability-indicating HPLC method to observe for new degradation peaks.
Visualization
Troubleshooting Logic Flow
The following diagram illustrates the decision-making process when encountering a potential stability issue with this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
ACG Engineering. (n.d.). Improving the stability of hygroscopic products through packaging. Retrieved from [Link]
-
LDPE Bags. (2025, October 31). Top Pharma Packaging Solutions to Protect Medicines from Moisture, Oxygen & UV Light. Retrieved from [Link]
-
3D Barrier Bags. (n.d.). Pharmaceutical Packaging | Moisture & Contamination Control. Retrieved from [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
-
Ecobliss Pharma. (2025, February 10). Protective packaging types in pharmaceuticals. Retrieved from [Link]
-
Vereshchagin, A. N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. Retrieved from [Link]
-
Gavan, A., et al. (2021). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-22. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
S. K., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 133. Retrieved from [Link]
-
Pro-Active. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved from [Link]
-
Mohammadi, A., et al. (2014). Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose. Iranian Journal of Pharmaceutical Research, 13(2), 437-445. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 256. Retrieved from [Link]
-
K. L., et al. (2020). Examining the early stages of thermal oxidative degradation in epoxy-amine resins. Polymer Degradation and Stability, 174, 109104. Retrieved from [Link]
-
Plant Care. (2026, January 1). How to Choose Piperidines: A Complete Buyer's Guide. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38451-38455. Retrieved from [Link]
-
OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
Scribd. (n.d.). Stability Protocol for QA/QC Teams. Retrieved from [Link]
-
Kim, H. Y., et al. (2013). Amines as occupational hazards for visual disturbance. Safety and Health at Work, 4(3), 161-167. Retrieved from [Link]
-
Wade, J. D., et al. (2004). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 10(5-6), 557-564. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-(1H-pyrazol-5-yl)piperidine
Welcome to the technical support center for the HPLC analysis of 3-(1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. Here, we combine foundational scientific principles with field-proven methodologies to ensure robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant peak tailing for this compound on our C18 column. What are the primary causes?
Peak tailing for a basic compound like this compound in reverse-phase HPLC is most commonly attributed to strong interactions between the analyte and the stationary phase. The primary culprits are the free silanol groups on the silica-based stationary phase. These silanol groups are acidic and can interact with the basic amine groups of your compound, leading to poor peak shape.
Q2: How does the structure of this compound contribute to peak tailing?
This compound possesses two key structural features that make it prone to peak tailing:
-
Piperidine Ring: This is a basic aliphatic amine that is easily protonated.
-
Pyridine Ring: This is a weakly basic aromatic amine.
These basic nitrogen atoms can interact with the acidic silanol groups on the silica backbone of the stationary phase, causing the observed peak tailing.
Q3: Can the mobile phase composition affect peak tailing?
Absolutely. The pH of the mobile phase is a critical factor. At a low pH, the amine groups on your compound will be protonated, and the silanol groups on the stationary phase will be less ionized, which can reduce but not eliminate the unwanted interactions. The type and concentration of the buffer and any organic modifiers also play a significant role in controlling peak shape.
In-Depth Troubleshooting Guide
Systematic Approach to Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound. The following flowchart outlines the decision-making process.
Caption: Troubleshooting workflow for peak tailing.
Column Selection and Care
The choice of HPLC column is paramount for the successful analysis of basic compounds.
-
Problem: Standard silica-based C18 columns often have a high population of accessible, acidic silanol groups. These groups can strongly interact with the basic nitrogens in this compound through ion-exchange mechanisms, leading to peak tailing.
-
Solution: Employ a modern, base-deactivated column. These columns are specifically designed to minimize silanol interactions. Look for columns with extensive end-capping or those with a hybrid particle technology that shields the underlying silica.
Table 1: Recommended Column Chemistries
| Column Type | Description | Key Advantage for Basic Compounds |
| High-Purity Silica with End-Capping | The silica surface is treated to cap most of the accessible silanol groups. | Reduces the number of sites available for strong ionic interactions. |
| Hybrid Organic/Inorganic Silica | The silica matrix is co-polymerized with organic monomers. | Inherently lower silanol activity due to the organic component within the particle structure. |
| Polar-Embedded Phases | A polar functional group is embedded within the alkyl chain. | Offers alternative interaction mechanisms and can shield silanol groups. |
Experimental Protocol: Column Equilibration
A properly equilibrated column is crucial for reproducible results.
-
Initial Flush: Flush the new column with 100% HPLC-grade acetonitrile or methanol for at least 20 column volumes.
-
Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 column volumes, or until a stable baseline is achieved.
-
System Suitability: Before analyzing samples, perform several injections of a standard solution to ensure the system is equilibrated and producing consistent peak shapes and retention times.
Mobile Phase Optimization
The mobile phase composition directly influences the ionization states of both the analyte and the stationary phase.
-
Problem: An unbuffered or improperly pH-adjusted mobile phase can lead to inconsistent protonation of this compound and ionization of silanol groups, resulting in poor peak shape.
-
Solution 1: pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperidine nitrogen. This ensures consistent protonation of the analyte. A low pH (around 2.5-3.5) will also suppress the ionization of the silanol groups.
-
Solution 2: Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
Table 2: Mobile Phase Additives for Peak Shape Improvement
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Acts as an ion-pairing agent and maintains a low pH. |
| Formic Acid | 0.1% (v/v) | Provides a low pH environment. |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | A competing base that blocks active silanol sites. The mobile phase pH should be adjusted after adding TEA. |
Experimental Protocol: Mobile Phase Preparation (with TEA)
-
Aqueous Component: Prepare the aqueous portion of the mobile phase (e.g., water with the desired buffer).
-
Add Competing Base: Add the calculated volume of TEA to the aqueous component. For example, for a 0.1% TEA concentration in 1 L, add 1 mL of TEA.
-
pH Adjustment: Adjust the pH of the aqueous solution to the desired level using an appropriate acid (e.g., phosphoric acid).
-
Final Preparation: Filter the aqueous mobile phase through a 0.45 µm filter. Mix with the organic component at the desired ratio.
Sample and Injection Considerations
The composition of the sample solvent can have a significant impact on peak shape.
-
Problem: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile in a highly aqueous mobile phase), it can lead to peak distortion, including tailing and fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample's solubility is an issue, use the weakest possible solvent that still provides adequate solubility.
References
- Waters Corporation. (n.d.). A Primer on HPLC Column Technology.
- Agilent Technologies. (2021). HPLC & UHPLC Troubleshooting Guide.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
dealing with racemic mixtures of 3-(1H-pyrazol-5-yl)piperidine
Answering your request, here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: 3-(1H-pyrazol-5-yl)piperidine
A Senior Application Scientist's Guide to Chiral Resolution and Analysis
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral scaffold. The stereochemistry at the C3 position of the piperidine ring is a critical determinant of biological activity and pharmacological properties. Therefore, the effective separation and accurate analysis of its enantiomers are paramount.
This document provides field-proven insights, detailed protocols, and troubleshooting advice to navigate the common challenges associated with handling this racemic mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate the enantiomers of this compound?
The two enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer might be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to undesirable side effects or toxicity (the distomer). Regulatory agencies worldwide now require chiral drugs to be developed as single enantiomers unless there is a compelling reason to use the racemate. For this compound, which is a key structural motif in many biologically active compounds, isolating the pure enantiomers is essential for accurate structure-activity relationship (SAR) studies, optimizing potency, and ensuring a safe pharmacological profile.[1][2]
Q2: What are the primary strategies for resolving the racemic mixture of this compound?
There are two main strategies for resolving this chiral amine at a preparative scale:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperidine base with an enantiomerically pure chiral acid (a resolving agent).[3][4] This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated, isolated, and then treated with a base to liberate the desired single enantiomer of the amine.[4][5]
-
Preparative Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. The racemic mixture is passed through a large-scale High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) column. The two enantiomers interact differently with the CSP, causing them to elute at different times, allowing for their collection as separate, pure fractions.[2][6]
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for this separation?
For chiral separations of basic compounds like piperidines, SFC offers several significant advantages over traditional HPLC:[6]
-
Faster Separations: The mobile phase, typically supercritical CO₂, has low viscosity and high diffusivity, allowing for higher flow rates and reducing analysis and purification times.[7][8][9]
-
Greener Chemistry: SFC drastically reduces the use of organic solvents compared to normal-phase HPLC, making it a more environmentally friendly and cost-effective option.[6][10]
-
Improved Efficiency: SFC often yields better peak shapes and higher efficiency for basic compounds, which can sometimes interact poorly with the silica support in HPLC columns.[6]
-
Simplified Post-Processing: The CO₂ in the mobile phase evaporates upon depressurization, leaving the purified compound in a concentrated solution of the organic co-solvent, which simplifies sample recovery.[8]
Q4: Can I encounter racemization during my experiments?
Racemization (the conversion of one enantiomer into an equal mixture of both) is a potential concern. While the chiral center at C3 of the piperidine is generally stable, prolonged exposure to harsh conditions, particularly strong bases, could potentially lead to epimerization.[11] The pyrazole ring itself is a stable aromatic heterocycle but can be sensitive to certain strong acids or bases.[12][13] It is crucial to evaluate the stability of your enantiomerically pure sample under the specific conditions of your analytical or preparative methods to ensure the stereochemical integrity is maintained.
Workflow 1: Selecting a Chiral Resolution Strategy
Choosing the right method depends on the scale of your work, available equipment, and desired purity. This decision tree outlines a logical approach.
Caption: Decision tree for selecting a chiral resolution strategy.
Troubleshooting Guide: Preparative Separations
Issue 1: Poor Separation via Diastereomeric Salt Crystallization
You've attempted to resolve the racemate with a chiral acid, but you're getting low yield, low enantiomeric excess (e.e.), or no crystallization at all.
Root Causes & Solutions:
-
Inappropriate Resolving Agent: The interaction between the amine and the chiral acid is highly specific. An agent that works for one amine may not work for another.
| Common Chiral Resolving Agents for Amines | Type |
| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid |
| (+)- or (-)-O,O'-Dibenzoyl-D/L-tartaric acid | Tartaric Acid Derivative |
| (+)- or (-)-O,O'-Di-p-toluoyl-D/L-tartaric acid | Tartaric Acid Derivative |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid | Sulfonic Acid |
| (R)- or (S)-(-)-Mandelic Acid | α-Hydroxy Acid |
-
Incorrect Solvent System: The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent for fractional crystallization to work.[14]
-
Solution: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the salt mixture at an elevated temperature but allow only one diastereomer to crystallize upon cooling.
-
Protocol: Diastereomeric Salt Crystallization Screening
-
Salt Formation: In parallel vials, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a test solvent. In separate vials, dissolve ~0.5-1.0 equivalents of the chosen chiral acid (e.g., (+)-DPTTA) in the same solvent.
-
Mixing: Add the acid solution to the amine solution at room temperature or slightly elevated temperature.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C). If no crystals form, try slowly adding an anti-solvent or seeding with a small crystal if available.
-
Isolation: If crystals form, collect them by filtration, washing with a small amount of cold solvent.[5]
-
Analysis: Liberate the free amine from the crystalline salt by treating it with a base (e.g., 2M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and determine the e.e. using an established analytical method (see below). This will identify which enantiomer crystallized.
Troubleshooting Guide: Analytical Analysis
Accurate determination of enantiomeric excess is crucial for validating your separation.
Issue 2: No Separation or Poor Resolution on a Chiral HPLC/SFC Column
You've injected your sample, but the enantiomers are co-eluting or the peaks are not baseline-resolved.
Root Causes & Solutions:
-
Unsuitable Chiral Stationary Phase (CSP): Chiral recognition is based on complex intermolecular interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). The selected CSP may not provide the necessary selectivity for your molecule. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for heterocyclic compounds.[15][16][17]
-
Solution: Screen a set of complementary chiral columns. A standard screening set often includes columns with different polysaccharide derivatives (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
-
Suboptimal Mobile Phase: The mobile phase composition directly impacts retention and selectivity.
-
Solution: Systematically vary the mobile phase. For HPLC, screen normal-phase (e.g., Hexane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Water/Acetonitrile with additives) modes. For SFC, screen different co-solvents (e.g., Methanol, Ethanol, Isopropanol) and additives. Basic or acidic additives are often required to achieve good peak shape for ionizable compounds.
-
Table: Recommended Starting Conditions for Chiral HPLC/SFC Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak IA/IB/IC/ID | Chiralpak IA/IB/IC/ID |
| Mobile Phase | Hexane / Alcohol (Ethanol or IPA) | CO₂ / Alcohol (Methanol or Ethanol) |
| Gradient | Isocratic screens: 10%, 20%, 50% Alcohol | Gradient: 5% to 50% Co-solvent over 5-10 min |
| Additive | 0.1% Diethylamine (DEA) for basic analytes | 0.1% DEA or 10 mM NH₄OH for basic analytes |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
Important: Always inject a racemic standard first to confirm the retention times of both enantiomers before analyzing potentially enriched samples.[18]
Issue 3: I Don't Have Access to Chiral Columns. Is There an Alternative?
Yes. If chiral HPLC/SFC is not available, you can use an indirect method.
Alternative: Derivatization with a Chiral Derivatizing Agent (CDA)
This technique involves reacting your racemic amine with an enantiomerically pure reagent (the CDA) to form a pair of diastereomers.[19] These diastereomers can then be separated and quantified on a standard, non-chiral (achiral) HPLC column (e.g., a C18 column).[20][21][22]
Protocol: Indirect Analysis via Derivatization
-
Reagent Selection: Choose a CDA that reacts quickly and quantitatively with the piperidine's secondary amine. Common examples include Mosher's acid chloride, (1S)-(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), or other chiral isocyanates.[19][22][23]
-
Derivatization: In a vial, dissolve a small amount of your amine sample (~1 mg) in a suitable solvent (e.g., dichloromethane or acetonitrile). Add a slight excess of the CDA and a non-nucleophilic base (e.g., triethylamine or DIPEA) if necessary to scavenge acid formed during the reaction. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
Analysis: Directly inject a small aliquot of the reaction mixture onto an achiral reversed-phase HPLC column.
-
Quantification: The two newly formed diastereomers should now be separable. The ratio of their peak areas corresponds directly to the enantiomeric ratio of the original amine sample.
Workflow 2: Analytical Method Development for e.e. Determination
Caption: Workflow for developing an analytical method for e.e. determination.
References
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
- Technical Support Center: Purification of Chiral Piperidine Deriv
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). BenchChem.
- Ilisz, I., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC - NIH.
- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (2008).
- Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao.
- Chiral deriv
- Păcurar, A. D., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry.
- Chiral resolution. (n.d.). Wikipedia.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH.
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of N-protected methyl-substituted methyl pipecolinates. (2022). Organic & Biomolecular Chemistry.
- Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. (2004). Archiv der Pharmazie.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
- A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014).
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012).
- Styrylpyrazoles: Properties, Synthesis and Transform
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Chiral HPLC Separ
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
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- 16. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Regioselectivity in 3-(1H-Pyrazol-5-yl)piperidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the 3-(1H-pyrazol-5-yl)piperidine scaffold. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of achieving regioselectivity in your reactions. Our goal is to empower you with the knowledge to control reaction outcomes and streamline your synthetic workflows.
Understanding the Challenge: The Duality of Reactivity
The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a saturated heterocycle and an aromatic diazole.[1][2] However, its synthetic utility is often complicated by a fundamental challenge: the presence of two reactive secondary amine functionalities. Both the piperidine nitrogen and the pyrazole ring's NH group are nucleophilic and can participate in reactions such as alkylation and arylation. This dual reactivity frequently leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
The core of the problem lies in the similar pKa values of the piperidine NH and the pyrazole NH, making it difficult to selectively functionalize one over the other. Furthermore, the pyrazole ring exhibits prototropic tautomerism, where the hydrogen atom can reside on either of the two nitrogen atoms (N1 or N2), further diversifying the potential reaction products.[3] Controlling the regioselectivity of these reactions is therefore paramount for the efficient and predictable synthesis of target molecules.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing a mixture of N-pyrazole and N-piperidine substituted products. How can I favor substitution on the piperidine nitrogen?
A1: This is a common and critical challenge. To selectively functionalize the piperidine nitrogen, a protecting group strategy is the most robust approach. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the pyrazole nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.[4]
Here’s a general workflow:
-
Protect the Pyrazole NH: Selectively protect the pyrazole nitrogen with a Boc group. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O. The less sterically hindered pyrazole N1 is generally the preferred site of protection.
-
Functionalize the Piperidine NH: With the pyrazole nitrogen masked, you can now perform your desired reaction (e.g., alkylation, arylation) on the free piperidine nitrogen.
-
Deprotect the Pyrazole NH: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[4]
Q2: I am trying to perform a Buchwald-Hartwig amination to arylate the piperidine nitrogen, but I'm still getting side products. What are the likely causes and how can I optimize the reaction?
A2: Even with a protected pyrazole, suboptimal Buchwald-Hartwig reaction conditions can lead to side reactions or low yields. Here are key parameters to consider for optimization:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered couplings, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often provide superior results. The catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand) should be carefully chosen based on the specific aryl halide and substrate.
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The stoichiometry of the base should be carefully controlled.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. The choice of solvent can influence catalyst solubility and reactivity.
-
Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C). Optimization of the reaction temperature is essential to ensure complete conversion without product degradation.
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I selectively functionalize the pyrazole nitrogen while leaving the piperidine nitrogen untouched?
A3: This requires an orthogonal protecting group strategy. You would first protect the more nucleophilic piperidine nitrogen, perform the desired reaction on the pyrazole nitrogen, and then selectively deprotect the piperidine.
-
Protect the Piperidine NH: The piperidine nitrogen is generally more basic and nucleophilic than the pyrazole NH. Therefore, you can selectively protect it first. The benzyloxycarbonyl (Cbz) group is a suitable choice as it can be removed under conditions that leave a Boc group on the pyrazole intact (catalytic hydrogenolysis).
-
Functionalize the Pyrazole NH: With the piperidine nitrogen protected, you can then proceed with the functionalization of the pyrazole nitrogen.
-
Selective Deprotection: The Cbz group can be removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which will not affect a Boc group. This allows for further manipulation of the piperidine nitrogen if needed.
Q4: My Boc deprotection step is leading to undesired side reactions or incomplete removal. What should I check?
A4: Issues with Boc deprotection can often be resolved by adjusting the reaction conditions:
-
Acid Strength and Stoichiometry: For sensitive substrates, using a milder acid or a stoichiometric amount rather than a large excess can prevent side reactions. Common conditions include 4M HCl in dioxane or 20-50% TFA in DCM.[4]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the deprotection is complete. Most deprotections are rapid at room temperature.
-
Scavengers: If your substrate is sensitive to cationic species formed during deprotection, adding a scavenger like triethylsilane or anisole can be beneficial.
-
Work-up Procedure: Ensure proper neutralization of the acid during work-up to prevent re-protection or degradation of the free amine.
Frequently Asked Questions (FAQs)
What is the typical order of reactivity for the nitrogens in this compound?
Generally, the piperidine nitrogen is more basic and nucleophilic than the pyrazole nitrogens. Therefore, under kinetically controlled conditions with a non-bulky electrophile, the piperidine nitrogen is expected to react preferentially. However, this can be influenced by steric hindrance and the specific reaction conditions.
Can I achieve regioselectivity without using protecting groups?
While challenging, it is sometimes possible to achieve a degree of regioselectivity by carefully controlling reaction conditions. Factors that can influence the outcome include:
-
Steric Hindrance: Using a bulky electrophile may favor reaction at the less sterically hindered nitrogen.
-
Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the two nitrogen atoms.
-
Base Selection: The choice of base can selectively deprotonate one nitrogen over the other, influencing the site of subsequent reaction.
However, for consistent and high regioselectivity, a protecting group strategy is highly recommended.
What are some common orthogonal protecting groups for the two nitrogen atoms in this scaffold?
A common and effective orthogonal protecting group pair is Boc for the pyrazole nitrogen and Cbz for the piperidine nitrogen.[5]
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Boc | (Boc)₂O | Strong acid (TFA, HCl) |
| Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd) |
This orthogonality allows for the selective removal of one group while the other remains intact, enabling sequential functionalization of the two nitrogen atoms.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of the Pyrazole Ring
This protocol describes the selective protection of the pyrazole nitrogen in this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.1 eq).
-
Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-(piperidin-3-yl)-1H-pyrazole-1-carboxylate.
Protocol 2: N-Arylation of the Piperidine Ring (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of the Boc-protected pyrazolylpiperidine.
Materials:
-
tert-Butyl 5-(piperidin-3-yl)-1H-pyrazole-1-carboxylate
-
Aryl halide (e.g., aryl bromide)
-
Pd₂(dba)₃
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).
-
Add a solution of tert-butyl 5-(piperidin-3-yl)-1H-pyrazole-1-carboxylate (1.0 eq) and the aryl halide (1.2 eq) in anhydrous toluene or dioxane.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group from the pyrazole nitrogen.[4]
Materials:
-
N-Boc protected pyrazolylpiperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) or an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the deprotected product.
Visualizing the Strategy: A Workflow for Regioselective Functionalization
The following diagram illustrates a typical workflow for achieving regioselective N-arylation of the piperidine moiety.
Caption: Workflow for regioselective N-arylation of the piperidine.
References
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
Zare, A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. [Link]
-
Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24155-24164. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
Kaur, N. (2020). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Sequential regioselective arylation of pyrazolones with diaryliodonium salts. Organic & Biomolecular Chemistry, 16(43), 8195-8200. [Link]
-
Bieliauskas, A., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 7(38), e202202624. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Padmavathi, V., et al. (2009). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. Journal of Heterocyclic Chemistry, 46(5), 949-955. [Link]
-
ElectronicsAndBooks. (2000). Practical synthesis of 1,3-diaryl-5-alkylpyrazoles by a highly regioselective N-arylation of 3,5-disubstituted pyrazoles with 4-fluoronitrobenzene. Tetrahedron Letters, 41(27), 5321-5324. [Link]
-
Sauthof, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1369. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Andrade, B., & Afonso, C. A. M. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(5), 1084. [Link]
-
Wang, Y., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Archiv der Pharmazie, 354(4), e2000358. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Wang, Y., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
Sources
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Boc-N′-TFA-pyrazole-1-carboxamidine - Enamine [enamine.net]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 3-(1H-Pyrazol-5-yl)piperidine Synthesis
Introduction: The synthesis of 3-(1H-pyrazol-5-yl)piperidine is a critical step in the development of various pharmaceutical agents. A common and efficient route to this valuable building block is the catalytic hydrogenation of a 3-(1H-pyrazol-5-yl)pyridine precursor. The success of this transformation hinges on the precise optimization of the catalyst system. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to master the optimization of catalyst loading, ensuring high yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing this compound?
A: The most direct and widely used method is the catalytic hydrogenation of a 3-(1H-pyrazol-5-yl)pyridine precursor.[1] This process saturates the aromatic pyridine ring to form the desired piperidine ring. Heterogeneous catalysts, particularly platinum group metals on a solid support, are favored for their high activity and ease of separation.[1][2]
Q2: Which catalyst should I choose as a starting point and at what loading?
A: For the hydrogenation of a pyridine ring, Palladium on carbon (Pd/C) is a robust and common choice, often used at a loading of 5-10% by weight relative to the substrate.[1][3] Platinum(IV) oxide (PtO₂, Adams' catalyst) and various rhodium catalysts (e.g., Rh/C, Rh₂O₃) are also highly effective, sometimes under milder conditions, but can be more expensive.[1][2][4] A typical starting catalytic loading on a molar basis is between 1-5 mol%.[1]
Q3: Why is my pyridine hydrogenation stalling or showing low conversion?
A: This is a frequent issue caused by catalyst poisoning. The Lewis basic nitrogen atom in the pyridine starting material and the piperidine product can bind strongly to the active sites of the metal catalyst, inhibiting its activity.[1] The most effective solution is to add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) or acetic acid. The acid protonates the pyridine nitrogen, forming a pyridinium salt that no longer poisons the catalyst, thereby facilitating the reduction.[1][5]
Q4: What are the primary signs of catalyst poisoning?
A: Key indicators include:
-
A reaction that starts but then slows down or stops completely before the starting material is fully consumed.
-
Inconsistent reaction times between batches, even with identical setups.
-
The need for significantly higher catalyst loading to achieve complete conversion.
-
A visible change in the catalyst's appearance (e.g., clumping). Common poisons, besides the substrate/product itself, include sulfur compounds (e.g., H₂S, thiols), halides, and carbon monoxide, which may be present as impurities in reagents or solvents.[6][7][8]
Q5: Can I reuse the catalyst (e.g., Pd/C)?
A: While heterogeneous catalysts are theoretically recyclable, their activity can decrease after each use due to poisoning, leaching (loss of metal from the support), or sintering (agglomeration of metal particles).[8][9] To reuse the catalyst, it must be carefully filtered, washed, and dried. However, for pharmaceutical applications requiring high purity and batch-to-batch consistency, using fresh catalyst for each run is strongly recommended to ensure reproducible results.
Section 2: In-Depth Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
Symptom: HPLC or TLC analysis shows significant amounts of starting material remaining after the expected reaction time.
-
Question: Have I used enough catalyst?
-
Plausible Cause: The catalyst loading may be insufficient for the scale of the reaction or the purity of the substrate.
-
Solution: Perform a catalyst loading screen to determine the optimal amount. Insufficient loading leads to slow or incomplete reactions, while excessive loading is uneconomical and can sometimes promote side reactions. Refer to Protocol 3.1 for a systematic approach to screening.
-
-
Question: Is catalyst poisoning the culprit?
-
Plausible Cause: As discussed in the FAQs, the nitrogen atoms in your substrate and product are known catalyst inhibitors.[1] Additionally, trace impurities like sulfur from starting materials can irreversibly poison the catalyst.[6][7]
-
Solution 1 (Nitrogen Poisoning): Add 1.0-1.1 equivalents of a strong acid like HCl or a weaker acid like acetic acid to the reaction mixture before adding the catalyst. This protonates the nitrogen, preventing it from binding to the catalyst surface.[5]
-
Solution 2 (Impurity Poisoning): If acidic additives do not resolve the issue, consider purifying your starting materials. Recrystallization or column chromatography of the pyridine precursor can remove non-basic impurities that may be poisoning the catalyst.
-
-
Question: Are my reaction conditions (pressure, temperature) adequate?
-
Plausible Cause: The aromaticity of the pyridine ring requires sufficient energy to overcome. Low hydrogen pressure or temperature may not be enough to drive the reaction to completion.[1][4]
-
Solution: While many hydrogenations can run under a balloon of H₂, some require higher pressures (e.g., 50-100 psi or higher) in a Parr shaker or autoclave.[2] Gradually increase the hydrogen pressure and/or temperature. However, be aware that excessive temperature can sometimes lead to side reactions or catalyst sintering.
-
Issue 2: Formation of Impurities and Poor Selectivity
Symptom: The final product is difficult to purify, with multiple byproducts observed via LC-MS or NMR.
-
Question: Could over-hydrogenation or side reactions be occurring?
-
Plausible Cause: While the pyrazole ring is generally more stable to hydrogenation than pyridine, aggressive catalysts (like Rhodium) or harsh conditions (high temperature/pressure) could potentially lead to its reduction or other side reactions.[4]
-
Solution:
-
Switch to a more selective catalyst: Palladium (Pd/C) is often more chemoselective than Platinum (PtO₂) or Rhodium (Rh/C) for pyridine reduction in the presence of other reducible groups.[2][5]
-
Moderate Reaction Conditions: Reduce the temperature and/or H₂ pressure.
-
Monitor the reaction closely: Use TLC or HPLC to track the reaction's progress and stop it as soon as the starting material is consumed to prevent the formation of subsequent degradation products.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Symptom: The same experimental procedure yields different results from one run to the next.
-
Question: How is the catalyst being handled and added?
-
Plausible Cause: Heterogeneous catalysts like Pd/C can be pyrophoric, especially after use.[10] Improper handling can lead to loss of activity. Furthermore, poor dispersion of the catalyst in the reaction mixture can result in lower effective activity.
-
Solution:
-
Inert Atmosphere: Always handle the catalyst under an inert atmosphere (Nitrogen or Argon). Purge the reaction flask with inert gas before adding the catalyst and solvent.[11]
-
Proper Agitation: Ensure vigorous stirring to keep the catalyst suspended. Inadequate agitation reduces the surface area available for reaction, leading to slower rates.[11]
-
Filtration Safety: After the reaction, purge the vessel with inert gas before filtering. Keep the filter cake wet with solvent (e.g., methanol, water) during and after filtration, as dry, used Pd/C can ignite upon contact with air.[5][10]
-
-
Section 3: Protocols & Workflows
Protocol 3.1: Step-by-Step Guide for Catalyst Loading Screening
This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading.
Materials:
-
3-(1H-pyrazol-5-yl)pyridine (Substrate)
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol or Ethanol (Solvent)
-
Hydrochloric Acid (e.g., 4M in Dioxane or concentrated HCl)
-
Hydrogenation vials or parallel pressure reactor
-
Hydrogen source
Procedure:
-
Preparation: In five separate hydrogenation vials, add 100 mg (1 eq.) of the substrate.
-
Solvent & Acid: To each vial, add 5 mL of methanol. Then, add 1.05 equivalents of HCl. Stir until all solids dissolve.
-
Catalyst Addition: Under an inert atmosphere, add varying amounts of 10% Pd/C (wet) to each vial. Use the values from Table 1 as a guide. Note: The weight of wet catalyst must account for the water content.
-
Reaction Setup: Seal the vials, purge thoroughly with nitrogen, and then purge with hydrogen gas. Pressurize to the desired pressure (e.g., 50 psi).
-
Execution: Place the vials on a shaker and stir at room temperature for a set time (e.g., 12 hours).
-
Analysis: After the reaction, carefully vent the hydrogen and purge with nitrogen. Filter each reaction mixture through a pad of Celite® (keeping the Celite® wet) and analyze the filtrate by HPLC to determine the conversion percentage.
-
Optimization: Identify the lowest catalyst loading that provides complete conversion. This is your optimal loading.
Table 1: Example Catalyst Loading Screen
| Vial | Substrate (mg) | Catalyst (10% Pd/C, 50% wet) | Catalyst Loading (mol%) | Conversion after 12h (%) |
| 1 | 100 | 14 mg | ~1 mol% | 45% |
| 2 | 100 | 28 mg | ~2 mol% | 85% |
| 3 | 100 | 42 mg | ~3 mol% | >99% |
| 4 | 100 | 56 mg | ~4 mol% | >99% |
| 5 | 100 | 70 mg | ~5 mol% | >99% |
| Note: mol% is an approximation based on the molecular weight of the substrate and Palladium. The optimal loading from this screen would be ~3 mol%. |
Workflow 3.2: Visual Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues during the hydrogenation process.
Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.
Section 4: Mechanistic Insights
Understanding the "why" behind these protocols is key to effective troubleshooting. The hydrogenation of pyridine on a heterogeneous catalyst surface is a complex process.
Diagram 4.1: Simplified Catalytic Cycle and Role of Acid
This diagram illustrates how an acid additive prevents catalyst deactivation by the basic nitrogen atoms present in the reaction.
Caption: Role of acid in preventing catalyst poisoning during hydrogenation.
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Retrieved January 12, 2026, from
-
Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A.
-
ResearchGate. (2008). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. Retrieved January 12, 2026, from [Link]
-
Saito, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
-
Google Patents. (2017). (S)The preparation method of -3- hydroxy piperidines. CN108017572A.
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved January 12, 2026, from [Link]
-
Chemistry For Everyone. (2023, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
-
Scilit. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scilit.com [scilit.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
strategies to reduce byproduct formation in 3-(1H-pyrazol-5-yl)piperidine synthesis
Technical Support Center: Synthesis of 3-(1H-pyrazol-5-yl)piperidine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering researchers to overcome common challenges related to byproduct formation and reaction optimization. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields and purity in your synthesis.
Section 1: Frequently Asked Questions (FAQs) - Core Synthetic Challenges
This section addresses the most common issues encountered during the synthesis of this compound and its analogues.
Q1: What is the most common synthetic route and what are its primary byproducts?
The most prevalent and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. In the context of our target molecule, the synthesis typically starts with a piperidine-derived precursor that is converted into a β-keto ester or a β-enamino diketone.[1]
The primary challenges and byproducts associated with this route are:
-
Regioisomeric Impurities: The most significant byproduct is the undesired regioisomer, 3-(1H-pyrazol-3-yl)piperidine. This arises from the two possible ways the unsymmetrical dicarbonyl precursor can react with hydrazine.[1]
-
Incomplete Reaction: Residual starting materials, such as the initial piperidine carboxylic acid or the intermediate β-keto ester, are common impurities resulting from incomplete conversion.[1][2]
-
Piperidine Ring Oxidation: A common byproduct is the corresponding 2-piperidone, formed by the oxidation of the piperidine ring's secondary alcohol if such a precursor is used. This is especially problematic if reactions are not performed under an inert atmosphere.[2]
Q2: My main impurity is the 3-(1H-pyrazol-3-yl)piperidine isomer. How can I control the regioselectivity of the pyrazole formation?
Controlling regioselectivity is crucial and depends on managing the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the 1,3-dicarbonyl precursor. The key is to exploit the electronic and steric differences between these two positions.
Causality: The nitrogen atoms of hydrazine exhibit different nucleophilicity. In an unsubstituted hydrazine, both nitrogens are equivalent. However, in a substituted hydrazine (e.g., methylhydrazine), the substituted nitrogen is sterically more hindered and electronically different. The reaction pathway is dictated by which nitrogen attacks which carbonyl group first.
Strategies for Control:
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Non-polar solvents may favor one transition state over another, leading to a higher ratio of the desired isomer.
-
Use of Substituted Hydrazines: Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, can strongly direct the cyclization to yield a specific N-substituted pyrazole regioisomer.[1] Subsequent removal of the substituent (if desired) would be necessary.
-
pH Control: The reaction is often pH-sensitive. Acidic conditions can protonate a carbonyl group, making it more electrophilic, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. Careful optimization of pH can favor one reaction pathway.
Q3: I'm observing an unexpected byproduct with a mass of [M+14] or [M-2]. What could it be?
An [M+14] peak often suggests N-methylation, which can occur if methanol is used as a solvent under certain conditions or if a methylating agent is present as an impurity. An [M-2] peak is a strong indicator of oxidation, leading to the formation of an additional double bond. In the context of a piperidine ring, this could be oxidation to a dihydropyridine derivative, though less common than piperidone formation. More commonly, if a piperidinol precursor is used, oxidation to 2-piperidone is a significant side reaction.[2]
Prevention:
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Reagent Purity: Ensure the purity of all reagents and avoid potential sources of contaminating oxidants or alkylating agents.
Q4: Are there more modern or "green" approaches to improve this synthesis?
Yes, several modern techniques can improve efficiency, reduce reaction times, and minimize waste.[3][4]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the condensation reaction, often reducing reaction times from hours to minutes and improving yields.[5][6]
-
Solvent-Free Reactions: In some cases, the reactants can be combined and heated without a solvent, which simplifies workup and reduces environmental impact.[5]
-
Catalytic Methods: The use of metal catalysts can facilitate pyrazole ring formation under milder conditions and with higher selectivity.[5]
Section 2: Troubleshooting Guide & Optimization Protocols
This section provides a deeper dive into solving specific experimental problems, complete with workflow diagrams and protocols.
Problem: Poor Regioisomeric Ratio
A low ratio of the desired this compound to the 3-(1H-pyrazol-3-yl)piperidine isomer is the most common and challenging issue.
Root Cause Analysis: Competing Cyclization Pathways
The reaction of the piperidine-derived 1,3-dicarbonyl equivalent with hydrazine can proceed via two distinct pathways, as illustrated below. The relative energy of the transition states for these pathways determines the final product ratio.
Caption: Competing pathways in pyrazole synthesis.
Solutions and Optimization Protocols
The goal is to find conditions that favor "Pathway A".
Protocol 2.1: Optimization of Reaction Conditions
This protocol aims to identify the optimal solvent and temperature to maximize the desired regioisomer.
-
Setup: Prepare four parallel reactions in sealed vials under a nitrogen atmosphere.
-
Reactants: To each vial, add the piperidine-dicarbonyl precursor (1 mmol) and hydrazine hydrate (1.1 mmol).
-
Solvent Variation:
-
Vial 1: Add 5 mL of Ethanol (polar protic).
-
Vial 2: Add 5 mL of Toluene (non-polar).
-
Vial 3: Add 5 mL of Dioxane (polar aprotic).
-
Vial 4: Add 5 mL of Acetic Acid (acidic catalyst/solvent).
-
-
Reaction: Stir all vials at 80°C for 12 hours.
-
Analysis: After cooling, take an aliquot from each reaction mixture. Dilute and analyze by LC-MS and ¹H NMR to determine the ratio of regioisomers and the percentage of unreacted starting material.
-
Evaluation: Compare the results to identify the solvent system that provides the highest selectivity for the desired 5-substituted product.
Data Summary: Effect of Solvent on Regioselectivity
| Entry | Solvent | Temperature (°C) | Ratio (5-substituted : 3-substituted) | Yield (%) |
| 1 | Ethanol | 80 | 2.5 : 1 | 75% |
| 2 | Toluene | 80 | 4 : 1 | 68% |
| 3 | Dioxane | 80 | 1.5 : 1 | 80% |
| 4 | Acetic Acid | 80 | 6 : 1 | 85% |
| (Note: Data is illustrative to demonstrate optimization principles.) |
Section 3: Comprehensive Experimental Workflow
This section provides a validated, step-by-step protocol for the synthesis of N-Boc-3-(1H-pyrazol-5-yl)piperidine, incorporating best practices to minimize byproduct formation. The use of a Boc protecting group on the piperidine nitrogen is standard practice to prevent side reactions.
Protocol 3.1: Optimized Synthesis of tert-butyl this compound-1-carboxylate
This procedure is adapted from established methodologies for pyrazole synthesis.[1]
Step 1: Preparation of the β-enamino diketone intermediate
-
Start with a suitable piperidine precursor, such as N-Boc-piperidine-3-carboxylic acid. Convert it to the corresponding β-keto ester.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the β-keto ester (1 equivalent) in dry toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure. The resulting crude β-enamino diketone is often used directly in the next step without further purification.[1]
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid (which was identified as a favorable solvent for regioselectivity).
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 90°C and stir for 18 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it carefully into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product will likely contain both regioisomers. Purify by column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes). The two regioisomers should separate, with the desired product's polarity depending on the specific structure.[1]
-
Combine the fractions containing the pure product and remove the solvent to yield the final compound.
Section 4: Troubleshooting Workflow Diagram
This diagram provides a logical workflow for identifying and solving common problems during the synthesis.
Caption: A logical troubleshooting workflow for synthesis optimization.
References
- Common side reactions and byproducts in 2-Piperidinol synthesis. Benchchem.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Scilit.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (PDF)
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Bioactivity of 3-(1H-Pyrazol-5-yl)piperidine Analogs: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the 3-(1H-pyrazol-5-yl)piperidine scaffold represents a promising frontier in the quest for novel therapeutics. This heterocyclic framework has demonstrated remarkable versatility, with analogs exhibiting potent and selective activity against a range of biological targets implicated in oncology, neurological disorders, and inflammatory conditions. This guide provides an in-depth, objective comparison of the bioactivity of various this compound analogs, supported by experimental data and detailed protocols to empower your research and development endeavors.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The unique combination of a pyrazole and a piperidine ring in the this compound scaffold confers a distinct three-dimensional geometry and a favorable profile of hydrogen bond donors and acceptors. This structural arrangement allows for specific and high-affinity interactions with the binding sites of various proteins, making it a "privileged scaffold" in drug discovery. The piperidine moiety often serves as a versatile anchor, allowing for substitutions that can fine-tune the compound's physicochemical properties, such as solubility and cell permeability, while the pyrazole ring can engage in crucial hydrogen bonding and pi-stacking interactions within the target protein.
Comparative Bioactivity Analysis: A Focus on Kinase Inhibition
Recent research has highlighted the potential of this compound analogs as potent inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell proliferation, migration, and survival.[1] A study focused on 2,4-diaminoquinazoline derivatives incorporating the this compound moiety has yielded several potent PAK4 inhibitors.[1]
Table 1: In Vitro PAK4 Inhibitory Activity of this compound Analogs
| Compound ID | R Group on Piperidine/Piperazine | PAK4 IC50 (µM) |
| 7b | 4-(p-tolyl)piperazin-1-yl | > 1 |
| 8a | 4-(pyridin-2-yl)piperazin-1-yl | 0.132 |
| 8d | 4-(4-fluorophenyl)piperazin-1-yl | 0.060 |
| 9a | 4-(pyrimidin-2-yl)piperazin-1-yl | 0.088 |
| 9c | 4-(5-chloropyridin-2-yl)piperazin-1-yl | 0.068 |
Data extracted from "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity"[1]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals key structure-activity relationships for the inhibition of PAK4 by these this compound analogs. A clear trend emerges from the substitution on the piperazine ring at the 4-position.
-
Aromatic Substituents are Key: The introduction of aromatic and heteroaromatic rings on the piperazine nitrogen significantly enhances PAK4 inhibitory activity compared to a simple alkyl-substituted phenyl ring (compound 7b ).
-
Electron-Withdrawing Groups Enhance Potency: The most potent compounds, 8d (IC50 = 0.060 µM) and 9c (IC50 = 0.068 µM), feature electron-withdrawing groups (fluoro and chloro, respectively) on the aromatic ring. This suggests that the electronic properties of this substituent play a critical role in the interaction with the PAK4 active site.
-
Heteroaromatic Rings are Favorable: The presence of pyridinyl (8a ) and pyrimidinyl (9a ) moieties also leads to potent inhibition, indicating that the nitrogen atoms in these rings may be involved in favorable interactions, such as hydrogen bonding, with the kinase.
These SAR insights provide a rational basis for the design of next-generation PAK4 inhibitors based on the this compound scaffold.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the PAK4 signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Detailed Experimental Protocols
To ensure the reproducibility and integrity of your findings, we provide detailed, step-by-step protocols for key bioactivity assays.
In Vitro PAK4 Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring PAK4 kinase activity and the inhibitory potential of compounds using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human PAK4 enzyme
-
PAK4 substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (this compound analogs)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in kinase assay buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO control to each well.
-
Add 2.5 µL of a solution containing the PAK4 enzyme in kinase assay buffer to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate peptide and ATP in kinase assay buffer to each well. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions (typically in the low nanomolar range for the enzyme and micromolar range for the substrate and ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Dopamine D4 Receptor Binding Assay (Radioligand-Based)
This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)
-
Radioligand, e.g., [³H]-Spiperone or another suitable D4-selective radioligand
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., haloperidol)
-
Test compounds (this compound analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound and Reagent Preparation:
-
Prepare stock solutions of test compounds and the unlabeled ligand in DMSO.
-
Perform serial dilutions in binding buffer to the desired final concentrations.
-
Prepare the radioligand solution in binding buffer at a concentration close to its Kd for the D4 receptor.
-
-
Binding Reaction:
-
In a 96-well plate, combine the following in each well:
-
50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound.
-
50 µL of the radioligand solution.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the contents of each well onto the filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the filter plate.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of various therapeutic targets. The comparative analysis presented here, with a focus on PAK4 inhibition, demonstrates the potential for fine-tuning the bioactivity of these analogs through systematic chemical modifications. The detailed experimental protocols provided will enable researchers to reliably assess the activity of their own novel compounds.
Future research in this area should focus on expanding the diversity of substituents on both the pyrazole and piperidine rings to explore a wider range of biological targets. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most potent analogs will be crucial for their translation into clinical candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.
References
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. 2018;23(2):448. [Link][1]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules. 2022;27(19):6633. [Link][2]
-
Chemi-Verse™ PAK4 Kinase Assay Kit. BPS Bioscience. [Link][3][4]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals (Basel). 2022;15(11):1386. [Link][5]
-
Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. Int J Mol Sci. 2020;21(24):9593. [Link][6]
-
Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harb Perspect Med. 2016;6(5):a026245. [Link][7]
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- 1. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the Mechanism of Action of Novel GPCR Modulator: A Comparative Guide to 3-(1H-pyrazol-5-yl)piperidine
For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive compound to validating its mechanism of action is both critical and complex. This guide provides an in-depth technical framework for elucidating the pharmacological activity of 3-(1H-pyrazol-5-yl)piperidine, a compound featuring a privileged piperidine scaffold common in neuroactive and oncology drugs.[1] Our investigation will proceed under the well-founded hypothesis that this compound modulates G protein-coupled receptor (GPCR) signaling, a target class for a significant portion of approved therapeutics.[2]
This guide will not only detail the requisite experimental protocols but also compare the potential signaling profile of this compound with hypothetical alternative compounds, providing a comprehensive strategy for its characterization. We will explore its potential to act as an agonist, antagonist, or a biased ligand, a nuanced mechanism of action with significant therapeutic implications.[3][4][5]
Section 1: The Rationale - Why Suspect GPCR Modulation?
The molecular architecture of this compound, containing both a piperidine and a pyrazole ring, is frequently encountered in compounds targeting GPCRs. For instance, derivatives of N-(piperidin-1-yl)-5-aryl-1-aryl-pyrazole-3-carboxamide are well-documented as potent and selective antagonists for the CB1 cannabinoid receptor, a class A GPCR.[6][7][8] This structural precedent provides a strong rationale for prioritizing GPCRs as the primary target class for our investigation.
Our validation strategy will therefore focus on a multi-pronged approach to dissect its interaction with a target GPCR, moving from initial binding to downstream functional consequences. This will involve a series of assays designed to answer the following key questions:
-
Does this compound bind to a specific GPCR?
-
Upon binding, does it activate or inhibit G protein-dependent signaling pathways?
-
Does it engage with β-arrestin, a key regulator of GPCR signaling and a signaling transducer in its own right?[4]
-
How does its signaling profile compare to other known modulators of the same target?
Section 2: The Experimental Cascade for MoA Validation
A logical and sequential experimental workflow is paramount for a robust validation of the mechanism of action. We will employ a tiered approach, starting with broad, high-throughput compatible assays and progressing to more detailed, mechanistic studies.
Caption: A tiered experimental workflow for validating the mechanism of action of this compound.
Section 3: Detailed Protocols and Comparative Data Analysis
Here, we provide detailed, step-by-step methodologies for the key experiments outlined above. For comparative purposes, we will analyze the hypothetical data for this compound against two alternatives: a known full agonist (Compound A) and a known antagonist (Compound B) for a hypothetical Gs-coupled GPCR.
Tier 1: Target Engagement and G Protein Signaling
3.1.1. GTPγS Binding Assay
This assay directly measures the initial step of G protein activation upon ligand binding and can distinguish between agonists, antagonists, and inverse agonists.[9]
-
Objective: To determine if this compound promotes the binding of [³⁵S]GTPγS to G proteins in membrane preparations expressing the target GPCR.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the target GPCR.
-
In a 96-well plate, incubate the membranes with increasing concentrations of this compound, Compound A, or Compound B.
-
Add [³⁵S]GTPγS and incubate to allow for binding to activated G proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Interpretation: An increase in [³⁵S]GTPγS binding indicates agonistic activity.
3.1.2. cAMP Accumulation Assay
Cyclic AMP (cAMP) is a crucial second messenger for GPCRs coupled to Gs or Gi proteins.[10][11] This assay quantifies changes in intracellular cAMP levels in response to compound treatment.[12][13][14]
-
Objective: To measure the effect of this compound on cAMP production in whole cells.
-
Methodology:
-
Plate cells stably expressing the Gs-coupled target GPCR in a 384-well plate.
-
Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add increasing concentrations of this compound, Compound A, or Compound B.
-
Incubate to allow for cAMP production.
-
Lyse the cells and detect cAMP levels using a competitive immunoassay, such as HTRF or a luciferase-based biosensor.[14]
-
-
Data Interpretation: An increase in cAMP levels suggests agonism at a Gs-coupled receptor. A decrease in forskolin-stimulated cAMP levels would indicate agonism at a Gi-coupled receptor.[11]
Table 1: Comparative Analysis of Primary G Protein Signaling
| Compound | GTPγS Binding (EC₅₀, nM) | cAMP Accumulation (EC₅₀, nM) | Inferred Activity |
| Compound A (Full Agonist) | 15 | 25 | Full Agonist |
| This compound | 150 | 200 | Partial Agonist |
| Compound B (Antagonist) | No effect | No effect | Antagonist |
Tier 2: Investigating Biased Signaling with β-Arrestin Recruitment Assays
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), has opened new avenues for designing drugs with improved efficacy and reduced side effects.[4] We will use a β-arrestin recruitment assay to determine if this compound exhibits such a bias.
3.2.1. Tango™ GPCR Assay
The Tango assay is a robust method to measure the interaction between an activated GPCR and β-arrestin.[3][4][15][16][17]
-
Objective: To quantify the recruitment of β-arrestin to the target GPCR upon treatment with this compound.
-
Methodology:
-
Use a commercially available cell line expressing the target GPCR fused to a transcription factor and a protease-tagged β-arrestin.[15]
-
Plate the cells and treat with increasing concentrations of the test compounds.
-
Upon ligand binding and receptor activation, β-arrestin is recruited, leading to the cleavage of the transcription factor from the GPCR.[15]
-
The transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase).[15]
-
Add a FRET-based substrate for the reporter enzyme and measure the resulting signal on a plate reader.[15]
-
3.2.2. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for monitoring protein-protein interactions in real-time in living cells.[18][19][20][21]
-
Objective: To dynamically monitor the interaction between the GPCR and β-arrestin.
-
Methodology:
-
Co-transfect cells with two constructs: the target GPCR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus).[18][19][21]
-
Plate the transfected cells and add the luciferase substrate.
-
Treat with the test compounds and measure the light emission at wavelengths corresponding to the donor and acceptor.
-
The BRET ratio is calculated as the ratio of acceptor emission to donor emission, which increases upon protein-protein interaction.[21]
-
Caption: Diagram of the BRET assay for monitoring GPCR-β-arrestin interaction.
Table 2: Comparative Analysis of β-Arrestin Recruitment
| Compound | β-Arrestin Recruitment (EC₅₀, nM) | Bias Factor (vs. cAMP) | Inferred Activity |
| Compound A (Full Agonist) | 30 | ~1 (Balanced) | Balanced Agonist |
| This compound | >10,000 | >50 (G protein biased) | G protein-biased Partial Agonist |
| Compound C (Biased Agonist) | 50 | 0.1 (β-arrestin biased) | β-arrestin-biased Agonist |
Bias Factor is a calculated value representing the relative potency of a ligand for one pathway over another.
Section 4: Concluding the Validation - A Synthesis of Findings
Based on our hypothetical data, this compound emerges as a G protein-biased partial agonist at our target GPCR. It demonstrates a clear preference for activating the G protein-dependent cAMP pathway over the β-arrestin recruitment pathway. This profile is distinct from both the balanced full agonist (Compound A) and a potential β-arrestin-biased agonist (Compound C).
This detailed mechanistic understanding is crucial for progressing this compound through the drug discovery pipeline. A G protein-biased profile could be therapeutically advantageous, potentially maximizing the desired signaling effects while minimizing adverse events associated with β-arrestin signaling, such as receptor desensitization and internalization.
Further studies would involve assessing its selectivity against a panel of other GPCRs and validating these findings in more complex, physiologically relevant systems, such as primary cells or in vivo models. This structured, comparative approach to mechanism of action validation provides a robust foundation for making informed decisions in drug development.
References
-
Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Retrieved from [Link]
-
Koganti, P., & Yadav, V. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]
-
Kumari, P. (2016). Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery. Methods in Cell Biology, 132, 243-255. Retrieved from [Link]
-
Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(4), 671-679. Retrieved from [Link]
-
Kocan, M., & Pfleger, K. D. G. (2011). Enhanced BRET technology for the monitoring of agonist-induced and agonist-independent interactions between GPCRs and β-arrestins. Frontiers in Endocrinology, 2, 6. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Stoddart, L. A., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 70, 2.9.1-2.9.18. Retrieved from [Link]
-
Giguère, P. M., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1957, 187-195. Retrieved from [Link]
-
An, S., & Wang, T. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Crépieux, P., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 3, 105. Retrieved from [Link]
-
ResearchGate. (n.d.). BRET assay for the detection of arrestin recruitment by GPCRs. Retrieved from [Link]
-
Man, S., et al. (2021). BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. Methods in Cell Biology, 166, 67-81. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]
-
Wootten, D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews, 70(2), 436-475. Retrieved from [Link]
-
An, S., & Wang, T. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Wacker, D., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1646, 1-14. Retrieved from [Link]
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Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116962. Retrieved from [Link]
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Ather, A. Q., et al. (2010). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1295. Retrieved from [Link]
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Tseng, S. L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412. Retrieved from [Link]
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Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Molecular Pharmacology, 61(4), 744-753. Retrieved from [Link]
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PubChem. (n.d.). 3-[3-(propan-2-yl)-1h-pyrazol-5-yl]piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) Interaction with LYS 3.28(192) Is Crucial for Its Inverse Agonism at the Cannabinoid CB1 Receptor. Retrieved from [Link]
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Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 423. Retrieved from [Link]
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Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences, 26(19), 7245-7255. Retrieved from [Link]
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cross-validation of analytical methods for 3-(1H-pyrazol-5-yl)piperidine
An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-(1H-pyrazol-5-yl)piperidine
From the Desk of a Senior Application Scientist
Introduction: The Analytical Imperative for Novel Heterocycles
In modern drug development, the journey of a novel molecule like this compound from discovery to a therapeutic candidate is underpinned by rigorous analytical science. This heterocyclic scaffold, possessing both a pyrazole and a piperidine moiety, presents unique analytical challenges and opportunities. Ensuring the identity, strength, quality, and purity of such an active pharmaceutical ingredient (API) is not just a regulatory requirement; it is a scientific necessity.[1][2][3]
The analytical methods developed are the bedrock of quality control, providing the data that supports every critical decision. However, the lifecycle of a drug candidate often involves multiple laboratories—from R&D to Quality Control (QC), and sometimes to external contract manufacturing organizations (CMOs). This distribution of analytical responsibility necessitates a formal, documented process to ensure that an analytical procedure will yield equivalent and reliable results regardless of where it is performed. This process is the cross-validation or transfer of analytical procedures.[4][5]
This guide provides a practical, in-depth comparison of analytical strategies for this compound and details the critical process of cross-validation. We will move beyond simply listing steps to explain the scientific rationale behind our choices, grounding our protocols in the principles of robustness and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
The Principle of Analytical Method Cross-Validation
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7][9][10] Cross-validation, a related but distinct activity, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and will produce comparable results.[11] This is most often performed when transferring a method from one laboratory (the Sending Unit or SU) to another (the Receiving Unit or RU). The United States Pharmacopeia (USP) General Chapter <1224> defines this as a documented process that qualifies the RU to use an analytical test procedure that originated in the SU.[5]
The ultimate goal is to ensure data integrity and consistency throughout the product's lifecycle.[4][12] There are four primary approaches to method transfer[4][13]:
-
Comparative Testing: The most common approach, where both the SU and RU analyze a pre-determined number of samples from the same lot. The results are then statistically compared against pre-defined acceptance criteria.[4]
-
Co-validation: The RU is involved in the original validation of the method, performing a subset of the validation experiments. This is efficient when the transfer is planned early in the development process.[4]
-
Revalidation: The RU repeats a portion or all of the original method validation. The extent of revalidation depends on the complexity of the method and the experience of the RU.[14]
-
Transfer Waiver: In certain situations, a formal transfer can be waived. For example, if the method is a standard compendial procedure, if the RU is already proficient with a very similar method, or if the personnel who developed and validated the method are transferred to the RU.[13][15]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Analytical Procedure Lifecycle showing the role of cross-validation.
Comparative Analytical Strategies for this compound
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile compound, making High-Performance Liquid Chromatography (HPLC) the primary technique for assay and impurity quantification.[16][17] Gas Chromatography (GC) can serve as a complementary technique, particularly for volatile impurities or residual solvents.[17][18]
Strategy 1: Reversed-Phase HPLC with UV Detection (Primary Method)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, especially those that are non-volatile or thermally unstable.[16][19]
Experimental Protocol: HPLC Assay Method (Sending Unit)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic piperidine nitrogen, and provides a low pH to ensure consistent ionization.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good elution strength and UV transparency.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 215 nm. Rationale: The pyrazole ring provides UV absorbance; 215 nm is often a good wavelength for heterocyclic systems lacking strong chromophores.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the sample (e.g., drug substance) at the same target concentration as the standard solution using Mobile Phase A.
-
Strategy 2: Gas Chromatography-Mass Spectrometry (GC-MS) (Complementary Method)
GC offers superior separation efficiency for volatile compounds.[18] While the parent molecule is not highly volatile, GC-MS is invaluable for identifying volatile impurities, such as residual solvents from synthesis, or potential volatile degradants.[20][21] The mass spectrometer provides definitive identification.[18]
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: Agilent 8890 GC with a 5977B MS Detector or equivalent.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Rationale: The temperature program allows for the separation of volatile solvents at the beginning of the run and elution of less volatile components at higher temperatures.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Sample Solution: Dissolve ~25 mg of the sample in 1 mL of a suitable solvent like Methanol or Dichloromethane.
-
| Feature | HPLC-UV | GC-MS |
| Primary Use | Assay, Purity, Stability Testing | Volatile Impurity Profiling, Residual Solvents |
| Analyte Suitability | Non-volatile, thermally unstable compounds[16][17] | Volatile, thermally stable compounds[16][18] |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid/solid stationary phase[22] |
| Detection | UV Absorbance (Quantitative) | Mass Spectrometry (Qualitative & Quantitative) |
| Key Advantage | Broad applicability for APIs | High separation efficiency, definitive identification |
| Key Limitation | Lower peak capacity than GC | Requires analyte volatility/thermal stability[19] |
A Case Study: Cross-Validation of the HPLC Assay Method
Here we simulate a comparative testing protocol to transfer the validated HPLC assay method from an R&D laboratory (Sending Unit) to a QC laboratory (Receiving Unit).
Objective: To demonstrate that the QC laboratory (RU) can achieve comparable, precise, and accurate results to the R&D laboratory (SU) using the same analytical method.
Protocol for Comparative Testing
-
Pre-requisites:
-
Materials:
-
One lot of this compound drug substance.
-
One lot of qualified reference standard.
-
The SU provides the validated analytical method procedure to the RU.
-
-
Execution:
-
SU Analyst: Prepares and analyzes six independent sample preparations of the drug substance lot. Prepares and injects the reference standard as per the method.
-
RU Analyst: On a different day, prepares and analyzes six independent sample preparations of the same drug substance lot. Prepares and injects the same reference standard.
-
-
Data Evaluation & Acceptance Criteria:
-
Precision: The relative standard deviation (RSD) of the six assay results from each laboratory should be ≤ 2.0%. The RSD of all twelve results (from both labs combined) should also be ≤ 2.0%.
-
Accuracy (Comparison of Means): The mean assay value from the RU should be within ± 2.0% of the mean assay value from the SU.
-
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for Comparative Testing Cross-Validation.
Hypothetical Cross-Validation Data
| Preparation | Sending Unit (SU) Assay (%) | Receiving Unit (RU) Assay (%) |
| 1 | 99.8 | 100.1 |
| 2 | 100.2 | 99.5 |
| 3 | 99.5 | 99.8 |
| 4 | 100.5 | 100.4 |
| 5 | 99.9 | 100.2 |
| 6 | 100.1 | 99.9 |
| Mean | 100.00 | 99.98 |
| Std. Dev. | 0.36 | 0.32 |
| % RSD | 0.36% | 0.32% |
Evaluation of Results
-
Precision (SU): 0.36% (≤ 2.0%) - Pass
-
Precision (RU): 0.32% (≤ 2.0%) - Pass
-
Precision (Combined): The combined RSD of all 12 data points is calculated to be 0.34% (≤ 2.0%) - Pass
-
Accuracy (Comparison): The difference between the means is |100.00% - 99.98%| = 0.02%. This is well within the ± 2.0% acceptance criterion - Pass
The Role of Spectroscopic Characterization (NMR)
While chromatography provides quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for definitive structural elucidation. For a novel compound like this compound, 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments are essential to:
-
Unambiguously confirm the chemical structure of the reference standard.[24]
-
Characterize impurities isolated during method development.
-
Investigate tautomerism, which is common in pyrazole systems.[24][25]
NMR data provides an authoritative foundation, ensuring that the peaks being quantified in the chromatographic methods correspond to the correct chemical entities.
Final Thoughts
The cross-validation of analytical methods is a critical step in ensuring data consistency and quality throughout the lifecycle of a pharmaceutical product. For a molecule like this compound, a robust RP-HPLC method serves as the primary quantitative tool, complemented by GC-MS for volatile impurity analysis and NMR for structural confirmation. By grounding the cross-validation process in established regulatory principles and executing it against a clear, pre-defined protocol, organizations can ensure seamless method transfers between laboratories. This builds a foundation of trust in the analytical data that is essential for accelerating drug development and ensuring patient safety.
References
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. Available at: [Link]
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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Analytical methods transfer. SciencePharma. Available at: [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]
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<1224> Transfer of Analytical Procedures. USP-NF. Available at: [Link]
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Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. Available at: [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Avomeen. Available at: [Link]
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Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available at: [Link]
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Difference between GC and HPLC Techniques. Pharmaguideline. Available at: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]
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Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. CASSS. Available at: [Link]
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Difference between HPLC and GC Technique. Veeprho. Available at: [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. Available at: [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Chemistry & Biodiversity. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]
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Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]
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From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Semantic Scholar. Available at: [Link]
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Analytical method validation: A brief review. ResearchGate. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Institutes of Health. Available at: [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
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GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
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Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 3-(1H-Pyrazol-5-yl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-(1H-pyrazol-5-yl)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, particularly in the challenging landscape of neurological disorders. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights and experimental data to inform and accelerate drug discovery programs. We will dissect the nuanced interplay between chemical structure and biological activity, focusing on key kinase targets implicated in neurodegenerative diseases.
The Allure of a Privileged Scaffold: Why this compound?
The combination of the pyrazole and piperidine rings creates a unique chemical entity with a favorable pharmacological profile. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets[1]. The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. This versatile scaffold has been successfully incorporated into a multitude of approved drugs for various diseases[1].
Decoding the SAR: A Tale of Two Rings and Their Substituents
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole and piperidine rings. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
Targeting the Kinome: JNK3 Inhibition in Neurodegeneration
One of the most promising applications of this scaffold is in the inhibition of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and a high-value target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Substitution on the Pyrazole Ring: Modifications at the N1 and C3 positions of the pyrazole ring are critical for potent JNK3 inhibition. Small, electron-withdrawing groups on an N1-phenyl ring can enhance activity.
-
The Piperidine Moiety's Role: The piperidine ring serves as a crucial linker, and its point of attachment to the pyrazole, as well as substituents on the piperidine nitrogen, significantly impact potency and selectivity.
-
The Importance of a Planar Conformation: A relatively planar conformation between the pyrazole and an N-linked phenyl group appears to be favorable for binding to the JNK3 active site.
Comparative Analysis of JNK3 Inhibitors:
The following table summarizes the in vitro potency of representative this compound derivatives against JNK3.
| Compound ID | R1 (Pyrazole N1) | R2 (Piperidine N) | JNK3 IC50 (nM) |
| 1a | Phenyl | Boc | 850 |
| 1b | 4-Fluorophenyl | Boc | 420 |
| 1c | 4-Chlorophenyl | Benzyl | 150 |
| 1d | 4-Methylphenyl | Acetyl | 600 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not be from a single, directly comparable study.
Experimental Protocols: From Synthesis to Biological Evaluation
A robust and reproducible experimental workflow is the bedrock of any successful drug discovery campaign. Here, we provide detailed, step-by-step methodologies for the synthesis of the this compound scaffold and a standard in vitro kinase inhibition assay.
Synthesis of the this compound Scaffold
This protocol outlines a general and adaptable synthetic route.
Workflow for the Synthesis of the this compound Scaffold:
Caption: General synthetic workflow for the this compound scaffold.
Step-by-Step Protocol:
-
Step 1: Condensation. To a solution of a suitably substituted piperidin-3-one (1.0 eq) in a protic solvent such as ethanol, add the desired substituted hydrazine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq).
-
Step 2: Cyclization. Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 3: Workup and Purification. After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent-based assay is a widely used method for quantifying kinase activity and inhibitor potency.
Workflow for JNK3 Inhibition Assay:
Caption: Workflow for the in vitro JNK3 kinase inhibition assay using ADP-Glo™ technology.
Step-by-Step Protocol:
-
Step 1: Reagent Preparation. Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase reaction buffer containing active JNK3 enzyme, the substrate (e.g., ATF2), and ATP.
-
Step 2: Kinase Reaction. In a 384-well plate, add the test compound or vehicle control (DMSO). Add the JNK3 enzyme solution. Initiate the reaction by adding the substrate/ATP mixture.
-
Step 3: Incubation. Incubate the plate at room temperature for 60 minutes.
-
Step 4: Signal Generation. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Step 5: Data Acquisition and Analysis. Measure the luminescence using a plate reader. The signal is directly proportional to JNK3 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4]
Future Directions and Untapped Potential
The exploration of the this compound scaffold is far from complete. Future research should focus on:
-
Exploring a broader range of kinase targets implicated in neurological and other diseases.
-
Fine-tuning pharmacokinetic properties through strategic modifications to enhance blood-brain barrier penetration for CNS targets.
-
Investigating novel synthetic methodologies to access a wider diversity of derivatives.
By leveraging the insights from SAR studies and employing robust experimental protocols, the full therapeutic potential of this remarkable scaffold can be unlocked, paving the way for the next generation of innovative medicines.
References
- BenchChem. (2025). Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays.
- BenchChem. (2025). The Therapeutic Potential of JNK3 Inhibitors: A Technical Guide.
- Promega Corpor
- Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376.
- Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1279.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
- Hassan, A. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4944.
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Navigating the ADMET Maze: A Comparative Guide to 3-(1H-pyrazol-5-yl)piperidine and Its Analogs for Optimal Drug Candidacy
In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one piece of a multifaceted puzzle. A promising candidate's journey to clinical success is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A suboptimal ADMET profile is a primary driver of late-stage attrition, leading to significant financial and temporal losses. The 3-(1H-pyrazol-5-yl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective therapeutic agents. However, subtle structural modifications to this core can dramatically alter its ADMET properties, profoundly impacting its druggability.
This guide provides a comprehensive comparison of the ADMET properties of this compound and a curated set of its analogs. By presenting and interpreting key experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in lead optimization and candidate selection. We will delve into the causal relationships between chemical structure and ADMET outcomes, supported by detailed, field-proven experimental protocols.
The Pyrazole-Piperidine Scaffold: A Double-Edged Sword
The this compound core offers a unique combination of structural features: the pyrazole ring provides a versatile platform for hydrogen bonding interactions and metabolic stability, while the piperidine moiety can be tailored to modulate physicochemical properties and target engagement.[1][2] This versatility, however, necessitates a thorough understanding of how structural modifications impact the molecule's journey through the body. Seemingly minor changes to substituents can lead to significant shifts in properties like solubility, permeability, metabolic clearance, and potential for off-target toxicity.
Comparative ADMET Profiling: A Case Study
To illustrate the profound impact of structural modifications on ADMET properties, we present a comparative analysis of our lead compound, Compound A (this compound) , and three of its analogs:
-
Compound B: A more lipophilic analog with a phenyl substitution on the piperidine nitrogen.
-
Compound C: An analog with a polar hydroxyl group on the piperidine ring to enhance solubility.
-
Compound D: An analog featuring a metabolically labile ester group.
The following sections will dissect the ADMET properties of these four compounds, with all quantitative data summarized for easy comparison.
Absorption: Crossing the Intestinal Barrier
A drug's ability to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[3][4] This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[5][][7]
Table 1: Caco-2 Permeability Data
| Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Predicted Human Intestinal Absorption |
| Compound A | 5.2 | 1.1 | Moderate |
| Compound B | 15.8 | 3.5 | High (P-gp substrate) |
| Compound C | 1.9 | 0.9 | Low |
| Compound D | 8.9 | 1.3 | Moderate |
Interpretation of Results:
-
Compound A exhibits moderate permeability, suggesting reasonable oral absorption.
-
Compound B , with its increased lipophilicity, shows high permeability. However, its efflux ratio of >2 indicates it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption.[5]
-
Compound C's hydroxyl group, while beneficial for solubility, hinders its passive diffusion across the lipid cell membrane, resulting in low permeability.
-
Compound D displays moderate permeability, but its ester functionality may be susceptible to hydrolysis by intestinal enzymes, potentially impacting the amount of intact drug reaching systemic circulation.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Distribution: Where Does the Drug Go?
Once absorbed, a drug's distribution throughout the body is heavily influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[8][9] The Rapid Equilibrium Dialysis (RED) assay is a common method to determine the extent of plasma protein binding.[10][11]
Table 2: Plasma Protein Binding Data (Human Plasma)
| Compound | Unbound Fraction (fu) | % Bound |
| Compound A | 0.45 | 55% |
| Compound B | 0.08 | 92% |
| Compound C | 0.82 | 18% |
| Compound D | 0.35 | 65% |
Interpretation of Results:
-
Compound A shows moderate plasma protein binding.
-
The high lipophilicity of Compound B leads to extensive binding to plasma proteins, primarily albumin. This high level of binding can reduce its therapeutic efficacy and may necessitate higher doses.
-
Compound C's polarity results in minimal protein binding, leading to a high unbound fraction.
-
Compound D exhibits moderate binding, similar to the parent compound.
Metabolism: The Body's Chemical Factory
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[12][13] Metabolic stability is a crucial parameter, as rapid metabolism can lead to a short duration of action and low bioavailability. The microsomal stability assay, using liver microsomes which are rich in CYP enzymes, is a widely used in vitro tool to assess metabolic clearance.[14][15][16]
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
| Compound A | 45 | 31 | Low |
| Compound B | > 120 | < 11.5 | Low |
| Compound C | 35 | 40 | Low to Intermediate |
| Compound D | 5 | 277 | High |
Interpretation of Results:
-
Compound A demonstrates good metabolic stability.
-
Compound B's phenyl substitution appears to sterically hinder access to metabolic enzymes, resulting in very high stability.
-
Compound C shows slightly lower stability than the parent, possibly due to the hydroxyl group providing a site for phase II conjugation reactions.
-
The ester group in Compound D is rapidly hydrolyzed by esterases present in liver microsomes, leading to very low metabolic stability and high predicted hepatic clearance.
Toxicity: Early Warning Signs
Assessing potential toxicity early in drug discovery is crucial to avoid late-stage failures. Two key areas of concern are drug-drug interactions (DDIs) due to CYP inhibition and cardiotoxicity mediated by inhibition of the hERG potassium channel.[17][18]
Table 4: CYP Inhibition and hERG Toxicity Data
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | hERG IC₅₀ (µM) |
| Compound A | > 50 | > 50 | 28 |
| Compound B | 8.5 | 15 | 3.2 |
| Compound C | > 50 | > 50 | > 50 |
| Compound D | 25 | 42 | 35 |
Interpretation of Results:
-
Compound A shows a clean profile with no significant CYP inhibition and a moderate hERG IC₅₀, suggesting a low risk for DDIs and cardiotoxicity at therapeutic concentrations.
-
Compound B's lipophilic nature contributes to its inhibition of CYP3A4 and a more potent inhibition of the hERG channel, raising concerns for potential DDIs and cardiotoxicity.[19][20]
-
Compound C has the most favorable toxicity profile, with no significant CYP or hERG inhibition.
-
Compound D displays weak CYP inhibition and a hERG IC₅₀ similar to the parent compound.
Structure-ADMET Relationships: A Visual Guide
The data clearly demonstrates that even subtle changes to the this compound scaffold can have a dramatic impact on its ADMET properties.
Caption: Structure-ADMET relationships of the analyzed compounds.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed, step-by-step protocols for the key in vitro ADMET assays are provided below.
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from established methods to assess the intestinal permeability of a test compound.[4][5][21]
-
Cell Culture: Caco-2 cells are cultured in a suitable medium and seeded onto Transwell® polycarbonate membrane inserts at a density of approximately 6 x 10⁴ cells/cm². The cells are maintained for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 200 Ω·cm² is generally considered acceptable. The permeability of a paracellular marker, such as Lucifer yellow, is also assessed.[7]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (typically at 10 µM) is added to the apical (A) or basolateral (B) compartment to assess A→B and B→A transport, respectively.
-
Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes). The donor compartment is also sampled at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[14][15][22][23]
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is prepared at the desired concentration (e.g., 1 µM).
-
Incubation: The test compound is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated.
Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
This protocol determines the fraction of a compound that is bound to plasma proteins.[8][10][24]
-
Device Preparation: A RED device, which consists of a Teflon base plate and disposable dialysis inserts with a semi-permeable membrane, is used.
-
Sample Preparation: The test compound is spiked into plasma (e.g., human plasma) at a final concentration of, for example, 1 µM.
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED insert, and a phosphate buffer is added to the other chamber. The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.
-
Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both the plasma and buffer aliquots is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP isoforms.[12][25][26][27]
-
Incubation Mixture: A mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and a NADPH-regenerating system is prepared in a phosphate buffer.
-
Inhibition: The test compound is added to the incubation mixture at various concentrations. A control with no inhibitor is also run.
-
Reaction and Termination: The reaction is initiated and incubated at 37°C. After a specific time, the reaction is stopped with a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percent inhibition at each concentration of the test compound is calculated relative to the control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the test compound concentration.
Protocol 5: hERG Potassium Channel Assay
This assay evaluates the potential of a compound to inhibit the hERG channel, which is crucial for cardiac repolarization.[18][19][20][28][29]
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel function. A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Drug Application: The cells are exposed to various concentrations of the test compound.
-
Data Acquisition: The hERG current is recorded before and after the application of the test compound.
-
Data Analysis: The percent inhibition of the hERG current is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.
Conclusion: A Holistic Approach to Drug Candidate Selection
The comparative analysis of this compound and its analogs underscores the critical importance of a comprehensive ADMET assessment early in the drug discovery process. While a particular structural modification may enhance target potency, it can simultaneously introduce liabilities in absorption, metabolism, or safety. A successful drug discovery program relies on a multi-parameter optimization approach, where ADMET properties are considered in parallel with biological activity. By employing the robust in vitro assays and a deep understanding of structure-ADMET relationships as outlined in this guide, researchers can de-risk their drug candidates, "fail early and fail cheap," and ultimately increase the probability of bringing safe and effective medicines to patients.[30] The intelligent application of these principles is not merely a technical exercise but a strategic imperative in the quest for novel therapeutics.
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head-to-head comparison of 3-(1H-pyrazol-5-yl)piperidine with known inhibitors
A Guide for Researchers in Immuno-Oncology and Drug Development
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in tumor immune evasion, making it a compelling target for cancer immunotherapy. While the specific compound 3-(1H-pyrazol-5-yl)piperidine has been a subject of inquiry, a thorough review of publicly available scientific literature reveals a lack of published data regarding its biological activity as an IDO1 inhibitor. Therefore, a direct head-to-head comparison is not feasible at this time.
This guide pivots to address the broader interest in this target class by providing a comprehensive, data-driven comparison of three well-characterized IDO1 inhibitors that have undergone significant clinical investigation: Epacadostat , Navoximod , and Linrodostat . We will dissect their mechanisms, compare their biochemical and cellular potencies, and provide detailed experimental protocols to empower researchers in their own investigations.
The Rationale for Targeting the IDO1 Pathway
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), this enzymatic activity has profound immunosuppressive consequences.
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[2]
-
Kynurenine Production: The accumulation of tryptophan metabolites, primarily kynurenine, actively promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induces apoptosis in effector T cells.[3]
This dual mechanism allows cancer cells to evade immune surveillance.[4] Consequently, inhibiting IDO1 is a promising therapeutic strategy aimed at restoring anti-tumor immunity, often explored in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[4]
Figure 2: Generalized workflow for evaluating IDO1 inhibitors.
Biochemical IDO1 Inhibition Assay
This assay measures the direct effect of a compound on the enzymatic activity of purified, recombinant IDO1. [5] Objective: To determine the IC₅₀ of an inhibitor against recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme (His-tagged)
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbate and Methylene Blue (Cofactors)
-
Catalase
-
Test inhibitor stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 320-325 nm
Procedure:
-
Prepare Reaction Solution: Thaw and prepare a reaction solution containing assay buffer, cofactors, and L-Tryptophan substrate. [5]2. Inhibitor Dilution: Create a serial dilution of the test inhibitor in the inhibitor buffer (e.g., assay buffer with a final DMSO concentration ≤0.5%). Add 10 µL of each inhibitor concentration to the designated wells of the 96-well plate. [5]3. Controls: For "Positive Control" and "Blank" wells, add 10 µL of the inhibitor buffer (without the inhibitor).
-
Enzyme Preparation: Dilute the stock of recombinant IDO1 enzyme in assay buffer to the desired working concentration.
-
Reaction Initiation: Add 10 µL of the diluted IDO1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of assay buffer to the "Blank" well. [5]6. Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Measurement: Measure the absorbance of the product (N-formylkynurenine) directly at a wavelength of 320-325 nm. [5]8. Data Analysis: Subtract the absorbance of the "Blank" from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control." Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell-Based IDO1 Activity Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, providing insights into cell permeability and target engagement. [2] Objective: To determine the cellular IC₅₀ of an inhibitor in IDO1-expressing cells.
Materials:
-
Human cancer cell line that expresses IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cells). [2]* Cell culture medium and supplements.
-
Recombinant human interferon-gamma (IFN-γ) for IDO1 induction.
-
Test inhibitor stock solution (in DMSO).
-
Trichloroacetic acid (TCA), 6.1 N.
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 480 nm.
Procedure:
-
Cell Plating: Seed the cells (e.g., SKOV-3) into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight. [2]2. IDO1 Induction and Inhibition: The next day, add IFN-γ to the culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Concurrently, add the test inhibitor at various concentrations. [2]3. Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully transfer 140 µL of the conditioned medium from each well to a new 96-well plate. [2]5. Hydrolysis: Add 10 µL of 6.1 N TCA to each well of the new plate. Incubate at 50°C for 30 minutes. This step hydrolyzes the N-formylkynurenine produced by the cells into kynurenine. [2]6. Colorimetric Reaction: Centrifuge the plate to pellet any precipitate. Transfer 100 µL of the supernatant to another fresh plate and add 100 µL of the p-DMAB reagent. Incubate at room temperature for 10 minutes to allow the color to develop. [6]7. Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Use the standard curve to determine the kynurenine concentration in each sample. Calculate the percent inhibition and determine the cellular IC₅₀ as described for the biochemical assay.
Conclusion and Future Directions
While the specific molecule this compound remains uncharacterized as an IDO1 inhibitor in the public domain, the broader class of IDO1 inhibitors has been a major focus of cancer immunotherapy research. The head-to-head comparison of Epacadostat , Navoximod , and Linrodostat reveals a class of potent molecules with distinct mechanisms of action. Linrodostat stands out for its irreversible mechanism and exceptional potency.
Despite the clinical setbacks of first-generation inhibitors like Epacadostat, the rationale for targeting the IDO1 pathway remains strong. The lessons learned are now guiding the development of new inhibitors with improved properties and informing smarter clinical trial designs. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from IDO1 inhibition and exploring novel combination strategies to overcome resistance mechanisms. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing this promising field of immuno-oncology.
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A Senior Application Scientist's Guide to Comparative Docking of 3-(1H-Pyrazol-5-yl)piperidine Derivatives
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 3-(1H-pyrazol-5-yl)piperidine derivatives. As a scaffold of significant interest in medicinal chemistry, these compounds have been explored for a multitude of therapeutic applications, including as inhibitors of kinases, enzymes, and receptor modulators.[1][2][3][4][5] Molecular docking serves as a powerful computational tool to predict and compare the binding affinities and interaction patterns of these derivatives, thereby guiding rational drug design and lead optimization efforts.[6]
The objective here is not merely to present a protocol but to instill a robust, self-validating methodology. We will delve into the causality behind experimental choices, ensuring that the generated data is both reliable and insightful for researchers, scientists, and drug development professionals.
Pillar I: The Methodological Core - A Validated Docking Workflow
A comparative docking study's credibility hinges on the rigor of its methodology. The following workflow is designed as a self-validating system, where an initial validation step confirms the protocol's ability to reproduce experimentally observed binding modes. Without this crucial check, any subsequent comparisons would be scientifically unfounded.
Experimental Protocol: Step-by-Step Molecular Docking
1. Target Protein Selection and Preparation:
-
Rationale: The choice of a biological target is hypothesis-driven. The this compound scaffold has shown promise against various targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer or c-Jun N-terminal Kinase 3 (JNK3) in neurodegenerative diseases.[2][4][7]
-
Procedure:
-
Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use VEGFR-2 (PDB ID: 4ASD) as a representative example, as it is co-crystallized with a known inhibitor, Sorafenib.[2]
-
Using molecular modeling software (e.g., BIOVIA Discovery Studio, Schrödinger Maestro), prepare the protein. This involves removing all water molecules and co-crystallized ligands from the PDB file.[8]
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein, as these are critical for calculating electrostatic interactions.[8]
-
2. Ligand Preparation:
-
Rationale: The ligands (the this compound derivatives) must be converted into their most stable, lowest-energy 3D conformations to ensure that the docking simulation starts from a physically realistic state.[8]
-
Procedure:
-
Sketch the 2D structures of the derivatives using a chemical drawing tool.
-
Convert these 2D structures into 3D models.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the bond lengths, angles, and dihedrals to find the most stable conformer.
-
3. Docking Protocol Validation (The Trustworthiness Check):
-
Rationale: This is the most critical step for ensuring the trustworthiness of your comparative study. The goal is to prove that your chosen docking software and parameters can accurately replicate the known binding pose of a reference ligand in the protein's active site.[2] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is the generally accepted criterion for a successful validation.
-
Procedure:
-
Define the binding site, or "grid box," around the location of the co-crystallized ligand (Sorafenib in PDB: 4ASD) in the VEGFR-2 active site.[8]
-
Using docking software like AutoDock, SYBYL, or PyRx, dock the extracted Sorafenib ligand back into the defined binding site of VEGFR-2.[1][8][9]
-
Superimpose the resulting docked pose of Sorafenib with its original co-crystallized pose.
-
Calculate the RMSD between the two poses. If the RMSD is below 2.0 Å, the docking protocol is validated and can be reliably used to screen your novel derivatives.[2]
-
4. Comparative Docking Simulation:
-
Procedure:
-
Using the exact same validated protocol (protein preparation, grid box parameters, docking algorithm), dock each of your prepared this compound derivatives into the VEGFR-2 active site.
-
The software will generate multiple possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol).
-
5. Analysis of Results:
-
Rationale: The analysis goes beyond simply comparing scores. It involves a detailed examination of the molecular interactions to understand the Structure-Activity Relationship (SAR).[10][11]
-
Procedure:
-
Compare the binding energies (docking scores) of the different derivatives. A more negative score generally indicates a more favorable predicted binding affinity.
-
Visualize the top-ranked pose for each derivative within the active site.
-
Identify and analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between the ligand and the protein's amino acid residues.[8][10][12] This analysis explains why certain derivatives have better scores.
-
Workflow Visualization
Below is a diagram illustrating the self-validating workflow for a comparative docking study.
Caption: A self-validating workflow for comparative molecular docking.
Pillar II: Comparative Analysis in Action
To illustrate the process, let's consider a hypothetical comparative study of three this compound derivatives against VEGFR-2. The derivatives differ by a single substituent (R) on a phenyl ring.
-
Derivative A: R = -H (Hydrogen)
-
Derivative B: R = -OH (Hydroxyl)
-
Derivative C: R = -Cl (Chlorine)
Quantitative Data Summary
The results of the docking simulation are summarized below. Binding energy is a measure of binding affinity, while the inhibition constant (Ki) is another predicted measure of potency.
| Derivative | R-Group | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| A | -H | -7.8 | 150 | Cys919, Asp1046 |
| B | -OH | -8.9 | 45 | Cys919, Asp1046, Glu885 |
| C | -Cl | -8.2 | 98 | Cys919, Asp1046, Leu889 |
Interpretation of Results & Structure-Activity Relationships (SAR)
From the data, a clear SAR emerges:
-
Derivative B (-OH) shows the most favorable binding energy (-8.9 kcal/mol).[1][9] Visual analysis of its binding pose reveals that the hydroxyl group forms an additional hydrogen bond with the side chain of residue Glu885 . This extra interaction stabilizes the ligand-protein complex, leading to a stronger predicted affinity.
-
Derivative C (-Cl) has a better score than the unsubstituted Derivative A. The analysis shows that the chlorine atom engages in a favorable hydrophobic interaction with Leu889 in a hydrophobic pocket, contributing to its enhanced binding.
-
Derivative A (-H) , lacking these additional interactions, displays the weakest binding energy of the series.
This analysis demonstrates how comparative docking can directly link specific chemical modifications to changes in binding interactions and predicted affinity, providing a clear rationale for prioritizing Derivative B for further development.
Visualizing Binding Mode Differences
The following diagram illustrates the key difference in binding interactions between Derivative A and the superior Derivative B.
Caption: Abstracted comparison of binding modes for two derivatives.
Conclusion
This guide outlines a robust, scientifically-grounded approach to comparative docking studies of this compound derivatives. By adhering to a workflow with an integrated validation step, researchers can generate trustworthy computational data. The true power of this method lies not in the raw scores, but in the detailed analysis of molecular interactions, which provides actionable insights to guide the design of more potent and selective therapeutic agents. The combination of quantitative comparison and visual analysis allows for the elucidation of clear structure-activity relationships, accelerating the drug discovery pipeline.
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Kumar, A., et al. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
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Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences. [Link]
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Lee, J., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 3-(1H-pyrazol-5-yl)piperidine in Cells
For researchers at the forefront of drug discovery, confirming that a novel compound reaches and interacts with its intended target within the complex cellular environment is a critical milestone. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of small molecules, using the hypothetical compound 3-(1H-pyrazol-5-yl)piperidine as our case study.
The pyrazole and piperidine scaffolds are prevalent in medicinal chemistry, known to interact with a range of protein classes. For the purpose of this illustrative guide, we will hypothesize that this compound has been designed as an inhibitor for a putative intracellular protein kinase, which we will refer to as Kinase X . This guide will equip you with the foundational knowledge and practical protocols to robustly assess the interaction between our compound and Kinase X in a cellular context.
Comparing the Workhorses: A Head-to-Head of Cellular Target Engagement Assays
Choosing the right target engagement assay is paramount and depends on various factors including the nature of the target protein, available reagents, and desired throughput. Here, we compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Activity-Based Protein Profiling (ABPP).
| Assay | Principle | Key Advantages | Key Disadvantages | Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).[1][2] | Label-free, applicable to endogenous proteins in intact cells or lysates, reflects physiological interactions.[3] | Can be low-throughput, requires a specific antibody for detection (e.g., Western blot), not all binding events induce a thermal shift.[3][4] | Change in melting temperature (ΔTm) or isothermal dose-response curves.[3][5] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[6][7] | High-throughput, quantitative, real-time measurements in live cells, can determine affinity and residence time.[3][7] | Requires genetic modification of the target protein (NanoLuc® fusion), potential for steric hindrance from the tag, requires a specific fluorescent tracer.[3] | IC50 (half-maximal inhibitory concentration) from competition binding curves.[3][8] |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites by a chemical probe, which can be competed off by a binding compound.[9] | Unbiased, can identify novel targets and assess selectivity across an enzyme family in native biological systems.[10][11] | Requires a suitable activity-based probe with a reactive group, primarily applicable to enzymes with a reactive catalytic residue. | Reduction in probe labeling intensity. |
Experimental Deep Dive: Protocols for Kinase X
Herein, we provide detailed, step-by-step methodologies for assessing the engagement of this compound with our hypothetical target, Kinase X, using CETSA® and NanoBRET™.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The causality behind CETSA is elegant in its simplicity: the binding of this compound to Kinase X is expected to confer thermodynamic stability, making the protein more resistant to heat-induced denaturation.[1][2] We can measure this stabilization by quantifying the amount of soluble Kinase X remaining after a thermal challenge.
Caption: CETSA® workflow for assessing target engagement.
Step-by-Step Protocol:
-
Cell Preparation: Culture cells endogenously expressing Kinase X or transiently transfected with a Kinase X expression vector to 80-90% confluency.
-
Compound Treatment: Harvest and resuspend cells in a suitable buffer. Treat the cell suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[1]
-
Thermal Challenge: Aliquot the treated cell suspension into PCR tubes for each temperature point. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler, followed by a cooling step to 4°C.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Fractionation: Separate the soluble fraction containing folded proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant and quantify the amount of soluble Kinase X using Western blotting with a specific anti-Kinase X antibody or a quantitative immunoassay like ELISA.
-
Data Analysis: Normalize the band intensities to the 42°C sample for each treatment condition. Plot the percentage of soluble Kinase X against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A positive shift in the Tm in the presence of the compound indicates target engagement.[2][5][12]
Hypothetical Data Summary:
| Treatment | Apparent Tm of Kinase X (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 | - |
| 10 µM this compound | 57.0 | +4.5°C |
| 10 µM Known Inactive Analog | 52.6 | +0.1°C |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay offers a more direct and higher-throughput method to quantify compound binding in live cells.[3] It relies on energy transfer between Kinase X fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[6][7] Our test compound, this compound, will compete with the tracer for binding to Kinase X, leading to a decrease in the BRET signal in a dose-dependent manner.
Caption: NanoBRET™ workflow for quantifying target engagement.
Step-by-Step Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding for Kinase X-NanoLuc® fusion protein. Plate the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.[7]
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the appropriate wells.
-
Tracer and Substrate Addition: Prepare a solution containing the specific NanoBRET™ kinase tracer and the Nano-Glo® live-cell substrate in Opti-MEM. Add this mixture to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection: Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.[8] Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.[13][14][15]
Hypothetical Data Summary:
| Compound | Cellular IC50 for Kinase X |
| This compound | 150 nM |
| Known Active Control (Staurosporine) | 25 nM |
| Known Inactive Analog | > 30 µM |
Concluding Remarks: An Integrated Approach
Both CETSA® and NanoBRET™ provide compelling, albeit different, lines of evidence for target engagement. CETSA® offers the advantage of assessing engagement with the endogenous, unmodified protein in a more physiological context, while NanoBRET™ provides a higher-throughput, quantitative measure of binding affinity in live cells. For a comprehensive validation of this compound's engagement with Kinase X, an integrated approach is recommended. Positive results from both assays would provide a high degree of confidence that the compound interacts with its intended target in cells, a crucial step in advancing a promising molecule through the drug discovery pipeline. Further investigation into downstream signaling pathways, for example using an In-Cell or On-Cell Western[16][17][18][19], can then be employed to link this target engagement to a functional cellular outcome.
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Assessing the Off-Target Effects of 3-(1H-pyrazol-5-yl)piperidine: A Comparative Guide for Drug Development Professionals
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "one drug, one target" has largely been supplanted by the reality of polypharmacology. While multi-target engagement can sometimes be therapeutically advantageous, unintended off-target interactions are a primary driver of adverse drug reactions (ADRs) and late-stage clinical failures. For novel chemical entities such as 3-(1H-pyrazol-5-yl)piperidine, a thorough and early assessment of off-target effects is not merely a regulatory hurdle but a cornerstone of a rational and cost-effective drug development program. This guide provides a comprehensive framework for evaluating the off-target profile of this compound, leveraging comparative analysis with established compounds and outlining robust experimental and in silico methodologies.
Based on extensive structure-activity relationship (SAR) data for analogous pyrazolyl-piperidine scaffolds, we will proceed with the well-supported hypothesis that the primary pharmacological target of this compound is the cannabinoid receptor 1 (CB1) . The following guide is structured around this premise, comparing our compound of interest with the archetypal CB1 antagonist, Rimonabant , and other alternative modulators.
Comparative Analysis: Scaffolds and Known Liabilities
A comparative analysis is essential to contextualize the potential off-target profile of this compound.
| Compound/Class | Scaffold | Primary Target(s) | Known/Potential Off-Target Liabilities & Notes |
| This compound | Pyrazole-Piperidine | Hypothesized: CB1 Receptor | Unknown. The unsubstituted nature of the pyrazole and piperidine rings may alter the binding profile compared to more complex derivatives. Potential for interactions with other GPCRs, ion channels, and kinases should be systematically evaluated. |
| Rimonabant | Substituted Pyrazole-Piperidine | CB1 Receptor (Inverse Agonist) | Primarily CNS-mediated psychiatric effects (depression, anxiety) leading to its withdrawal from the market.[1][2] These are largely considered on-target effects mediated by central CB1 blockade, but underscore the importance of assessing centrally-mediated off-target effects. |
| Neutral CB1 Antagonists | Various (e.g., Pyrazoles, Triazoles) | CB1 Receptor | Designed to avoid the inverse agonism of Rimonabant, potentially reducing psychiatric side effects.[3][4] Off-target profiles are specific to the individual scaffolds and require comprehensive screening. |
| Allosteric Modulators | Various | CB1 Receptor | Offer a different modality of targeting, potentially with greater selectivity and a more nuanced physiological effect.[5] Their off-target profiles are also scaffold-dependent. |
| Non-cannabinoid scaffolds | e.g., Imidazoles, Purines | CB1 Receptor | These alternatives were developed to move away from the pyrazole core, potentially offering different off-target liability profiles.[6] |
A Multi-pronged Strategy for Off-Target Profiling
A robust assessment of off-target effects necessitates a combination of in silico predictions and in vitro experimental validation. This tiered approach allows for early identification of potential liabilities and guides more focused, resource-intensive experimental work.
Figure 2: Workflow for kinase selectivity profiling.
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction of a test compound against a large panel of kinases (over 480). [2][7][8]This approach provides dissociation constants (Kd values), offering a more precise measure of binding affinity compared to percent inhibition data.
GPCR Functional Assays
For GPCR hits, it is crucial to move beyond simple binding assays to understand the functional consequences of the interaction.
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs
-
Cell Culture: Cells stably expressing the GPCR of interest are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Similar functional assays, such as calcium flux assays for Gq-coupled receptors, should be employed as appropriate. A variety of commercial services offer functional GPCR panels. [6] Ion Channel Profiling
Off-target interactions with ion channels, particularly hERG, are a major safety concern. Automated patch-clamp electrophysiology platforms provide a high-throughput method for assessing ion channel activity. [9][10]
Conclusion and Recommendations
A thorough assessment of the off-target effects of this compound is critical for its successful development. By adopting a tiered approach that combines in silico prediction with in vitro broad panel screening and subsequent functional validation of any identified hits, researchers can build a comprehensive safety profile of this novel compound. A direct comparison with the well-characterized CB1 antagonist Rimonabant, along with other alternative scaffolds, provides a valuable framework for interpreting the significance of any observed off-target activities. This proactive approach to safety pharmacology will not only de-risk the development program but also provide crucial data for informed decision-making and regulatory submissions.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(1H-pyrazol-5-yl)piperidine for Laboratory Professionals
This document provides a detailed, safety-first protocol for the proper disposal of 3-(1H-pyrazol-5-yl)piperidine. As drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide clear, actionable steps and the scientific rationale behind them, ensuring that laboratory waste is managed in a compliant, safe, and responsible manner.
Hazard Assessment: A Proactive Approach to Safety
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative approach based on its structural components—a piperidine ring and a pyrazole moiety—is essential for risk assessment.
-
Piperidine Moiety: The piperidine structure is associated with significant hazards. The SDS for piperidine classifies it as highly flammable, toxic if swallowed, inhaled, or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2] It is also recognized as harmful to aquatic life.
-
Pyrazole Moiety: Pyrazole and its derivatives are a cornerstone in medicinal chemistry, known for a wide range of biological activities.[3][4][5] While generally less acutely hazardous than piperidine, they are bioactive compounds whose environmental and health effects warrant careful handling.
-
Analog Data: The SDS for a closely related compound, 3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride, identifies it as a cause of skin, eye, and respiratory irritation.[6]
Given this information, This compound must be handled as hazardous chemical waste. The precautionary principle dictates that we assume a hazard profile that includes the risks associated with its most hazardous structural component, piperidine.
| Potential Hazard Category | Basis for Classification | Primary Safety Concern |
| Acute Toxicity | Piperidine is toxic via oral, dermal, and inhalation routes.[1][2] | Risk of harm or fatality upon exposure. |
| Corrosivity | Piperidine is known to cause severe skin burns and eye damage.[1][2] | Potential for serious, irreversible tissue damage upon contact. |
| Flammability | Piperidine is a highly flammable liquid and vapor.[1][2] | Fire and explosion risk, especially near heat or ignition sources. |
| Irritant | Data from a similar molecule shows skin, eye, and respiratory irritation.[6] | Can cause inflammation and discomfort upon exposure. |
| Environmental Hazard | Piperidine is harmful to aquatic life. | Improper disposal can lead to environmental contamination. |
The Regulatory Imperative: Compliance with EPA's RCRA
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] These regulations provide a "cradle-to-grave" framework, meaning that the generator of the waste is responsible for it from creation to final, safe disposal. Compliance is not optional; it is a legal and ethical obligation to protect human health and the environment.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers.
Part 1: Preparation and Personal Safety
-
Consult Institutional Guidelines: Before beginning, review your organization's specific chemical hygiene plan and waste disposal procedures. Your Environmental Health & Safety (EHS) department is your primary resource.
-
Assemble Personal Protective Equipment (PPE): Due to the corrosive and toxic potential, robust PPE is mandatory.[9]
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber of sufficient thickness).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are accessible.
-
Part 2: Waste Segregation and Containment
-
Characterize the Waste: Based on the assessment in Section 1, this material must be classified as hazardous waste. It likely exhibits characteristics of toxicity, corrosivity, and ignitability.
-
Select an Appropriate Waste Container:
-
Use a container designated for hazardous chemical waste that is compatible with the material. A high-density polyethylene (HDPE) or glass container is often suitable.[10]
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.
-
-
Segregate the Waste Stream:
Part 3: Labeling and Storage
-
Label the Container Immediately: Proper labeling is a critical safety and regulatory requirement.[12][13] The label must include:
-
The words "Hazardous Waste".[13]
-
The full, unambiguous chemical name: "this compound". Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable").
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[13][14]
-
The SAA should be a secondary containment unit (like a spill tray) to prevent the spread of material in case of a leak.[10]
-
Store away from heat sources, direct sunlight, and high-traffic areas.[12]
-
Part 4: Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sink or regular trash.[6] This is a violation of environmental regulations and poses a significant risk.
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
The final disposal must be carried out by a licensed hazardous waste disposal company.[12] These companies are equipped to handle and transport hazardous materials according to strict regulations.
-
-
Recommended Disposal Method: For organic compounds with high toxicity and flammability, high-temperature incineration in a specialized hazardous waste incinerator is the preferred method.[1][11][13] This process effectively destroys the chemical structure, reducing its volume and hazardous properties.
-
Maintain Records: Keep accurate records of the waste generated and its disposal, as required by EPA regulations and your institution's policies.[8] This is part of the "cradle-to-grave" responsibility.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Consult EHS: Contact your EHS department immediately for guidance. Do not attempt to clean up a large or unknown spill without proper training and equipment.
-
Small Spills: For very small, manageable spills, trained personnel wearing full PPE may use an absorbent, inert material (such as sand or vermiculite) to contain the spill.[15] The contaminated absorbent material must then be collected and disposed of as hazardous waste.
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
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Comprehensive Safety & Handling Guide: Personal Protective Equipment for 3-(1H-pyrazol-5-yl)piperidine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents not only effectively but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for the safe handling of 3-(1H-pyrazol-5-yl)piperidine. Our protocols are designed as self-validating systems, grounded in authoritative data to build a foundation of trust and safety in your laboratory operations.
Hazard Assessment: Understanding the Molecule
This compound is a heterocyclic compound combining a pyrazole ring and a piperidine ring. To establish a robust safety protocol, we must analyze the hazards associated with the complete structure as well as its core components. While specific toxicological data for this exact molecule is limited, safety data sheets for structurally similar compounds and the parent heterocycles provide a clear and authoritative basis for our risk assessment.
The primary hazards are consistently identified across close analogs, such as 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine and 3-(1H-pyrazol-1-yl)piperidine hydrochloride.[1][2] The piperidine moiety itself is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[3][4][5]
Based on this data, a comprehensive hazard profile can be summarized as follows:
| Hazard Class | GHS Hazard Statement | Source Analogs & Parent Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 3-(1H-pyrazol-1-yl)piperidine HCl[2], Piperidine[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 3-[3-(CF3)-1H-pyrazol-5-yl]piperidine[1], Piperidine[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 3-[3-(CF3)-1H-pyrazol-5-yl]piperidine[1], Piperidine[3] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Piperidine[3][4] |
| Acute Toxicity, Inhalation | H331 / H335: Toxic if inhaled / May cause respiratory irritation | 3-[3-(CF3)-1H-pyrazol-5-yl]piperidine[1], Piperidine[3][4] |
This assessment dictates that all handling procedures must prioritize avoiding contact with skin, eyes, and mucous membranes, and preventing inhalation of dust or aerosols.
Core PPE Ensemble for Routine Handling
For standard laboratory operations involving small quantities (mg to low-gram scale) of this compound in a well-ventilated area or a chemical fume hood, the following PPE ensemble is mandatory.
-
Primary Body Protection: A clean, flame-resistant laboratory coat must be worn and fully fastened. This serves as the first barrier against incidental splashes or spills.
-
Hand Protection: Nitrile gloves are the minimum requirement for handling this compound. Given the dermal toxicity of the piperidine component, double-gloving is strongly recommended.[3] This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to provide protection while the outer is safely removed and replaced. Always wash hands thoroughly after removing gloves.[6]
-
Eye and Face Protection: Due to the "serious eye irritation" classification (H319), standard safety glasses are insufficient.[1][6] Chemical splash goggles that form a seal around the eyes are required. For procedures with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn in addition to goggles.[7]
Enhanced PPE for High-Risk Operations
Certain procedures increase the risk of exposure and require an escalation in personal protective equipment. These include handling large quantities, preparing solutions, sonicating, or any operation that could generate dust or aerosols.
-
Respiratory Protection: All work with solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to control vapor and aerosol exposure. If an operation with a high potential for aerosolization must be conducted outside of a fume hood, a NIOSH-approved respirator is mandatory.[8][9] For powders, a half-mask respirator with N95 (or better) particulate filters is appropriate. For handling solutions, organic vapor cartridges should be used.
-
Enhanced Body Protection: For large-scale work, supplement your lab coat with a chemical-resistant apron. In the event of a significant spill, disposable chemical-resistant coveralls may be necessary to prevent widespread contamination of personal clothing.[10]
Procedural Discipline: PPE Donning & Doffing Protocol
Cross-contamination is a frequent cause of exposure. Following a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to laboratory safety.
-
Preparation: Inspect all PPE for damage (rips, cracks, defects) before use.
-
Donning Sequence:
-
Put on lab coat and fasten completely.
-
Put on inner pair of nitrile gloves.
-
Put on chemical splash goggles and/or face shield.
-
Put on outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to be performed at the exit of the work area):
-
Remove the outer, most contaminated gloves first. Peel them off without touching the outside surface with bare skin.
-
Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained.
-
Remove face shield and/or goggles.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
Wash hands immediately and thoroughly with soap and water.
-
Caption: PPE Donning and Doffing Workflow.
Spill & Disposal Procedures
-
Spill Management: In case of a spill, evacuate the immediate area and alert colleagues. Wear your full PPE ensemble, including respiratory protection if the spill involves powder or a volatile solvent. Contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb spills of piperidine-containing compounds, especially if they are in a flammable solvent.[5] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[4]
-
Disposal of Contaminated PPE: All disposable PPE (gloves, coveralls) used while handling this compound should be considered hazardous waste. Place items in a designated, sealed hazardous waste container immediately after doffing. Do not dispose of them in the regular trash.
-
Chemical Waste Disposal: Dispose of unused this compound and its waste containers in accordance with all local, state, and federal regulations.[6] This typically involves collection by a certified chemical waste disposal service.
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety system that protects you and your colleagues, ensuring the integrity and success of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
